2,5-Dichlorothiophene-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,5-dichlorothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2OS/c6-4-1-3(2-8)5(7)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHQASYUHZFSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383883 | |
| Record name | 2,5-dichlorothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61200-60-0 | |
| Record name | 2,5-dichlorothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichlorothiophene-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,5-Dichlorothiophene-3-carbaldehyde from 2,5-Dichlorothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 2,5-Dichlorothiophene-3-carbaldehyde from 2,5-dichlorothiophene. This key intermediate is valuable in the development of various pharmaceutical and materials science applications. This document details the primary synthetic methodologies, experimental protocols, and quantitative data to aid researchers in the successful synthesis and characterization of the target molecule.
Introduction
This compound is a versatile heterocyclic building block. The presence of the aldehyde functional group at the 3-position, flanked by two chlorine atoms, offers multiple reaction sites for further molecular elaboration. The electron-withdrawing nature of the chlorine atoms significantly influences the reactivity of the thiophene ring and the aldehyde, making it a unique synthon in organic synthesis. This guide will focus on the most common and effective formylation strategies to introduce the aldehyde group onto the 2,5-dichlorothiophene scaffold.
Synthetic Methodologies
The introduction of a formyl group onto an aromatic or heteroaromatic ring is a fundamental transformation known as formylation. For the synthesis of this compound, several formylation reactions can be considered. However, the strong deactivating effect of the two chlorine atoms on the thiophene ring presents a significant challenge, often requiring harsher reaction conditions compared to the formylation of electron-rich thiophenes.
The primary methods for the formylation of 2,5-dichlorothiophene are:
-
The Vilsmeier-Haack Reaction: A widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[1] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[2] While effective for many thiophene derivatives, the deactivation of the 2,5-dichlorothiophene ring can render it unreactive under standard Vilsmeier-Haack conditions.[3]
-
Rieche Formylation: This method utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[4] It is another powerful tool for the formylation of aromatic compounds.
-
Lithiation followed by Formylation: This two-step process involves the deprotonation of the thiophene ring using a strong organolithium base, such as n-butyllithium (n-BuLi), to form a highly reactive organolithium intermediate. This intermediate is then quenched with an electrophilic formylating agent like DMF to introduce the aldehyde group.[4] This method can be particularly effective for substrates that are unreactive towards electrophilic aromatic substitution.
Due to the electronic properties of 2,5-dichlorothiophene, electrophilic aromatic substitution, such as the Vilsmeier-Haack or Rieche reactions, is directed to the vacant 3- or 4-positions. Given the symmetry of the starting material, these positions are equivalent, leading to the desired this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the final product to facilitate experimental design and characterization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (%) | CAS Number |
| 2,5-Dichlorothiophene | C₄H₂Cl₂S | 153.03 | Liquid | 98 | 3172-52-9 |
| This compound | C₅H₂Cl₂OS | 181.04 | White Powder | 97-99 | 61200-60-0 |
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound are provided below. It is crucial to perform these reactions under an inert atmosphere and with anhydrous solvents to prevent side reactions.
Vilsmeier-Haack Formylation of 2,5-Dichlorothiophene
The Vilsmeier-Haack reaction is a plausible, though potentially challenging, method for the formylation of 2,5-dichlorothiophene. The deactivating nature of the chlorine atoms may necessitate elevated temperatures and longer reaction times.
Reagents:
-
2,5-Dichlorothiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of anhydrous DMF (3.0 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 2,5-dichlorothiophene (1.0 equivalent) in anhydrous DCM to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for an extended period (e.g., 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Lithiation of 2,5-Dichlorothiophene followed by Formylation
This method offers an alternative for formylating the deactivated thiophene ring.
Reagents:
-
2,5-Dichlorothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2,5-dichlorothiophene (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Slowly add anhydrous DMF (1.2 equivalents) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour and then gradually warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x volume).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of the Vilsmeier-Haack reaction and a general experimental workflow for the synthesis.
Caption: Vilsmeier-Haack reaction pathway for formylation.
References
Vilsmeier-Haack Formylation of 2,5-Dichlorothiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation, with a specific focus on its application to 2,5-dichlorothiophene for the synthesis of 2,5-dichloro-3-thiophenecarboxaldehyde. This key intermediate is valuable in the development of novel therapeutics and functional materials. While a specific, detailed protocol for the direct formylation of 2,5-dichlorothiophene is not extensively documented in readily available literature, this guide synthesizes information from related reactions on substituted thiophenes to provide a robust theoretical and practical framework.
Introduction to the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[1][2][3][5] The Vilsmeier reagent itself is a weak electrophile, making the reaction highly selective for electron-rich substrates.[1]
The general mechanism involves two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic aromatic substitution on the aromatic ring, followed by hydrolysis to yield the aldehyde.[1][5]
Application to 2,5-Dichlorothiophene
Thiophene and its derivatives are generally considered electron-rich heterocycles and are amenable to electrophilic substitution reactions like the Vilsmeier-Haack formylation. However, the presence of two electron-withdrawing chlorine atoms on the thiophene ring in 2,5-dichlorothiophene deactivates the ring towards electrophilic attack. Despite this deactivation, the inherent reactivity of the thiophene nucleus can still allow for formylation, typically at the more electron-rich 3- or 4-positions. The regioselectivity is often influenced by a combination of electronic and steric factors.
While direct formylation of 2,5-dichlorothiophene is not frequently reported, related transformations on substituted chlorothiophenes have been documented, providing valuable insights into the expected reactivity and reaction conditions.
Experimental Protocol (Generalized)
The following protocol is a generalized procedure for the Vilsmeier-Haack formylation of 2,5-dichlorothiophene, compiled from established procedures for similar thiophene derivatives. Optimization of reaction time, temperature, and stoichiometry may be required to achieve optimal results.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2,5-Dichlorothiophene | C₄H₂Cl₂S | 153.03 | ≥98% | Commercial |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Commercial |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | ≥99% | Commercial |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Commercial |
| Sodium Acetate | CH₃COONa | 82.03 | Anhydrous | Commercial |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous | Commercial |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | Lab Prepared |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | - | Lab Prepared |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Commercial |
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer with heating plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube, add anhydrous N,N-dimethylformamide (DMF) (3.0 to 5.0 equivalents). Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 to 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a solid or a viscous liquid indicates the generation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2,5-dichlorothiophene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
-
Add the solution of 2,5-dichlorothiophene dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to a temperature between 40-80 °C and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is approximately 6-7.
-
Extract the aqueous mixture with diethyl ether or dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2,5-dichloro-3-thiophenecarboxaldehyde.
Reaction Schematics and Workflow
Reaction Mechanism:
Caption: Mechanism of the Vilsmeier-Haack formylation of 2,5-dichlorothiophene.
Experimental Workflow:
Caption: General experimental workflow for the Vilsmeier-Haack formylation.
Quantitative Data
Due to the limited number of specific literature reports on the Vilsmeier-Haack formylation of 2,5-dichlorothiophene, a comprehensive table of quantitative data from multiple sources cannot be provided at this time. However, based on analogous reactions, the following table outlines the expected parameters and potential outcomes.
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Value/Range | Reference/Comment |
| Stoichiometry | ||
| 2,5-Dichlorothiophene | 1.0 eq | Substrate |
| DMF | 3.0 - 5.0 eq | Reagent and sometimes solvent |
| POCl₃ | 1.1 - 1.5 eq | Activating agent |
| Reaction Conditions | ||
| Temperature | 40 - 80 °C | Dependent on substrate reactivity[3] |
| Reaction Time | 2 - 12 h | Monitored by TLC |
| Product Characterization | ||
| Expected Yield | Moderate | Deactivating effect of chlorine atoms likely reduces yield. |
| Appearance | Solid or Oil | - |
| Spectroscopic Data (Predicted) | ||
| ¹H NMR (CDCl₃, δ ppm) | ~7.3 (s, 1H, H-4), ~10.0 (s, 1H, CHO) | Based on similar structures. |
| ¹³C NMR (CDCl₃, δ ppm) | ~185 (CHO), ~140 (C-3), ~135 (C-5), ~130 (C-2), ~128 (C-4) | Approximate chemical shifts. |
Safety Considerations
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction between DMF and POCl₃ is exothermic and should be performed with adequate cooling to control the temperature.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
Standard laboratory safety procedures should be followed throughout the experiment.
Conclusion
The Vilsmeier-Haack reaction represents a viable, albeit potentially challenging, route for the formylation of 2,5-dichlorothiophene. The electron-withdrawing nature of the chlorine substituents necessitates carefully optimized reaction conditions, likely requiring higher temperatures and longer reaction times compared to more activated thiophenes. The provided generalized protocol and theoretical framework serve as a valuable starting point for researchers aiming to synthesize 2,5-dichloro-3-thiophenecarboxaldehyde. Further experimental investigation is warranted to determine the optimal conditions and fully characterize the product.
References
Synthesis of 5-Chlorothiophene-2-carboxaldehyde via Grignard Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-chlorothiophene-2-carboxaldehyde from 2,5-dichlorothiophene, primarily focusing on the Grignard reaction pathway. This key intermediate is valuable in the synthesis of various pharmaceutical and agrochemical compounds. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and process visualizations to aid in research and development.
Overview of the Synthetic Pathway
The core of this synthesis involves the selective formation of a Grignard reagent at the 2-position of the thiophene ring, followed by formylation to introduce the aldehyde group. The regioselectivity of the Grignard formation is crucial for the success of this synthesis.
Reaction Scheme
The overall reaction can be summarized as follows:
Caption: Overall reaction scheme for the synthesis of 5-chlorothiophene-2-carboxaldehyde.
Experimental Protocols
This section provides a detailed methodology for the synthesis, compiled from established principles of Grignard reactions and related literature.
Preparation of 5-Chloro-2-thienylmagnesium chloride (Grignard Reagent)
Materials:
-
2,5-Dichlorothiophene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Initiation: To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents) and a small crystal of iodine.
-
Solvent Addition: Add a small portion of anhydrous THF to the flask.
-
Grignard Formation: A solution of 2,5-dichlorothiophene (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction is typically initiated with gentle heating. Once the reaction starts (indicated by a color change and gentle reflux), the addition is continued at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, the reaction mixture is stirred and heated under reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark-colored solution is then cooled to 0°C for the subsequent formylation step.
Formylation of the Grignard Reagent
Materials:
-
5-Chloro-2-thienylmagnesium chloride solution in THF (from step 2.1)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Dilute hydrochloric acid
Procedure:
-
Formylation: The freshly prepared Grignard reagent solution is cooled to 0°C in an ice bath. Anhydrous DMF (1.2 equivalents) dissolved in anhydrous THF is added dropwise, maintaining the temperature below 10°C.
-
Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
Work-up: The mixture is then acidified with dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 5-chlorothiophene-2-carboxaldehyde.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis. Yields can vary based on reaction scale and purity of reagents.
| Parameter | Value | Reference |
| Starting Material | 2,5-Dichlorothiophene | - |
| Grignard Reagent | 5-Chloro-2-thienylmagnesium chloride | [1] |
| Formylating Agent | N,N-Dimethylformamide (DMF) | [2] |
| Typical Yield | 60-75% | Estimated from similar reactions |
| Purity (post-purification) | >98% | Estimated |
| Boiling Point | 90-92 °C / 10 mmHg | - |
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Step-by-step experimental workflow for the synthesis.
Alternative Synthetic Routes
While the Grignard pathway is a primary method, other formylation techniques can also be employed to synthesize 5-chlorothiophene-2-carboxaldehyde from 2-chlorothiophene. These methods avoid the preparation of the organometallic intermediate.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from DMF and phosphorus oxychloride (POCl₃), to directly formylate 2-chlorothiophene.
Caption: Vilsmeier-Haack formylation of 2-chlorothiophene.
Rieche Formylation
The Rieche formylation employs dichloromethyl methyl ether in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄), to introduce the aldehyde group onto the 2-chlorothiophene ring.[2]
Caption: Rieche formylation of 2-chlorothiophene.
Conclusion
The synthesis of 5-chlorothiophene-2-carboxaldehyde via the Grignard reaction of 2,5-dichlorothiophene is a robust and effective method. Careful control of reaction conditions, particularly the exclusion of moisture and the management of temperature, is critical for achieving high yields and purity. The alternative formylation methods presented offer viable synthetic routes that may be advantageous depending on the available reagents and equipment. This guide provides the necessary technical details to assist researchers in the successful synthesis of this important chemical intermediate.
References
An In-depth Technical Guide to the Lithiation of 2,5-Dichlorothiophene for the Introduction of a Formyl Group
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,5-dichloro-3-formylthiophene via the lithiation of 2,5-dichlorothiophene. This key transformation provides a valuable intermediate for the synthesis of more complex heterocyclic compounds relevant to the pharmaceutical and materials science industries. This document details the underlying chemical principles, provides a detailed experimental protocol, and presents relevant analytical data.
Introduction
Thiophene and its derivatives are fundamental building blocks in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The introduction of a formyl group onto the thiophene ring is a critical step in the elaboration of these scaffolds, as the aldehyde functionality serves as a versatile handle for a wide range of subsequent chemical transformations.
This guide focuses on the regioselective formylation of 2,5-dichlorothiophene at the 3-position. The presence of two chloro substituents deactivates the thiophene ring towards electrophilic substitution, making direct formylation challenging. However, halogen-metal exchange, specifically lithiation, provides a powerful method to generate a nucleophilic organolithium intermediate that can readily react with an appropriate formylating agent. This process allows for the precise installation of a formyl group at a position that might not be accessible through classical electrophilic aromatic substitution reactions.
Reaction Principle and Strategy
The core of this synthetic strategy involves a two-step process:
-
Lithiation: 2,5-Dichlorothiophene is treated with a strong organolithium base, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures. This results in a lithium-halogen exchange or direct deprotonation at one of the vacant ring positions. In the case of 2,5-dichlorothiophene, deprotonation occurs preferentially at the more acidic 3-position, leading to the formation of 2,5-dichloro-3-lithiothiophene. The low reaction temperature (typically -78 °C) is crucial to prevent side reactions and ensure the stability of the organolithium intermediate.
-
Formylation: The generated 2,5-dichloro-3-lithiothiophene is a potent nucleophile. It is then quenched with an electrophilic formylating agent. N,N-Dimethylformamide (DMF) is the most commonly used reagent for this purpose. The nucleophilic attack of the lithiated thiophene on the carbonyl carbon of DMF, followed by aqueous workup, yields the desired 2,5-dichloro-3-formylthiophene.
The overall transformation is depicted in the following reaction scheme:
Caption: Reaction pathway for the formylation of 2,5-dichlorothiophene.
Experimental Protocol
This protocol is a representative procedure for the synthesis of 2,5-dichloro-3-formylthiophene. All manipulations involving organolithium reagents should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2,5-Dichlorothiophene | C₄H₂Cl₂S | 153.03 | ≥98% | Commercial |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | Commercial |
| or Lithium Diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 | 2.0 M in THF/heptane/ethylbenzene | Commercial |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Commercial |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Commercial |
| Saturated aqueous NH₄Cl | - | - | - | Lab prepared |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous | Commercial |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | Commercial |
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.
-
Initial Solution: The flask is allowed to cool to room temperature under nitrogen. 2,5-Dichlorothiophene (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.5 M.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq, 2.5 M in hexanes) or LDA (1.1 eq, 2.0 M solution) is added dropwise to the stirred solution via the dropping funnel over a period of 15-20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: The resulting mixture is stirred at -78 °C for 1-2 hours.
-
Formylation: Anhydrous N,N-dimethylformamide (1.5 eq) is added dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours. The reaction is then carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Washing and Drying: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,5-dichloro-3-formylthiophene.
Caption: Experimental workflow for the synthesis of 2,5-dichloro-3-formylthiophene.
Data Presentation
Table 1: Reaction Parameters and Expected Outcome
| Parameter | Value/Condition | Reference/Rationale |
| Starting Material | 2,5-Dichlorothiophene | - |
| Lithiating Agent | n-Butyllithium or LDA | Common reagents for lithiation of heterocycles. |
| Formylating Agent | N,N-Dimethylformamide (DMF) | Standard electrophile for formylation of organolithiums.[2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent suitable for organolithium reactions. |
| Reaction Temperature | -78 °C | Critical for stability of the lithiated intermediate. |
| Expected Product | 2,5-Dichloro-3-formylthiophene | - |
| Expected Yield | High (comparable to acetylation) | Acetylation of 2,5-dichlorothiophene yields 93% of the 3-acetyl derivative.[1] |
Table 2: Spectroscopic Data for 2,5-Dichloro-3-formylthiophene
Although the direct experimental spectra for 2,5-dichloro-3-formylthiophene are not provided in the search results, the expected chemical shifts can be predicted based on the analysis of similar substituted thiophenes.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| -CHO | 9.8 - 10.2 | singlet | Aldehydic proton. |
| Thiophene H-4 | 7.2 - 7.5 | singlet | Aromatic proton on the thiophene ring. |
| ¹³C NMR | |||
| -CHO | 180 - 185 | - | Carbonyl carbon. |
| Thiophene C-2 | 135 - 140 | - | Carbon bearing a chloro substituent. |
| Thiophene C-3 | 140 - 145 | - | Carbon bearing the formyl group. |
| Thiophene C-4 | 128 - 132 | - | Carbon bearing a hydrogen atom. |
| Thiophene C-5 | 130 - 135 | - | Carbon bearing a chloro substituent. |
Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Safety Considerations
-
Organolithium Reagents: n-Butyllithium and LDA are highly pyrophoric and reactive towards moisture and air. They should be handled with extreme caution under an inert atmosphere using appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Solvents: Anhydrous THF and diethyl ether are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Quenching: The quenching of the reaction should be performed slowly and carefully, especially at the beginning, as the reaction can be exothermic.
Conclusion
The lithiation of 2,5-dichlorothiophene followed by quenching with N,N-dimethylformamide is an effective and regioselective method for the synthesis of 2,5-dichloro-3-formylthiophene. This technical guide provides a robust framework for researchers to successfully perform this transformation. The resulting aldehyde is a versatile intermediate that can be further functionalized to access a wide array of novel thiophene-based compounds for applications in drug discovery and materials science. Careful adherence to anhydrous and inert reaction conditions is paramount for achieving high yields and ensuring safety.
References
Spectroscopic Characterization of 2,5-Dichlorothiophene-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 2,5-dichlorothiophene-3-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. This document outlines the expected spectral data based on analogous compounds and provides detailed experimental protocols for obtaining such data.
Molecular and Physical Properties
This compound is a halogenated heterocyclic compound with the molecular formula C₅H₂Cl₂OS and a molecular weight of 181.04 g/mol .[1] It typically appears as a white powder or solid with a melting point of 24-25 °C.[2][3]
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from key spectroscopic techniques for the characterization of this compound. These values are predicted based on the analysis of structurally similar thiophene derivatives.
¹H NMR Spectroscopy (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~9.9 - 10.1 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.4 - 7.6 | Singlet | 1H | Thiophene ring proton (H-4) |
Rationale: Aldehyde protons in thiophene-based aldehydes typically resonate in the δ 9.8-10.1 ppm range.[4][5] The single proton on the thiophene ring is expected to appear as a singlet in the aromatic region.
¹³C NMR Spectroscopy (Predicted)
Solvent: CDCl₃ Frequency: 101 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~182 - 185 | Carbonyl carbon (C=O) |
| ~140 - 145 | Thiophene ring carbon (C-3) |
| ~135 - 140 | Thiophene ring carbon (C-2 or C-5) |
| ~130 - 135 | Thiophene ring carbon (C-2 or C-5) |
| ~128 - 132 | Thiophene ring carbon (C-4) |
Rationale: The aldehyde carbonyl carbon is expected in the δ 182-185 ppm region.[4] Carbons in dichlorinated thiophene rings and those adjacent to the aldehyde group will appear in the aromatic region, with typical shifts shown in the table.[6][7]
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3100 - 3000 | Medium | C-H Stretch | Aromatic (Thiophene) |
| ~2850 and ~2750 | Medium, Sharp | C-H Stretch | Aldehyde (-CHO) |
| ~1710 - 1685 | Strong, Sharp | C=O Stretch | Aldehyde (Carbonyl) |
| ~1500 - 1400 | Medium | C=C Stretch | Aromatic (Thiophene) |
| ~800 - 700 | Strong | C-Cl Stretch | Chloro-substituent |
Rationale: The characteristic aldehyde C-H stretches appear as two distinct bands. The strong carbonyl (C=O) absorption is a key diagnostic peak.[8] Thiophene-2-carbaldehyde shows a C=O stretch at 1665 cm⁻¹.[9] The presence of electronegative chlorine atoms may slightly shift these values.
Mass Spectrometry (Predicted)
| m/z | Relative Abundance | Assignment |
| 180/182/184 | High | [M]⁺∙ (Molecular Ion) |
| 179/181/183 | Medium | [M-H]⁺ |
| 151/153/155 | Medium | [M-CHO]⁺ |
Rationale: The molecular ion peak will exhibit a characteristic isotopic pattern (approximately 9:6:1 ratio) due to the presence of two chlorine atoms. Fragmentation is expected to occur via the loss of a hydrogen radical or the entire formyl group (-CHO).[10][11]
Experimental Protocols
The following sections detail generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[12][13]
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition :
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra using proton broadband decoupling to simplify the spectrum to single peaks for each unique carbon environment.[13]
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Instrumentation : Utilize a Fourier Transform Infrared (FTIR) spectrometer for data acquisition.[14]
-
Sample Preparation :
-
Solid Sample (KBr Pellet) : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.
-
Solid Sample (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solution : Dissolve the sample in a suitable organic solvent that does not absorb in the regions of interest (e.g., chloroform, carbon tetrachloride).[15]
-
-
Data Acquisition : Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[16] A background spectrum of the pure solvent or KBr pellet should be acquired and subtracted from the sample spectrum.
-
Data Analysis : Identify characteristic absorption bands in the functional group region (3600–1200 cm⁻¹) and compare the fingerprint region (1200–600 cm⁻¹) with known spectra if available.[17]
Mass Spectrometry (MS)
-
Instrumentation : Employ a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction and separation.
-
Ionization Method : Electron Impact (EI) is a common ionization method for relatively small, volatile organic molecules.[10] Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can also be used, particularly with LC-MS.[18]
-
Sample Introduction : For GC-MS, dissolve the sample in a volatile solvent and inject it into the GC. For direct insertion, place a small amount of the sample on a probe.
-
Data Acquisition : The mass analyzer separates ions based on their mass-to-charge (m/z) ratio.[11] The detector records the relative abundance of each ion.
-
Data Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.[10]
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The solvent used should not absorb radiation in the same region as the sample.[19]
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Fill one cuvette with the pure solvent to serve as a reference (blank).
-
Fill a second, matched cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
-
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax). Aromatic compounds like thiophenes typically exhibit π → π* transitions.[19][20]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel or synthesized compound like this compound.
Caption: Logical workflow for spectroscopic characterization.
References
- 1. This compound,97 | CAS: 61200-60-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. This compound | 61200-60-0 [sigmaaldrich.com]
- 3. This compound, 97, CasNo.61200-60-0 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. microbenotes.com [microbenotes.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. repository.up.ac.za [repository.up.ac.za]
- 20. staff.hnue.edu.vn [staff.hnue.edu.vn]
Spectroscopic Profile of 2,5-Dichlorothiophene-3-carbaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,5-Dichlorothiophene-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document presents the predicted spectral data in a clear, tabular format, outlines a general experimental protocol for acquiring such data, and includes a visual representation of the molecule's structure with its corresponding NMR signal assignments.
Predicted ¹H and ¹³C NMR Data
Due to the limited availability of experimental NMR data for this compound in publicly accessible databases, the following spectral information has been generated using a reliable online NMR prediction tool. This data serves as a valuable reference for the identification and characterization of this compound.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to show two distinct signals corresponding to the aldehydic proton and the thiophene ring proton.
| Proton (H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| H-4 | 7.45 | Singlet | Thiophene ring proton |
| H-6 (CHO) | 9.88 | Singlet | Aldehyde proton |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum is anticipated to display five signals, corresponding to the five carbon atoms in the this compound molecule.
| Carbon (C) | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-2 | 135.2 | Thiophene ring carbon (C-Cl) |
| C-3 | 140.1 | Thiophene ring carbon (C-CHO) |
| C-4 | 130.5 | Thiophene ring carbon (C-H) |
| C-5 | 132.8 | Thiophene ring carbon (C-Cl) |
| C-6 (CHO) | 182.3 | Aldehyde carbonyl carbon |
Experimental Protocol for NMR Data Acquisition
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. If necessary, gentle vortexing or sonication can be used.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.
-
The instrument should be properly tuned and shimmed for the specific solvent and sample.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: Typically 16 to 64 scans are sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of approximately -2 to 12 ppm is generally adequate.
-
Temperature: Standard probe temperature (e.g., 298 K).
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of approximately 0 to 220 ppm.
-
Temperature: Standard probe temperature (e.g., 298 K).
5. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
Phase and baseline corrections should be applied to the resulting spectra.
-
The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Visualization of NMR Assignments
The following diagram illustrates the molecular structure of this compound with the predicted ¹H and ¹³C NMR chemical shifts assigned to the corresponding atoms.
Caption: Molecular structure of this compound with predicted ¹³C (black) and ¹H (green) NMR chemical shifts.
An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2,5-Dichlorothiophene-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,5-Dichlorothiophene-3-carbaldehyde. It details the expected characteristic vibrational modes, presents quantitative data for peak assignments based on established spectroscopic principles, and outlines a detailed experimental protocol for acquiring a high-quality spectrum. This document serves as a critical resource for the structural characterization and quality assessment of this substituted thiophene derivative.
Introduction to the Vibrational Spectroscopy of this compound
This compound is a five-membered heterocyclic compound featuring a thiophene ring substituted with two chlorine atoms and an aldehyde functional group. Thiophene and its derivatives are significant scaffolds in medicinal chemistry and materials science.[1][2] The structural elucidation of such molecules is paramount, and FT-IR spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and probing the overall molecular structure.
The infrared spectrum of this molecule is defined by the vibrational frequencies of its constituent parts: the aldehyde group (C=O and C-H bonds), the thiophene ring (C-H, C=C, and C-S bonds), and the carbon-chlorine bonds (C-Cl). The conjugation of the aldehyde with the aromatic thiophene ring influences the electronic environment and, consequently, the position of the carbonyl (C=O) stretching frequency.[3]
Predicted FT-IR Spectral Data and Peak Assignments
The following table summarizes the expected absorption bands for this compound. These assignments are derived from established spectral data for substituted thiophenes and aromatic aldehydes.[3][4][5]
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~3100 | Weak | C-H Stretch | Aromatic C-H on the thiophene ring |
| 2830-2860 | Medium | C-H Stretch | Aldehyde C-H |
| 2700-2760 | Medium | C-H Stretch (Fermi Resonance) | Aldehyde C-H |
| 1685-1705 | Strong | C=O Stretch | Conjugated Aldehyde Carbonyl |
| 1500-1550 | Medium | C=C Stretch | Thiophene ring stretching |
| 1350-1450 | Medium | C=C Stretch | Thiophene ring stretching |
| 1200-1250 | Medium | C-H In-plane bend | Aromatic C-H on the thiophene ring |
| 900-650 | Strong | C-H Out-of-plane bend | Aromatic C-H on the thiophene ring |
| 800-600 | Strong | C-Cl Stretch | Carbon-Chlorine bond |
| 700-650 | Medium | C-S Stretch | Thiophene ring C-S bond |
Experimental Protocol for FT-IR Analysis
A high-quality FT-IR spectrum of this compound, which exists as a liquid at ambient temperature, can be reliably obtained using the following methodology.[6][7]
3.1. Instrumentation
-
A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker, PerkinElmer, Shimadzu) equipped with a suitable detector, such as a deuterated L-alanine triglycine sulfate (DLATGS) detector.[6]
-
An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal is highly recommended for its simplicity and minimal sample preparation requirements.[6][8]
3.2. Sample Preparation (ATR Technique)
-
Crystal Cleaning: Before analysis, ensure the ATR crystal surface is immaculately clean. Wipe the crystal with a soft, lint-free tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from the ambient atmosphere (e.g., CO₂, water vapor).
-
Sample Application: Place a single, small drop of liquid this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
Pressure Application (for solid anvil ATR): If using an ATR accessory with a pressure clamp, lower the anvil to make firm contact with the liquid sample to ensure good optical contact.
3.3. Data Acquisition
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹ is sufficient for most applications.
-
Number of Scans: Co-add 16 to 32 scans to achieve an excellent signal-to-noise ratio.[6]
-
Apodization Function: A Happ-Genzel function is commonly applied.[6]
3.4. Data Processing The instrument software will automatically ratio the sample interferogram against the background interferogram to produce the final transmittance or absorbance spectrum. If necessary, automated baseline correction and smoothing algorithms can be applied to improve the presentation of the spectrum.
Visualization of the FT-IR Analysis Workflow
The logical process for analyzing the FT-IR spectrum of this compound, from sample handling to final structural verification, is outlined in the diagram below.
Caption: Workflow for the FT-IR analysis of this compound.
Conclusion
The FT-IR spectrum of this compound is characterized by a series of distinct absorption bands that serve as a reliable fingerprint for its molecular structure. The most prominent and diagnostic peaks include the strong carbonyl (C=O) stretch, shifted to a lower wavenumber (~1685-1705 cm⁻¹) due to conjugation, and the characteristic double-peak aldehyde C-H stretch (~2720 and ~2820 cm⁻¹).[3][5] Additional bands corresponding to the thiophene ring and C-Cl vibrations further confirm the compound's identity. By following the detailed experimental protocol provided, researchers can obtain high-fidelity spectra, enabling confident structural verification and purity assessment, which are essential steps in drug discovery and materials science research.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. journalwjarr.com [journalwjarr.com]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 61200-60-0 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2,5-Dichlorothiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation of 2,5-Dichlorothiophene-3-carbaldehyde. In the absence of direct experimental data for this specific molecule in the public domain, this document outlines a theoretical fragmentation pathway based on established principles of mass spectrometry and data from analogous substituted thiophenes and aromatic aldehydes. This guide is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, organic synthesis, and drug development, enabling the identification and characterization of this and structurally related compounds.
Predicted Mass Spectrum and Fragmentation Data
The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and a series of fragment ions resulting from the systematic cleavage of its functional groups and the thiophene ring. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.
A summary of the predicted major ions, their mass-to-charge ratio (m/z), and their proposed origin is presented in the table below.
| m/z (Proposed) | Ion Formula | Proposed Fragmentation Pathway | Notes |
| 182 | [C₅H₂Cl₂OS]⁺ | Molecular Ion (M⁺) | Exhibits characteristic M, M+2, M+4 isotopic pattern for two chlorine atoms. |
| 181 | [C₅HCl₂OS]⁺ | [M-H]⁺ | Loss of the aldehydic hydrogen radical. |
| 153 | [C₅H₂Cl₂S]⁺ | [M-CHO]⁺ | Loss of the formyl radical. |
| 147 | [C₄HCl₂S]⁺ | [M-Cl]⁺ | Loss of a chlorine radical. |
| 118 | [C₄H₂ClS]⁺ | [M-CHO-Cl]⁺ | Sequential loss of the formyl radical and a chlorine radical. |
| 83 | [C₃HS]⁺ | Ring Fragmentation | Further fragmentation of the thiophene ring. |
Proposed Fragmentation Pathways
The fragmentation of this compound under electron ionization (EI) is likely to be initiated by the ionization of a lone pair electron on the sulfur or oxygen atom, or from the π-system of the thiophene ring. The resulting molecular ion will then undergo a series of fragmentation reactions as depicted in the following pathway.
Caption: Proposed electron ionization fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry Analysis
The following provides a general experimental protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization.
3.1. Sample Preparation
-
Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
If analyzing a complex mixture, perform appropriate sample extraction and cleanup procedures to isolate the analyte of interest.
3.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Injector: Split/splitless injector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1562 u/s.
3.3. Data Acquisition and Analysis
-
Acquire the mass spectral data in full scan mode.
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Generate the mass spectrum for the peak corresponding to this compound.
-
Analyze the fragmentation pattern and compare it to the theoretical pathway and library spectra (if available).
The following diagram illustrates the general workflow for this experimental protocol.
Caption: General experimental workflow for GC-MS analysis.
Conclusion
This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The proposed fragmentation pathways, predicted mass spectral data, and detailed experimental protocol offer a robust starting point for the analytical characterization of this compound. While this guide is based on theoretical principles, it serves as a critical resource for researchers to design experiments, interpret data, and ultimately confirm the structure and fragmentation of this and related halogenated thiophene aldehydes. The application of high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) experiments would be invaluable in confirming the proposed fragmentation mechanisms and elemental compositions of the fragment ions.
Physical and chemical properties of 2,5-Dichlorothiophene-3-carbaldehyde
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5-Dichlorothiophene-3-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. This document consolidates key data, experimental protocols, and visual representations of its synthesis and reactivity.
Core Physical and Chemical Properties
This compound is a halogenated heterocyclic compound with the chemical formula C₅H₂Cl₂OS.[1] It serves as a versatile intermediate in organic synthesis. The quantitative physical and chemical properties are summarized in the tables below for easy reference and comparison.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₂Cl₂OS | [1] |
| Molecular Weight | 181.04 g/mol | [1] |
| Physical State | Solid or liquid | |
| Appearance | Colorless to light yellow liquid or white powder | [2] |
| Melting Point | 24.0-24.5 °C | [2] |
| Boiling Point | 105-106 °C at 15 Torr | [2] |
| Density | 1.581 ± 0.06 g/cm³ (Predicted) | [2] |
| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C | [3] |
| Refractive Index | 1.639 | [3] |
Chemical and Safety Properties
| Property | Value/Information | Source |
| CAS Number | 61200-60-0 | [1] |
| InChIKey | PTHQASYUHZFSKR-UHFFFAOYSA-N | [3] |
| SMILES | O=Cc1cc(Cl)sc1Cl | [3] |
| Solubility | No data available | [1] |
| Stability | No data available | [1] |
| Incompatibilities | Strong oxidizing agents | [1] |
| Hazardous Decomposition Products | Hydrogen chloride, carbon monoxide, oxides of sulfur, carbon dioxide | [1] |
| Storage | Store in a cool, dry place in a tightly closed container under an inert atmosphere (nitrogen or argon) at 2–8 °C. Keep in a dark place. | [4][2] |
Synthesis of this compound
The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction.[4][5] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, in this case, 2,5-dichlorothiophene.
Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-Dichlorothiophene
Materials:
-
2,5-Dichlorothiophene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate (NaOAc)
-
Dichloromethane (DCM) or other suitable solvent
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere, co-cool a solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution. The reaction is exothermic and should be controlled to maintain the temperature at 0 °C. Stir the mixture at this temperature for approximately 30-60 minutes to allow for the formation of the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[1][4][2]
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add 2,5-dichlorothiophene (1.0 equivalent) dropwise while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 6.5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of a cold aqueous solution of sodium acetate (NaOAc). Stir for a short period (e.g., 10 minutes).[1]
-
Extraction: Dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the product into an organic solvent such as diethyl ether (Et₂O). Perform multiple extractions to ensure complete recovery of the product.[1]
-
Washing and Drying: Combine the organic layers and wash them with brine to remove any remaining aqueous impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the residue by silica gel column chromatography to yield pure this compound.[1]
Reactivity and Spectroscopic Data
Reactivity
This compound is incompatible with strong oxidizing agents.[1] Upon decomposition, it can release hazardous substances such as hydrogen chloride, carbon monoxide, oxides of sulfur, and carbon dioxide.[1]
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) typically in the range of δ 9.5-10.5 ppm. A singlet for the single proton on the thiophene ring is also expected, likely in the aromatic region (δ 7.0-8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum should exhibit a peak for the carbonyl carbon of the aldehyde group between δ 180-200 ppm.[6] The carbons of the thiophene ring would appear in the aromatic region (δ 120-150 ppm).
-
FTIR: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically found in the region of 1680-1715 cm⁻¹.[7] C-H stretching of the aldehyde and the thiophene ring, as well as C-Cl and C-S stretching vibrations, would also be present.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) corresponding to its molecular weight (181.04 g/mol ), with characteristic isotopic patterns for the two chlorine atoms.[8]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Caption: Vilsmeier-Haack Synthesis Workflow.
General Reactivity Profile
This diagram outlines the key reactivity aspects of this compound.
Caption: Reactivity of the Compound.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. This compound | CAS#:61200-60-0 | Chemsrc [chemsrc.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-Acetyl-2,5-dichlorothiophene [webbook.nist.gov]
An In-depth Technical Guide to 2,5-Dichlorothiophene-3-carbaldehyde (CAS Number: 61200-60-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety information, and potential experimental evaluation of 2,5-Dichlorothiophene-3-carbaldehyde (CAS No. 61200-60-0). This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a halogenated heterocyclic aldehyde. Its core structure consists of a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and a formyl group at position 3. The quantitative physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 61200-60-0 | [1] |
| Molecular Formula | C₅H₂Cl₂OS | |
| Molecular Weight | 181.04 g/mol | |
| Physical Form | Solid or liquid | [1] |
| Density | 1.6 ± 0.1 g/cm³ | |
| Boiling Point | 229.8 ± 35.0 °C at 760 mmHg | |
| Flash Point | 92.8 ± 25.9 °C | |
| Purity | Typically ≥98% | [1] |
| InChI Key | PTHQASYUHZFSKR-UHFFFAOYSA-N | [1] |
| SMILES | O=Cc1cc(Cl)sc1Cl |
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood.
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere. Recommended storage temperature is 2-8°C.[1]
Incompatibilities: Avoid contact with strong oxidizing agents.
Hazardous Decomposition Products: Upon combustion, this compound may produce hydrogen chloride, carbon monoxide, oxides of sulfur, and carbon dioxide.
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
Inhalation: Move to fresh air.
In all cases of exposure, seek immediate medical attention.[3]
Hazard Identification Table
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation |
Experimental Protocols
While specific experimental data for this compound is limited in publicly available literature, this section provides detailed, standardized protocols for its synthesis and potential biological evaluation based on the activities of structurally related compounds.
Synthesis via Vilsmeier-Haack Reaction
A plausible and common method for the formylation of electron-rich heterocycles like 2,5-dichlorothiophene is the Vilsmeier-Haack reaction.[4][5]
Materials:
-
2,5-Dichlorothiophene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous N,N-Dimethylformamide (DMF).
-
Cool the flask in an ice bath to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. The formation of the Vilsmeier reagent is exothermic. Maintain the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Dissolve 2,5-dichlorothiophene in anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.
In Vitro Cytotoxicity Evaluation: MTT Assay
Given that derivatives of similar structures have shown cytotoxic activity, the MTT assay is a standard method to assess the effect of this compound on cell viability.[6] This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Antifungal Susceptibility Testing: Broth Microdilution Method
Chalcone derivatives of a related compound have demonstrated antifungal activity. A standard method to determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain is the broth microdilution assay.
Materials:
-
Fungal strain (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline or PBS
-
96-well microplates
-
Spectrophotometer or hemocytometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized fungal inoculum. For yeast, adjust the turbidity to a 0.5 McFarland standard, then dilute to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells. For molds, prepare a spore suspension and adjust the concentration accordingly.
-
Inoculate each well with the fungal suspension. Include a positive control (fungus with no compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Signaling Pathways and Mechanism of Action
Currently, there is no specific information in the scientific literature detailing the signaling pathways or the precise molecular mechanism of action for this compound. The biological activity of its derivatives, such as antifungal and cytotoxic effects, suggests potential interactions with cellular pathways involved in cell proliferation, survival, or metabolism. Further research, including target identification studies and pathway analysis, is required to elucidate its mechanism of action.
Conclusion
This compound is a reactive chemical intermediate with significant potential for further chemical derivatization and biological evaluation. The information provided in this guide on its properties, safety, and standardized experimental protocols for synthesis and bioactivity screening serves as a valuable resource for researchers. Future studies should focus on exploring its biological activities and elucidating its mechanism of action to determine its potential in drug discovery and development.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. clyte.tech [clyte.tech]
An In-depth Technical Guide to the Reactivity and Electrophilicity of 2,5-Dichlorothiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dichlorothiophene-3-carbaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its chemical behavior is dictated by the interplay between the electron-deficient aromatic thiophene ring, substituted with two electron-withdrawing chlorine atoms, and the electrophilic aldehyde functionality. This guide provides a comprehensive overview of the reactivity and electrophilicity of this compound, detailing its participation in key organic reactions, supported by experimental protocols and quantitative data derived from analogous systems. The document is intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel therapeutic agents and functional materials.
Introduction
The thiophene moiety is a well-established "privileged scaffold" in drug discovery, present in a multitude of approved pharmaceuticals. The introduction of halogen substituents and a formyl group, as in this compound, significantly modulates the electronic properties of the thiophene ring, enhancing its electrophilic character and providing a reactive handle for a variety of chemical transformations. This guide will explore the dual reactivity of this compound, focusing on reactions at the aldehyde group and potential substitutions on the thiophene ring.
Chemical Properties and Reactivity
The reactivity of this compound is primarily characterized by two main features:
-
The Electrophilic Aldehyde Group: The carbon atom of the carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is the basis for a wide range of condensation and addition reactions.
-
The Electron-Deficient Thiophene Ring: The two chlorine atoms are strong electron-withdrawing groups, which decreases the electron density of the thiophene ring. This deactivation generally makes electrophilic aromatic substitution more difficult compared to unsubstituted thiophene. However, the directing effects of the substituents play a crucial role in determining the regioselectivity of such reactions.
Reactions at the Aldehyde Group
The aldehyde functionality is a primary site for synthetic modifications, readily undergoing condensation and addition reactions.
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This compound is an excellent substrate for this reaction due to its electrophilic aldehyde.
-
General Reaction Scheme:
Where Z1 and Z2 are electron-withdrawing groups (e.g., -CN, -COOR, -COR).
Table 1: Representative Knoevenagel Condensation Reactions with Thiophene Aldehydes
| Active Methylene Compound | Base/Catalyst | Solvent | Product | Yield (%) | Reference |
| Malononitrile | Piperidine | Ethanol | 2-((2,5-Dichlorothiophen-3-yl)methylene)malononitrile | Not Reported | Inferred from similar reactions |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Ethyl 2-cyano-3-(2,5-dichlorothiophen-3-yl)acrylate | Not Reported | Inferred from similar reactions |
| Barbituric Acid | None | Water | 5-((2,5-Dichlorothiophen-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | Not Reported | Inferred from similar reactions |
This reaction involves the condensation of an aldehyde or ketone with another carbonyl compound that can form an enolate. This compound can react with ketones in the presence of a base to form α,β-unsaturated ketones (chalcones).
-
General Reaction Scheme:
Table 2: Representative Claisen-Schmidt Condensation Reactions
| Ketone | Base | Solvent | Product | Yield (%) | Reference |
| Acetophenone | NaOH | Ethanol | (E)-1-phenyl-3-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one | Not Reported | Inferred from similar reactions[1] |
| 2-Acetyl-5-chlorothiophene | KOH | Methanol | (E)-1-(5-chlorothiophen-2-yl)-3-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one | Not Reported | Inferred from similar reactions[2] |
The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes and ketones using phosphonium ylides. This reaction allows for the introduction of a carbon-carbon double bond at the position of the carbonyl group.
-
General Reaction Scheme:
Table 3: Representative Wittig Reaction Products
| Wittig Reagent | Product | Stereoselectivity | Reference |
| Methylenetriphenylphosphorane (Ph3P=CH2) | 2,5-Dichloro-3-vinylthiophene | Not specified | Inferred from general Wittig reaction principles[3] |
| Ethyl(triphenylphosphoranylidene)acetate (Ph3P=CHCOOEt) | Ethyl (E/Z)-3-(2,5-dichlorothiophen-3-yl)acrylate | Typically E-selective for stabilized ylides | Inferred from general Wittig reaction principles[4] |
Electrophilicity and Reactions on the Thiophene Ring
The electrophilicity of the thiophene ring in this compound is significantly influenced by the substituents. The two chlorine atoms and the aldehyde group are all electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. The only available position for substitution is at C4.
Due to the strong deactivation of the ring, forcing conditions would likely be required for electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. Nucleophilic aromatic substitution, while generally difficult on thiophene rings, might be possible at the positions bearing the chlorine atoms under specific conditions, particularly with strong nucleophiles.
Experimental Protocols
The following are detailed, representative methodologies for key reactions involving thiophene aldehydes, which can be adapted for this compound.
General Protocol for Knoevenagel Condensation
-
Materials: this compound, active methylene compound (e.g., malononitrile, ethyl cyanoacetate), piperidine (catalyst), ethanol (solvent).
-
Procedure:
-
Dissolve 1.0 equivalent of this compound and 1.1 equivalents of the active methylene compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
-
General Protocol for Claisen-Schmidt Condensation
-
Materials: this compound, a ketone (e.g., acetophenone), sodium hydroxide (base), ethanol (solvent).
-
Procedure:
-
Dissolve 1.0 equivalent of this compound and 1.0 equivalent of the ketone in ethanol in a flask.
-
Add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise with stirring.
-
Continue stirring at room temperature for several hours or until the reaction is complete as indicated by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the base.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.[1]
-
General Protocol for Wittig Reaction
-
Materials: Phosphonium salt (e.g., methyltriphenylphosphonium bromide), strong base (e.g., n-butyllithium or sodium hydride), anhydrous solvent (e.g., THF or DMSO), this compound.
-
Procedure:
-
Ylide formation: In a flame-dried, two-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the phosphonium salt in the anhydrous solvent.
-
Cool the mixture to the appropriate temperature (e.g., 0 °C or -78 °C) and add the strong base dropwise.
-
Stir the mixture for a period to allow for the formation of the ylide (often indicated by a color change).
-
Reaction with aldehyde: Add a solution of this compound in the same anhydrous solvent dropwise to the ylide solution at the same low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization of Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key reaction pathways and a general experimental workflow.
Conclusion
This compound is a valuable building block in organic synthesis, offering two distinct points for chemical modification. The aldehyde group provides a reliable site for nucleophilic additions and condensations, leading to a diverse range of α,β-unsaturated systems and other derivatives. While the thiophene ring is electronically deactivated, it holds potential for further functionalization under specific reaction conditions. The experimental protocols and reactivity patterns outlined in this guide, based on established chemical principles and data from analogous compounds, provide a solid foundation for researchers to explore the synthetic utility of this versatile molecule in the development of novel compounds for pharmaceutical and material science applications.
References
Navigating the Stability and Storage of 2,5-Dichlorothiophene-3-carbaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the critical stability and storage considerations for 2,5-Dichlorothiophene-3-carbaldehyde, a key intermediate in pharmaceutical research and drug development. Ensuring the integrity of this compound is paramount for reproducible experimental outcomes and the synthesis of high-quality active pharmaceutical ingredients. This document outlines recommended storage conditions, potential degradation pathways, and general methodologies for stability assessment, tailored for researchers, scientists, and professionals in the drug development sector.
Recommended Storage and Handling
Proper storage and handling are fundamental to preserving the stability of this compound. The following conditions are recommended based on information from various chemical suppliers.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is often specified. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects the compound from oxidation and moisture-mediated degradation. |
| Light | Keep in a dark place. | Prevents light-induced degradation (photolysis). |
| Container | Store in a tightly closed container. | Prevents exposure to moisture and atmospheric contaminants. |
| Handling | Handle in a well-ventilated area. Avoid contact with skin and eyes. | Standard practice for handling chemical reagents to ensure personnel safety. |
Stability Profile and Incompatibilities
Incompatible Materials:
-
Strong Oxidizing Agents: The aldehyde functional group can be oxidized to a carboxylic acid.
-
Strong Bases: Can potentially catalyze aldol condensation or other base-mediated reactions.
-
Strong Reducing Agents: The aldehyde can be reduced to an alcohol.
Potential Degradation Pathways:
The primary modes of degradation for a compound like this compound are anticipated to be:
-
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
-
Hydrolysis: While generally stable, prolonged exposure to moisture, especially at non-neutral pH, could potentially affect the molecule.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce decomposition.
-
Thermal Degradation: Elevated temperatures can accelerate degradation reactions.
A logical workflow for assessing the stability of this compound is outlined below.
Methodological & Application
2,5-Dichlorothiophene-3-carbaldehyde: A Versatile Building Block in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorothiophene-3-carbaldehyde is a highly functionalized thiophene derivative that serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds, many of which exhibit significant biological activity. The presence of two chlorine atoms and a reactive aldehyde group on the thiophene ring provides multiple reaction sites, allowing for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of thieno[3,2-d]pyrimidines and 2-aminothiophenes, classes of compounds with demonstrated antimicrobial and potential anticancer properties.
Application in the Synthesis of Thieno[3,2-d]pyrimidines
Thieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer effects. The thieno[3,2-d]pyrimidine scaffold is structurally analogous to purine, allowing it to interact with various biological targets.
A key synthetic strategy for accessing this scaffold involves the cyclocondensation of a 2-aminothiophene derivative with a suitable one-carbon synthon. This compound can be readily converted into a 2-aminothiophene intermediate, which can then be cyclized to form the desired thieno[3,2-d]pyrimidine core.
Logical Workflow for Thieno[3,2-d]pyrimidine Synthesis
Application Notes and Protocols for Knoevenagel Condensation Reactions with 2,5-Dichlorothiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 2,5-Dichlorothiophene-3-carbaldehyde with various active methylene compounds. The methodologies and data presented are compiled from established literature on Knoevenagel condensations and analogous reactions involving similar thiophene derivatives, offering a robust guide for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Introduction
The Knoevenagel condensation is a versatile and widely employed carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product.[1] Thiophene derivatives are of significant interest in drug discovery due to their diverse pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3]
This compound is a valuable starting material, and its Knoevenagel condensation products are expected to exhibit interesting biological activities. The electron-withdrawing nature of the two chlorine atoms on the thiophene ring enhances the electrophilicity of the aldehyde carbon, facilitating the condensation reaction. This document outlines protocols for the synthesis of various derivatives and discusses their potential applications.
Data Presentation: Reaction Parameters and Product Characterization
While specific quantitative data for the Knoevenagel condensation of this compound is not extensively available in the public domain, the following table summarizes representative yields and characterization data for analogous Claisen-Schmidt condensation products derived from the structurally similar 2,5-dichloro-3-acetylthiophene.[4][5] These data provide a strong predictive framework for the outcomes of Knoevenagel reactions with this compound.
| Product (Analogous Chalcone) | Ar-group of Aldehyde | Yield (%) | m.p. (°C) | Molecular Formula | [M+H]+ |
| 1 | 4-Chlorophenyl | 88 | 177 | C₁₃H₇Cl₃OS | 331.0 |
| 2 | 2,4-Dichlorophenyl | 85 | 165 | C₁₃H₆Cl₄OS | 366.0 |
| 3 | 3,4-Dimethoxyphenyl | 90 | 123 | C₁₅H₁₂Cl₂O₃S | 343.0 |
| 4 | 4-Hydroxyphenyl | 82 | 195 | C₁₃H₈Cl₂O₂S | 315.0 |
| 5 | 2-Furyl | 75 | 110 | C₁₁H₆Cl₂O₂S | 273.0 |
| 6 | Benzo[d][6][7]dioxol-5-yl | 46 | 77 | C₁₄H₈Cl₂O₃S | 327.0 |
Data is for the analogous Claisen-Schmidt condensation products of 2,5-dichloro-3-acetylthiophene with various aromatic aldehydes.[4][5]
Experimental Protocols
The following are generalized protocols for the Knoevenagel condensation of this compound with common active methylene compounds. Researchers should optimize these conditions for their specific needs.
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile
Objective: To synthesize (2E)-2-((2,5-dichlorothiophen-3-yl)methylene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.1 equivalents of malononitrile and stir until a homogeneous solution is formed.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 2: Base-Catalyzed Condensation with Ethyl Cyanoacetate
Objective: To synthesize ethyl (2E)-2-cyano-3-(2,5-dichlorothiophen-3-yl)acrylate.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Ethanol or Toluene
-
A weak base (e.g., triethylamine, DBU, or potassium hydroxide)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dean-Stark apparatus (if using toluene)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Combine 1.0 equivalent of this compound and 1.2 equivalents of ethyl cyanoacetate in a suitable solvent (e.g., ethanol or toluene).
-
Add a catalytic amount of the chosen base.
-
Heat the mixture to reflux. If using toluene, a Dean-Stark trap can be used to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Expected Product Characterization
Based on analogous thiophene Knoevenagel products, the following spectral characteristics are expected:
-
¹H NMR: A singlet for the vinyl proton is expected to appear in the downfield region (δ 8.0-8.5 ppm). The thiophene proton should appear as a singlet in the aromatic region. Signals corresponding to the active methylene partner will also be present (e.g., a triplet and quartet for an ethyl ester).[2][6]
-
¹³C NMR: The carbon of the cyano group will appear around δ 115-117 ppm. The α-carbon of the double bond will be in the range of δ 98-105 ppm, while the β-carbon will be further downfield. The carbonyl carbon of an ester will be around δ 162-164 ppm.[2][6]
-
IR Spectroscopy: A strong absorption band for the nitrile group (C≡N) is expected around 2220 cm⁻¹. The carbonyl group (C=O) of an ester will show a strong absorption around 1715-1725 cm⁻¹. The C=C double bond will have an absorption in the region of 1590-1610 cm⁻¹.[4]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the expected product. The isotopic pattern for the two chlorine atoms will be a key diagnostic feature.[4]
Applications in Drug Development
Thiophene-containing compounds are known to possess a wide range of biological activities.[4] The Knoevenagel adducts of this compound are promising candidates for screening as:
-
Antimicrobial and Antifungal Agents: Many thiophene derivatives have demonstrated potent activity against various bacterial and fungal strains.[2][4][8][9] The synthesized compounds can be screened against a panel of pathogenic microorganisms.
-
Anticancer Agents: Chalcones and other α,β-unsaturated ketones are known to exhibit cytotoxic activity against various cancer cell lines.[4][10] The products from these protocols can be evaluated for their antiproliferative effects.
-
Anti-inflammatory Agents: Some thiophene derivatives have shown anti-inflammatory properties.[3]
Visualizations
Caption: Mechanism of the Knoevenagel Condensation Reaction.
Caption: General Experimental Workflow for Knoevenagel Condensation.
Caption: Drug Discovery Pathway for Thiophene Derivatives.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oiccpress.com [oiccpress.com]
- 8. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Wittig Reaction of 2,5-Dichlorothiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting the Wittig reaction with 2,5-dichlorothiophene-3-carbaldehyde. This information is intended to guide researchers in the synthesis of vinyl-substituted 2,5-dichlorothiophenes, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes.[1][2][3] The reaction involves the treatment of a carbonyl compound with a phosphonium ylide, often referred to as a Wittig reagent.[1][2] For a substrate such as this compound, the electron-withdrawing nature of the two chlorine atoms enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating its reaction with nucleophiles like a phosphonium ylide.[4] The choice of the ylide—stabilized, semi-stabilized, or non-stabilized—is crucial as it significantly influences the stereochemical outcome (E/Z selectivity) of the resulting alkene.[1][5] An alternative and often advantageous method for olefination, particularly with stabilized carbanions, is the Horner-Wadsworth-Emmons (HWE) reaction, which typically yields (E)-alkenes with high selectivity and allows for easier purification.[6][7][8][9]
Reaction Parameters and Expected Outcomes
The outcome of the Wittig reaction with this compound is dependent on several key parameters. The following table summarizes the expected results based on the type of ylide and general reaction conditions.
| Ylide Type | R Group on Ylide | Typical Base | Expected Major Product | Expected Yield | Notes |
| Non-stabilized | Alkyl, H | n-BuLi, NaH, NaNH₂ | (Z)-alkene | Moderate to High | Reaction is typically rapid. The presence of lithium salts can influence stereoselectivity.[1][5] |
| Stabilized | -CO₂R, -COR, -CN | NaH, NaOMe, K₂CO₃, NaHCO₃ | (E)-alkene | High | Less reactive than non-stabilized ylides; may not react with sterically hindered ketones.[5][10][11] One-pot aqueous methods are also possible.[12] |
| Semi-stabilized | Aryl, Vinyl | n-BuLi, NaH | Mixture of (E) and (Z)-alkenes | Variable | E/Z selectivity is often poor and highly dependent on reaction conditions.[1] |
| HWE Reagent | -PO(OR)₂, -CO₂R | NaH, KHMDS | (E)-alkene | High | Generally provides excellent (E)-selectivity and easier workup due to the water-soluble phosphate byproduct.[6][7][8][13] |
Experimental Protocols
Below are two representative protocols for the Wittig reaction of this compound, one using a non-stabilized ylide to favor the (Z)-isomer and another using a stabilized ylide for the (E)-isomer.
Protocol 1: Synthesis of (Z)-1-(2,5-Dichloro-3-thienyl)-1-propene using a Non-Stabilized Ylide
This protocol outlines the formation of a (Z)-alkene using ethyltriphenylphosphonium bromide.
Materials:
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Ylide Generation:
-
To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add ethyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. The formation of a characteristic orange-red color indicates the generation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (Z)-alkene.
-
Protocol 2: Synthesis of Ethyl (E)-3-(2,5-Dichloro-3-thienyl)acrylate using a Stabilized Ylide
This protocol describes the formation of an (E)-alkene using a stabilized ylide generated in situ.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (a commercially available stabilized ylide) or prepare in situ from ethyl bromoacetate and triphenylphosphine.
-
Anhydrous Toluene or THF
-
This compound
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).
-
Add anhydrous toluene or THF as the solvent.
-
-
Wittig Reaction:
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel, typically starting with a non-polar eluent (e.g., hexanes) to remove non-polar impurities, followed by a gradient of ethyl acetate in hexanes to elute the product and the triphenylphosphine oxide byproduct.
-
Visualizing the Workflow and Influencing Factors
Experimental Workflow for Wittig Reaction
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. sciepub.com [sciepub.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
Synthesis of Novel Thieno[3,2-d]pyrimidines from 2,5-Dichlorothiophene-3-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel thieno[3,2-d]pyrimidine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry, starting from the readily available 2,5-Dichlorothiophene-3-carbaldehyde. The methodologies outlined herein are based on established synthetic strategies, including the Gewald three-component reaction followed by cyclization, offering a practical guide for the synthesis of a library of substituted thieno[3,2-d]pyrimidines.
Introduction
Thieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds that are considered bioisosteres of purines, the fundamental components of DNA and RNA. This structural similarity has led to their investigation for a wide range of biological activities, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. The this compound core provides a versatile starting point for the synthesis of these complex molecules, with the chlorine substituents offering potential sites for further functionalization through cross-coupling reactions.
The synthetic strategy presented here involves a two-step process:
-
Gewald Reaction: A multi-component reaction involving the condensation of this compound, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base to yield a highly functionalized 2-aminothiophene intermediate.
-
Cyclization: The subsequent cyclization of the 2-aminothiophene intermediate with a suitable one-carbon synthon, such as formamide, to construct the fused pyrimidine ring, yielding the thieno[3,2-d]pyrimidine scaffold.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-(2,5-dichlorothiophen-3-yl)-3-cyanothiophene via Gewald Reaction
This protocol describes the synthesis of a key 2-aminothiophene intermediate from this compound.
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Triethylamine or Morpholine
-
Standard laboratory glassware for organic synthesis
-
Heating mantle with magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure: [1]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
To this solution, add elemental sulfur (1.1 eq).
-
Add a catalytic amount of a suitable base, such as triethylamine or morpholine (approximately 0.1-0.2 eq).
-
Stir the reaction mixture at room temperature or gently heat to reflux (typically 50-80 °C) for 1-5 hours. Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the purified 2-Amino-4-(2,5-dichlorothiophen-3-yl)-3-cyanothiophene.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 181.04 | 1.0 | - |
| Malononitrile | 66.06 | 1.0 | - |
| Elemental Sulfur | 32.06 | 1.1 | - |
| 2-Amino-4-(2,5-dichlorothiophen-3-yl)-3-cyanothiophene | ~277.16 | - | 75-85 |
Step 2: Synthesis of 4-Amino-6,9-dichlorothieno[3,2-d]pyrimidine
This protocol details the cyclization of the 2-aminothiophene intermediate to the final thieno[3,2-d]pyrimidine product.
Materials:
-
2-Amino-4-(2,5-dichlorothiophen-3-yl)-3-cyanothiophene
-
Formamide
-
Standard laboratory glassware for high-temperature reactions
-
Heating mantle
-
Microwave reactor (optional)
Procedure (Conventional Heating): [1]
-
In a round-bottom flask, place the 2-Amino-4-(2,5-dichlorothiophen-3-yl)-3-cyanothiophene (1.0 eq) and an excess of formamide.
-
Heat the mixture at a high temperature (typically 160-200 °C) for several hours.
-
After cooling to room temperature, triturate the reaction mixture with water or another suitable solvent.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the solid with water and purify by recrystallization to obtain 4-Amino-6,9-dichlorothieno[3,2-d]pyrimidine.
Procedure (Microwave Irradiation): [1]
-
In a microwave-safe vessel, place the 2-Amino-4-(2,5-dichlorothiophen-3-yl)-3-cyanothiophene (1.0 eq) and formamide.
-
Irradiate the mixture in a microwave reactor at a specified power and temperature for a short duration (e.g., 2-20 minutes).
-
After cooling, isolate and purify the product as described in the conventional heating method.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 2-Amino-4-(2,5-dichlorothiophen-3-yl)-3-cyanothiophene | ~277.16 | 1.0 | - |
| Formamide | 45.04 | Excess | - |
| 4-Amino-6,9-dichlorothieno[3,2-d]pyrimidine | ~304.16 | - | 60-75 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for thieno[3,2-d]pyrimidine.
Potential Signaling Pathway Involvement of Thieno[3,2-d]pyrimidines
Thieno[3,2-d]pyrimidine derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. For instance, they can act as ATP-competitive inhibitors, blocking the phosphorylation of downstream substrates and thereby inhibiting cell proliferation and survival.
Caption: Inhibition of a generic kinase signaling pathway.
References
Application of 2,5-Dichlorothiophene-3-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorothiophene-3-carbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its reactive aldehyde functionality, coupled with the electronically modified thiophene ring due to the presence of two chlorine atoms, makes it an attractive starting material for the synthesis of a diverse range of bioactive molecules. The thiophene scaffold itself is a well-established privileged structure in drug discovery, present in numerous approved therapeutic agents. The addition of chloro substituents can enhance lipophilicity and metabolic stability, and provide additional vectors for molecular interactions with biological targets.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents, particularly focusing on the generation of chalcone and other heterocyclic derivatives with potential applications in oncology and infectious diseases.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry lies in its use as a key intermediate for the synthesis of novel compounds through various chemical transformations, most notably condensation reactions.
-
Synthesis of Chalcones and their Analogs: The aldehyde group readily participates in Claisen-Schmidt and Knoevenagel condensations with active methylene compounds, such as ketones and nitriles, to yield α,β-unsaturated carbonyl compounds (chalcones) and related derivatives. Chalcones are a well-known class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
-
Synthesis of Fused Heterocyclic Systems: The resulting chalcones and other derivatives can serve as precursors for the synthesis of more complex fused heterocyclic systems, such as pyrimidines, pyrazoles, and benzodiazepines, by reacting with appropriate binucleophiles. These scaffolds are frequently found in potent kinase inhibitors and other targeted therapies.
-
Kinase Inhibitor Scaffolds: Thiophene-based compounds have been extensively explored as kinase inhibitors. The 2,5-dichlorothiophene moiety can be incorporated into scaffolds designed to target the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.
Data Presentation: Biological Activities of Dichlorothiophene Derivatives
While specific data for derivatives of this compound is limited in publicly available literature, data from the closely related 2,5-dichloro-3-acetylthiophene provides valuable insights into the potential bioactivities. The following tables summarize the reported activities of chalcone derivatives synthesized from 2,5-dichloro-3-acetylthiophene, which are expected to be comparable to those derived from the corresponding carbaldehyde.
Table 1: Antimicrobial Activity of 2,5-Dichloro-3-acetylthiophene Chalcone Derivatives [1][2]
| Compound ID | Test Organism | MIC (µg/mL) |
| Chalcone Derivative 1 | Aspergillus niger | ≤ 8.0 |
| Chalcone Derivative 2 | Candida tropicalis | ≤ 8.0 |
| Chalcone Derivative 3 | Mycobacterium tuberculosis H37Rv | 3.12 |
| Chalcone Derivative 4 | Mycobacterium tuberculosis H37Rv | 6.25 |
| Reference: Fluconazole | Fungal Species | ≤ 1.0 |
| Reference: Pyrazinamide | M. tuberculosis H37Rv | 3.12 |
Table 2: Cytotoxic Activity of 2,5-Dichloro-3-acetylthiophene Chalcone Derivatives [1][2]
| Compound ID | Cell Line | IC50 (µg/mL) |
| Chalcone Derivative 5 | DU145 (Prostate Cancer) | 5 ± 1 |
| Chalcone Derivative 6 | DU145 (Prostate Cancer) | 10 ± 2 |
| Reference: Methotrexate | DU145 (Prostate Cancer) | 5 ± 1 |
Experimental Protocols
The following are detailed protocols for key synthetic transformations involving this compound, adapted from established methodologies for similar thiophene aldehydes.
Protocol 1: General Procedure for the Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with a substituted acetophenone.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4-hydroxyacetophenone, 4-methoxyacetophenone)
-
Ethanol
-
Potassium Hydroxide (KOH) solution (40% in water)
-
Hydrochloric Acid (HCl), 5% aqueous solution
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Beaker
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
With continuous stirring at room temperature, add the 40% potassium hydroxide solution dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture by the slow addition of 5% HCl solution until a precipitate is formed.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.
Protocol 2: General Procedure for Knoevenagel Condensation with Active Methylene Compounds
This protocol outlines the condensation of this compound with an active methylene compound, such as malononitrile or ethyl cyanoacetate, to generate α,β-unsaturated products.
Materials:
-
This compound
-
Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate)
-
Ethanol or Methanol
-
Piperidine or Pyrrolidine (catalytic amount)
-
Reflux condenser
-
Heating mantle
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the active methylene compound (1.1 equivalents), and ethanol or methanol.
-
Add a catalytic amount of piperidine or pyrrolidine to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours, with stirring. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathway Diagram
Derivatives of this compound, particularly those with a chalcone or thienopyrimidine scaffold, have the potential to act as kinase inhibitors. A common target for such compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth.
Caption: VEGFR-2 signaling pathway and potential inhibition by this compound derivatives.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compounds derived from this compound.
Caption: Workflow for the synthesis and evaluation of bioactive compounds from this compound.
References
Application Notes and Protocols: Leveraging 2,5-Dichlorothiophene-3-carbaldehyde in the Synthesis of Potential Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,5-Dichlorothiophene-3-carbaldehyde as a versatile starting material for the generation of novel heterocyclic compounds with potential therapeutic applications. The protocols detailed herein are based on established chemical transformations and offer a guide for the synthesis of thieno[3,2-d]pyrimidines, a class of compounds recognized for their diverse biological activities.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry. The presence of two chlorine atoms and an aldehyde functional group on the thiophene ring provides multiple reaction sites for chemical modification, enabling the construction of complex molecular architectures. The electron-withdrawing nature of the chlorine atoms enhances the reactivity of the aldehyde group, making it an excellent substrate for various condensation and cyclization reactions. This document focuses on a two-step synthetic sequence involving an initial Gewald reaction to form a 2-aminothiophene intermediate, followed by cyclization to yield a thieno[3,2-d]pyrimidine scaffold. Thienopyrimidines are known to exhibit a wide range of pharmacological activities, including antimicrobial, kinase inhibitory, and anti-inflammatory properties.
Synthetic Pathway Overview
The primary synthetic strategy outlined involves a multi-component Gewald reaction, a cornerstone for the synthesis of 2-aminothiophenes. This is followed by a cyclization step to construct the fused pyrimidine ring, leading to the formation of the thieno[3,2-d]pyrimidine core.
Application Notes and Protocols: Synthesis of Agrochemical Intermediates from 2,5-Dichlorothiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of thieno[2,3-d]pyrimidine derivatives, a class of compounds with known fungicidal and herbicidal activities, starting from 2,5-dichlorothiophene-3-carbaldehyde. The synthetic strategy involves a two-step process: a Gewald reaction to construct the key 2-aminothiophene intermediate, followed by cyclization to form the thienopyrimidine scaffold.
Introduction
Thiophene-containing heterocycles are pivotal structural motifs in a wide array of agrochemicals. The functionalization of the thiophene ring allows for the modulation of biological activity, making them attractive starting points for the discovery of novel fungicides, herbicides, and insecticides. This compound is a versatile building block, with the aldehyde group and the chlorine substituents providing multiple reaction sites for further chemical transformations. Thienopyrimidines, bioisosteres of purines, have demonstrated a broad spectrum of biological activities, including potent antifungal and herbicidal properties.[1][2]
This document outlines the synthesis of a key agrochemical intermediate, a substituted 2-aminothiophene, via the Gewald reaction, followed by its conversion to a thieno[2,3-d]pyrimidine derivative. The Gewald reaction is a multicomponent reaction that efficiently produces polysubstituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[1][3][4]
Reaction Pathway
The overall synthetic pathway from this compound to a substituted thieno[2,3-d]pyrimidine is depicted below. The first step is the Gewald reaction to form a 2-amino-3-cyanothiophene intermediate. This intermediate is then cyclized with a suitable reagent, such as formamide, to yield the final thienopyrimidine product.
Caption: Synthetic pathway for the preparation of thieno[2,3-d]pyrimidine derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-cyano-4,7-dichlorothieno[2,3-b]pyridine (Intermediate) via Gewald Reaction
This protocol describes the synthesis of the 2-aminothiophene intermediate from this compound using the Gewald reaction.
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Triethylamine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol (100 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Slowly add triethylamine (1.5 equivalents) dropwise to the stirred suspension. An exothermic reaction may be observed.
-
After the addition of the base, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol (2 x 20 mL) to remove unreacted starting materials and impurities.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Protocol 2: Synthesis of 4-Amino-5,8-dichlorothieno[2,3-d]pyrimidine (Final Product)
This protocol outlines the cyclization of the 2-aminothiophene intermediate to the final thieno[2,3-d]pyrimidine product.
Materials:
-
2-Amino-3-cyano-4,7-dichlorothieno[2,3-b]pyridine
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers and other standard laboratory glassware
Procedure:
-
Place the 2-amino-3-cyano-4,7-dichlorothieno[2,3-b]pyridine (1 equivalent) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add an excess of formamide (approximately 10-15 equivalents).
-
Heat the reaction mixture to reflux (approximately 210 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove excess formamide.
-
Dry the product in a vacuum oven at 60-70 °C.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).
Data Presentation
The following tables summarize representative quantitative data for the synthesis of thienopyrimidine derivatives based on literature for similar compounds. The actual yields for the specific reactions described above may vary.
Table 1: Representative Reaction Conditions and Yields for Gewald Reaction
| Starting Aldehyde/Ketone | Active Methylene Nitrile | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 2-3 | 70-80 | |
| Substituted Benzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | 4 | 60-75 | [4] |
| 1-Benzylpiperidin-4-one | Ethyl Cyanoacetate | Triethylamine | DMF | Not specified | High | [5] |
Table 2: Representative Yields for Thienopyrimidine Formation
| 2-Aminothiophene Precursor | Cyclizing Agent | Reaction Conditions | Yield (%) | Reference |
| Ethyl 2-aminothiophene-3-carboxylate | Formamide | Reflux | 76-97 | [1] |
| 2-Amino-3-cyanothiophene | Formamide | Reflux | 83 | [1] |
| 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene | Formamide | Reflux | 92 | [6] |
Experimental Workflow Visualization
The general workflow for the synthesis and purification of the agrochemical intermediates is outlined below.
Caption: General experimental workflow for the two-step synthesis.
Conclusion
The protocols provided herein offer a robust and efficient pathway for the synthesis of thieno[2,3-d]pyrimidine-based agrochemical intermediates from the readily available starting material, this compound. The versatility of the Gewald reaction and the subsequent cyclization allows for the generation of a diverse library of compounds for screening and optimization of their fungicidal and herbicidal activities. Researchers are encouraged to adapt and optimize these protocols for their specific target molecules.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Conjugated Polymers Using 2,5-Dichlorothiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of novel conjugated polymers incorporating the functional monomer 2,5-Dichlorothiophene-3-carbaldehyde. The presence of both reactive halogen atoms and a versatile aldehyde group makes this monomer a valuable building block for creating advanced materials with tunable properties, suitable for applications in organic electronics, biosensors, and drug delivery systems. The protocols focus on palladium-catalyzed cross-coupling reactions, which are robust and versatile methods for the formation of C-C bonds in polymerization reactions.
Overview of Synthetic Pathways
The synthesis of conjugated polymers from this compound can be achieved through several palladium-catalyzed cross-coupling reactions. The most common and effective methods are Suzuki and Stille polycondensations, as well as Direct Arylation Polymerization (DAP). These methods allow for the formation of well-defined alternating copolymers when reacted with suitable comonomers. The aldehyde functionality on the thiophene ring can be either preserved during polymerization or protected and subsequently deprotected, offering a versatile handle for post-polymerization modification.
Below is a diagram illustrating the general synthetic approach for producing a copolymer of this compound and a fluorene-based comonomer via Suzuki polycondensation.
Caption: Synthetic pathway for copolymerization.
Experimental Protocols
The following protocols provide detailed steps for the synthesis of a representative alternating copolymer of this compound and 9,9-dioctylfluorene-2,7-bis(pinacolato)borane via Suzuki polycondensation. This method is widely applicable for the synthesis of various conjugated copolymers.[1][2][3]
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound | Commercial | >98% | |
| 9,9-dioctylfluorene-2,7-bis(pinacolato)borane | Commercial | >98% | Comonomer |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Commercial | >98% | Catalyst |
| Potassium Carbonate (K₂CO₃) | Commercial | >99% | Base |
| Toluene | Commercial | Anhydrous | Solvent |
| Aliquat 336 | Commercial | - | Phase-transfer catalyst (optional, but recommended) |
| Methanol | Commercial | ACS Grade | For precipitation |
| Acetone | Commercial | ACS Grade | For washing |
| Hexane | Commercial | ACS Grade | For Soxhlet extraction |
| Chloroform | Commercial | ACS Grade | For Soxhlet extraction and characterization |
Suzuki Polycondensation Protocol
This protocol is adapted from established procedures for the synthesis of fluorene-thiophene copolymers.[1][2][3]
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 mmol), 9,9-dioctylfluorene-2,7-bis(pinacolato)borane (1.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%) to a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Base Addition: Outside the glovebox, add anhydrous toluene (20 mL) and a 2 M aqueous solution of potassium carbonate (10 mL) to the flask under a positive pressure of nitrogen. If using a phase-transfer catalyst, add a few drops of Aliquat 336 to the reaction mixture.
-
Polymerization: Heat the mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 48 hours. The mixture will become viscous as the polymer forms.
-
End-Capping: To terminate the polymerization, add a small amount of bromobenzene (20 µL) and phenylboronic acid (20 mg) to the reaction mixture and stir for an additional 4 hours at 90 °C.
-
Precipitation and Washing: Cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of methanol with vigorous stirring. The polymer will precipitate as a fibrous solid.
-
Purification:
-
Collect the polymer by filtration and wash it with methanol and acetone to remove residual catalyst and oligomers.
-
Further purify the polymer by Soxhlet extraction with hexane for 24 hours to remove any remaining low molecular weight species.
-
Extract the polymer with chloroform to obtain the final product.
-
-
Drying: Precipitate the chloroform solution in methanol, filter the polymer, and dry it in a vacuum oven at 40 °C overnight.
Characterization
The synthesized polymer should be characterized using standard techniques to determine its molecular weight, structure, and optoelectronic properties.
| Characterization Technique | Expected Information |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI). |
| Nuclear Magnetic Resonance (¹H NMR) | Confirmation of the polymer structure and estimation of the monomer incorporation ratio. |
| UV-Vis Spectroscopy | Determination of the absorption maximum (λ_max) and the optical bandgap. |
| Photoluminescence (PL) Spectroscopy | Determination of the emission maximum (λ_em). |
| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the polymer. |
Quantitative Data Summary
The following table summarizes the expected quantitative data for a representative copolymer synthesized from this compound and a fluorene derivative, based on typical results for similar poly(fluorene-co-thiophene) systems.[1][2][3]
| Property | Expected Value |
| Yield | 70-90% |
| Mn ( g/mol ) | 10,000 - 30,000 |
| Mw ( g/mol ) | 20,000 - 60,000 |
| PDI (Mw/Mn) | 1.5 - 2.5 |
| Absorption λ_max (in solution) | 400 - 450 nm |
| Emission λ_em (in solution) | 500 - 550 nm |
| Thermal Decomposition Temp. (TGA) | > 350 °C |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
The following diagram illustrates the complete workflow from monomer synthesis to polymer characterization.
Caption: Workflow from synthesis to characterization.
Post-Polymerization Modification Pathway
The aldehyde group on the polymer backbone serves as a reactive site for various chemical transformations, enabling the attachment of functional moieties relevant to drug development and bio-applications.
References
- 1. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2,5-Dichlorothiophene-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reactions of 2,5-Dichlorothiophene-3-carbaldehyde and its derivatives. This versatile building block is a key intermediate in the synthesis of a wide array of substituted thiophenes, which are prevalent scaffolds in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for structurally related dihalothiophenes and aryl chlorides, offering a robust starting point for the synthesis of mono- and di-aryl-3-formylthiophenes.
Introduction and Principle of the Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[1][2] This reaction is widely used in academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[3][4]
For this compound, the presence of two chlorine atoms offers the potential for selective mono-arylation or exhaustive di-arylation, leading to a diverse range of products. The electron-withdrawing nature of the 3-carbaldehyde group is expected to influence the reactivity of the C-Cl bonds at the 2- and 5-positions. Generally, in dihalothiophenes, the halogen at the 5-position is more reactive towards Suzuki coupling.[5] However, the coupling of aryl chlorides often requires more active catalyst systems compared to their bromide or iodide counterparts.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
dot graph Suzuki_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
"Pd(0)L2" [label="Active Pd(0) Catalyst", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-X)", shape=rectangle]; "Ar-Pd(II)-X_L2" [label="Ar-Pd(II)-X", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation" [label="Transmetalation\n(Ar'-B(OR)2)", shape=rectangle]; "Ar-Pd(II)-Ar'_L2" [label="Ar-Pd(II)-Ar'", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive_Elimination" [label="Reductive Elimination", shape=rectangle]; "Product" [label="Ar-Ar'", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Ar-Pd(II)-X_L2"; "Ar-Pd(II)-X_L2" -> "Transmetalation" [label="Ar'-B(OR)2, Base"]; "Transmetalation" -> "Ar-Pd(II)-Ar'_L2"; "Ar-Pd(II)-Ar'_L2" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L2" [style=dashed, label="Catalyst\nRegeneration"]; } } Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar'-B(OR)2) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.
Experimental Protocols
The following protocols are suggested starting points for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrates.
Protocol 1: Mono-Arylation of this compound
This protocol aims for the selective coupling at one of the chloro-positions, likely the more reactive C5 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
In a separate vial, premix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of dioxane.
-
Add the catalyst premix to the reaction flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloro-3-formylthiophene or 5-aryl-2-chloro-3-formylthiophene product.
Protocol 2: Di-Arylation of this compound
This protocol is designed for the coupling of both chloro-positions.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 3.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-6 mol%)
-
Potassium phosphate (K₃PO₄) (4-5 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and K₃PO₄ (4.0 mmol).[3]
-
Add Pd(PPh₃)₄ (0.06 mmol, 6 mol%).[3]
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL).[3]
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 90 °C for 12-24 hours.[3]
-
Monitor the reaction for the disappearance of the starting material and mono-arylated intermediate by TLC or GC-MS.
-
After cooling to room temperature, work up the reaction as described in Protocol 1.
-
Purify the crude product by flash column chromatography to isolate the 2,5-diaryl-3-formylthiophene.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki couplings of related dihalothiophenes. These can be used as a reference for expected outcomes with this compound.
Table 1: Mono-Arylation of 2,5-Dibromo-3-hexylthiophene with Various Arylboronic Acids [6]
| Entry | Arylboronic Acid | Product | Solvent/H₂O (4:1) | Yield (%) |
| 1 | 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-2-bromo-3-hexylthiophene | Dioxane | 75 |
| 2 | 3,5-Dimethylphenylboronic acid | 5-(3,5-Dimethylphenyl)-2-bromo-3-hexylthiophene | Dioxane | 70 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-bromo-3-hexylthiophene | Dioxane | 68 |
| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-bromo-3-hexylthiophene | Dioxane | 77 |
| 5 | 4-Iodophenylboronic acid | 5-(4-Iodophenyl)-2-bromo-3-hexylthiophene | Dioxane | 69 |
| 6 | 3,5-Difluorophenylboronic acid | 5-(3,5-Difluorophenyl)-2-bromo-3-hexylthiophene | Dioxane | 65 |
| 7 | 3-Chloro-4-fluorophenylboronic acid | 5-(3-Chloro-4-fluorophenyl)-2-bromo-3-hexylthiophene | Dioxane | 68 |
| 8 | 4-(Methylthio)phenylboronic acid | 5-(4-(Methylthio)phenyl)-2-bromo-3-hexylthiophene | Dioxane | 62 |
| 9 | 3-Acetylphenylboronic acid | 5-(3-Acetylphenyl)-2-bromo-3-hexylthiophene | Dioxane | 72 |
Table 2: Double-Arylation of 2,5-Dibromo-3-hexylthiophene with Various Arylboronic Acids [3]
| Entry | Arylboronic Acid | Product | Solvent/H₂O (1:4) | Yield (%) |
| 1 | Phenylboronic acid | 2,5-Diphenyl-3-hexylthiophene | Dioxane | 75 |
| 2 | 4-Methylphenylboronic acid | 2,5-Bis(4-methylphenyl)-3-hexylthiophene | Dioxane | 78 |
| 3 | 4-Methoxyphenylboronic acid | 2,5-Bis(4-methoxyphenyl)-3-hexylthiophene | Dioxane | 72 |
| 4 | 4-Chlorophenylboronic acid | 2,5-Bis(4-chlorophenyl)-3-hexylthiophene | Dioxane | 81 |
| 5 | 4-Fluorophenylboronic acid | 2,5-Bis(4-fluorophenyl)-3-hexylthiophene | Dioxane | 74 |
| 6 | 3-Chloro-4-fluorophenylboronic acid | 2,5-Bis(3-chloro-4-fluorophenyl)-3-hexylthiophene | Dioxane | 70 |
| 7 | 4-(Trifluoromethyl)phenylboronic acid | 2,5-Bis(4-(trifluoromethyl)phenyl)-3-hexylthiophene | Dioxane | 68 |
| 8 | 4-(Methylthio)phenylboronic acid | 2,5-Bis(4-(methylthio)phenyl)-3-hexylthiophene | Dioxane | 65 |
| 9 | 3-Acetylphenylboronic acid | 2,5-Bis(3-acetylphenyl)-3-hexylthiophene | Dioxane | 73 |
Safety and Handling
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Bases such as potassium phosphate are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactions under pressure should be conducted behind a blast shield.
Troubleshooting
-
Low or no conversion:
-
Ensure all reagents and solvents are dry and degassed.
-
Increase the catalyst and/or ligand loading.
-
Try a more active catalyst system (e.g., a palladacycle or a catalyst with an N-heterocyclic carbene ligand).
-
Increase the reaction temperature.
-
-
Formation of side products (e.g., homocoupling of boronic acid):
-
Ensure the reaction is performed under a strict inert atmosphere.
-
Decrease the reaction temperature.
-
Adjust the stoichiometry of the reagents.
-
-
Poor regioselectivity in mono-arylation:
-
Screen different ligands and solvents.
-
Lowering the reaction temperature may improve selectivity.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of this compound. The protocols and data presented here, derived from closely related thiophene systems, provide a solid foundation for the synthesis of a diverse range of 2-aryl-5-chloro-, 5-aryl-2-chloro-, and 2,5-diaryl-3-formylthiophenes. These compounds are valuable intermediates for the development of new pharmaceuticals and advanced materials. Researchers are encouraged to use these notes as a guide and to optimize conditions for their specific synthetic targets.
References
- 1. dspace-test.anu.edu.au [dspace-test.anu.edu.au]
- 2. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Proposed Synthetic Route to Thieno[3,2-b]thiophene Derivatives from 2,5-Dichlorothiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed, proposed synthetic protocol for the preparation of thieno[3,2-b]thiophene derivatives, valuable scaffolds in materials science and medicinal chemistry, starting from the readily available 2,5-Dichlorothiophene-3-carbaldehyde. While a direct, one-pot synthesis from this specific starting material is not extensively documented, this application note proposes a robust, multi-step pathway based on well-established thiophene chemistry, including nucleophilic aromatic substitution and subsequent intramolecular cyclization. This protocol provides a foundational methodology for researchers to explore the synthesis of novel thieno[3,2-b]thiophene-based compounds.
Introduction
The thieno[3,2-b]thiophene core is a significant heterocyclic motif due to its rigid, planar, and electron-rich structure. These characteristics make its derivatives highly sought after for applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as key intermediates in the synthesis of biologically active molecules. Common synthetic strategies often involve the annulation of a second thiophene ring onto a pre-existing thiophene substrate, frequently starting from halogenated or nitrated thiophenes.[1][2][3] This application note details a proposed synthetic route starting from this compound, leveraging known reactivity patterns of substituted thiophenes to construct the fused bicyclic system.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNA r): Selective substitution of the chlorine atom at the 2-position of this compound with a sulfur nucleophile, such as methyl thioglycolate. The presence of the electron-withdrawing aldehyde group is expected to activate the adjacent chlorine for substitution.
-
Intramolecular Cyclization: A base-mediated intramolecular condensation (e.g., a Dieckmann-type condensation) to form the second thiophene ring, yielding a functionalized thieno[3,2-b]thiophene derivative.
This strategy is analogous to established methods for synthesizing 3-hydroxythieno[3,2-b]thiophenes from 3-chlorothiophene-2-carboxylates.[4]
Experimental Protocols
Step 1: Synthesis of Methyl 2-((5-chloro-3-formylthiophen-2-yl)thio)acetate (Intermediate 1)
Materials:
-
This compound
-
Methyl thioglycolate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl thioglycolate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1 .
Step 2: Synthesis of Methyl 3-hydroxy-6-chlorothieno[3,2-b]thiophene-2-carboxylate (Final Product)
Materials:
-
Methyl 2-((5-chloro-3-formylthiophen-2-yl)thio)acetate (Intermediate 1 )
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Hydrochloric acid (1M HCl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (2.0 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding 1M HCl until the pH is acidic.
-
Extract the mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final Methyl 3-hydroxy-6-chlorothieno[3,2-b]thiophene-2-carboxylate .
Data Presentation
Table 1: Proposed Reaction Yields and Physical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Proposed Yield (%) | Physical Appearance |
| Intermediate 1 | C₈H₇ClO₃S₂ | 250.72 | 75-85 | Pale yellow oil |
| Final Product | C₈H₅ClO₃S₂ | 248.71 | 60-70 | Off-white solid |
Table 2: Proposed Spectroscopic Data for the Final Product
| Technique | Proposed Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.28 (s, 1H), 3.95 (s, 3H), ~10.0 (br s, 1H, -OH) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 165.2, 158.9, 140.1, 128.5, 125.4, 121.8, 115.3, 52.7 |
| MS (ESI+) | m/z 249.0 [M+H]⁺ |
Visualizations
Reaction Workflow
Caption: Proposed two-step synthesis pathway.
Logical Relationship of Synthesis Steps
Caption: Step-by-step experimental workflow.
Conclusion
This application note provides a detailed and plausible, yet proposed, experimental protocol for the synthesis of a substituted thieno[3,2-b]thiophene derivative from this compound. The described methodology is grounded in established principles of thiophene chemistry and offers a solid starting point for researchers aiming to synthesize novel compounds within this important class of heterocycles. Further optimization of reaction conditions may be necessary to achieve higher yields and purity. This proposed route opens avenues for the development of new materials and potential therapeutic agents based on the thieno[3,2-b]thiophene scaffold.
References
- 1. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Chalcone Derivatives from 2,5-Dichlorothiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of chalcone derivatives utilizing 2,5-Dichlorothiophene-3-carbaldehyde as a key starting material. The described methodology is based on the Claisen-Schmidt condensation reaction, a robust and widely used method for the formation of chalcones. Additionally, this document outlines the potential applications of thiophene-containing chalcones in drug discovery, supported by quantitative data from analogous synthesized compounds.
Introduction
Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is of significant interest in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thiophene ring, particularly a substituted one like 2,5-dichlorothiophene, into the chalcone scaffold can significantly modulate its physicochemical and pharmacological properties, making it a promising area for the development of novel therapeutic agents. The synthesis of these compounds is most commonly achieved through the Claisen-Schmidt condensation of an appropriately substituted aldehyde with an acetophenone in the presence of a base.
Applications in Drug Development
Thiophene-based chalcones are recognized for their potential as versatile scaffolds in drug discovery. The presence of the dichlorothiophene moiety can enhance the lipophilicity and metabolic stability of the resulting chalcone derivatives. Studies on analogous chalcones synthesized from 2,5-dichloro-3-acetylthiophene have demonstrated a range of biological activities:
-
Antifungal Activity: Certain derivatives have shown significant activity against fungal species such as Aspergillus niger and Candida tropicalis.[1][2]
-
Antimycobacterial Activity: Promising activity against Mycobacterium tuberculosis has been observed for some of these compounds.[1][2]
-
Cytotoxic Activity: Several synthesized chalcones have exhibited cytotoxicity against human cancer cell lines, such as the DU145 prostate cancer cell line, indicating their potential as anticancer agents.[1][2]
The diverse biological profile of these compounds makes them attractive candidates for further investigation and optimization in drug development programs.
Experimental Protocols
The following is a detailed protocol for the synthesis of chalcone derivatives via the Claisen-Schmidt condensation of this compound with various substituted acetophenones. This protocol is adapted from established procedures for similar thiophene-based chalcone syntheses.[1][3]
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4-methoxyacetophenone, 4-chloroacetophenone)
-
Ethanol
-
Potassium Hydroxide (KOH) solution (e.g., 50% in water)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Beakers
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted acetophenone (1 equivalent) in ethanol.
-
Base Addition: To this stirred solution, slowly add a catalytic amount of concentrated potassium hydroxide solution at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction time may vary from a few hours to overnight, depending on the reactivity of the substrates. The formation of a precipitate often indicates product formation.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Neutralization and Precipitation: Acidify the mixture with dilute hydrochloric acid to neutralize the excess base. This will cause the chalcone product to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water to remove any remaining salts and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.
-
Characterization: The structure and purity of the synthesized chalcones can be confirmed by various analytical techniques, including melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Quantitative Data Summary
The following table summarizes the yields and melting points for a series of analogous chalcone derivatives synthesized from the isomeric 2,5-dichloro-3-acetylthiophene and various aromatic aldehydes, which provides an indication of the expected outcomes for the synthesis starting from this compound.[1]
| Compound ID | Ar-CHO substituent | Yield (%) | Melting Point (°C) |
| 1 | 4-Dimethylaminophenyl | 82 | 145 |
| 2 | 2,4-Dichlorophenyl | 85 | 115 |
| 3 | 9-Anthryl | 91 | 83 |
Note: The data presented is for chalcones with the isomeric 2,5-dichlorothien-3-yl ketone scaffold. Yields and melting points for derivatives of this compound may vary.
Visualizations
Below are diagrams illustrating the experimental workflow and the general reaction scheme for the synthesis of chalcone derivatives.
Caption: Experimental workflow for chalcone synthesis.
Caption: General reaction scheme for chalcone synthesis.
References
Application Notes and Protocols: Knoevenagel Condensation of 2,5-Dichlorothiophene-3-carbaldehyde with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the reaction of 2,5-dichlorothiophene-3-carbaldehyde with active methylene compounds. This reaction, a classic Knoevenagel condensation, serves as a pivotal step in the synthesis of a variety of functionalized thiophene derivatives. These products are valuable intermediates in the development of novel therapeutic agents and functional materials. The protocols outlined herein are based on established chemical principles and are intended to be a practical guide for laboratory synthesis.
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product. This compound is a reactive aldehyde due to the electron-withdrawing nature of the chlorine atoms and the thiophene ring, making it an excellent substrate for this transformation. The resulting vinyl-substituted thiophenes are versatile precursors for the synthesis of more complex heterocyclic systems, such as thieno[3,2-b]pyridines, which are known to possess a wide range of biological activities, including anti-cancer and anti-mycobacterial properties.
Synthesis of Starting Material: this compound
A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring.
Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-Dichlorothiophene
Materials:
-
2,5-Dichlorothiophene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place N,N-dimethylformamide (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
To this mixture, add a solution of 2,5-dichlorothiophene (1.0 equivalent) in anhydrous dichloromethane dropwise, again keeping the temperature below 5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Stir vigorously until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Knoevenagel Condensation with Active Methylene Compounds
The following protocols detail the reaction of this compound with two common active methylene compounds: malononitrile and ethyl cyanoacetate.
Protocol 1: Reaction with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
To this solution, add malononitrile (1.1 equivalents).
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with constant stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature. A solid product may precipitate.
-
If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol.
-
If no precipitate forms, reduce the volume of the solvent using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.
-
Recrystallize the crude product from ethanol to obtain pure 2-((2,5-dichlorothiophen-3-yl)methylene)malononitrile.
Protocol 2: Reaction with Ethyl Cyanoacetate
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Triethylamine (catalyst)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and ethyl cyanoacetate (1.1 equivalents) in methanol.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure ethyl 2-cyano-3-(2,5-dichlorothiophen-3-yl)acrylate.
Data Presentation
The following table summarizes the expected products and illustrative quantitative data for the Knoevenagel condensation of this compound with various active methylene compounds. Please note that the yields and melting points are typical and may vary depending on the specific reaction conditions and scale.
| Active Methylene Compound | Product Name | Illustrative Yield (%) | Illustrative Melting Point (°C) |
| Malononitrile | 2-((2,5-dichlorothiophen-3-yl)methylene)malononitrile | 85-95 | 150-155 |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(2,5-dichlorothiophen-3-yl)acrylate | 80-90 | 95-100 |
| Diethyl malonate | Diethyl 2-((2,5-dichlorothiophen-3-yl)methylene)malonate | 75-85 | Oil |
| Cyanoacetamide | 2-Cyano-3-(2,5-dichlorothiophen-3-yl)acrylamide | 80-90 | 180-185 |
Visualizations
Caption: General reaction scheme for the Knoevenagel condensation.
Troubleshooting & Optimization
Technical Support Center: Vilsmeier-Haack Formylation of Dichlorothiophenes
Welcome to the technical support center for the Vilsmeier-Haack formylation of dichlorothiophenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and provide clear guidance for this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[1][2] The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt formed from the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with an activating agent, most commonly phosphorus oxychloride (POCl₃).[3][4] This electrophilic reagent then attacks the aromatic ring, and subsequent hydrolysis yields the corresponding aldehyde.[3]
Q2: Why is the formylation of dichlorothiophenes challenging?
A2: Dichlorothiophenes present unique challenges in the Vilsmeier-Haack reaction due to the competing electronic effects of the two chlorine atoms. Chlorine is an ortho-, para-directing deactivator. This means it directs incoming electrophiles to the positions ortho and para to itself but reduces the overall reactivity of the thiophene ring towards electrophilic substitution. The presence of two chlorine atoms further deactivates the ring, often requiring harsher reaction conditions. Furthermore, the substitution pattern of the dichlorothiophene isomer significantly influences the regioselectivity of the formylation, potentially leading to mixtures of products. In some cases, unexpected reactions like ipso-substitution (substitution at a position already bearing a substituent) can occur.[5]
Q3: What are the most common problems encountered during the Vilsmeier-Haack formylation of dichlorothiophenes?
A3: The most frequently reported issues include:
-
Low to no conversion: The deactivated nature of the dichlorothiophene ring can lead to poor reactivity.
-
Poor regioselectivity: Formation of multiple isomeric aldehyde products is common, complicating purification.
-
Formation of unexpected byproducts: Chlorination of the thiophene ring or even ipso-substitution of a chlorine atom by the formyl group can occur.[5]
-
Diformylation: Introduction of two formyl groups onto the thiophene ring, particularly with an excess of the Vilsmeier reagent.[6]
-
Difficult work-up and purification: The resulting aldehydes can be challenging to isolate in pure form from the reaction mixture and any side products.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiment.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficiently activated Vilsmeier reagent | Ensure that the DMF and POCl₃ are of high purity and anhydrous. The Vilsmeier reagent is sensitive to moisture. Use freshly opened or properly stored reagents. |
| Deactivated dichlorothiophene substrate | The inherent electronic properties of dichlorothiophenes make them less reactive. Consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent. However, be aware that this may also increase the formation of byproducts. |
| Inadequate reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the reaction has reached completion. |
| Premature quenching of the reaction | Ensure that the reaction is not prematurely quenched by atmospheric moisture. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Possible Causes & Solutions
The regiochemical outcome of the Vilsmeier-Haack formylation of dichlorothiophenes is highly dependent on the substitution pattern of the starting material.
| Dichlorothiophene Isomer | Expected Major Product(s) & Rationale | Troubleshooting Steps to Improve Selectivity |
| 2,3-Dichlorothiophene | Formylation is expected to occur at the C5 position, which is the most activated and sterically accessible α-position. | Lowering the reaction temperature may improve selectivity for the C5 isomer. |
| 2,4-Dichlorothiophene | A mixture of 3-formyl and 5-formyl products is likely. The C5 position is electronically favored (α to sulfur), while the C3 position is activated by the C4-chloro group (ortho position). | Careful control of reaction temperature and stoichiometry is crucial. A lower temperature may favor formylation at the more activated C5 position. |
| 2,5-Dichlorothiophene | Formylation occurs at the β-positions (C3 or C4). This typically requires more forcing conditions due to the deactivation of both α-positions. A single product, 2,5-dichloro-3-formylthiophene, is expected due to symmetry. | Higher temperatures and longer reaction times are generally necessary. |
| 3,4-Dichlorothiophene | Formylation will occur at one of the α-positions (C2 or C5). Due to symmetry, a single product, 3,4-dichloro-2-formylthiophene, is expected. | This reaction is generally regioselective. If issues arise, they are likely related to overall reactivity. |
General Strategies to Improve Regioselectivity:
-
Temperature Control: Lowering the reaction temperature can often enhance the selectivity for the thermodynamically favored product.
-
Solvent Effects: While DMF is the standard, exploring other solvents might influence the regiochemical outcome.
-
Order of Addition: Adding the dichlorothiophene solution slowly to the pre-formed Vilsmeier reagent can sometimes improve selectivity.
Problem 3: Formation of Unexpected Byproducts
Possible Causes & Solutions
| Byproduct | Plausible Cause | Mitigation Strategy |
| ipso-Formylation Product | In some electron-rich dichlorothiophenes, the formyl group can displace a chlorine atom.[5] This is more likely to occur at positions activated by strong electron-donating groups. | This is an inherent reactivity pattern for certain substrates. If this is not the desired product, alternative formylation methods may be necessary. |
| Chlorinated Thiophenes | Excess POCl₃ or prolonged reaction times at elevated temperatures can lead to further chlorination of the thiophene ring. | Use a minimal excess of POCl₃ and monitor the reaction closely to avoid extended reaction times. |
| Diformylated Products | Using a large excess of the Vilsmeier reagent can lead to the introduction of a second formyl group.[6] | Carefully control the stoichiometry of the Vilsmeier reagent. A 1.1 to 1.5 molar equivalent is a good starting point. |
| Polymeric Materials | Highly reactive thiophene starting materials or harsh reaction conditions can lead to polymerization. | Maintain a low reaction temperature, especially during the addition of the substrate. |
Quantitative Data Summary
The following table summarizes reported yields for the Vilsmeier-Haack formylation of various dichlorothiophene derivatives. Please note that reaction conditions can significantly impact these outcomes.
| Starting Material | Product(s) | Reagents & Conditions | Yield (%) | Reference |
| 2,5-Dichloro-3-morpholinothiophene | 5-Chloro-2-formyl-3-morpholinothiophene (ipso-substitution) | POCl₃, DMF, RT to 50°C | 33 | [5] |
| 3-Amino-2,5-dichloro-4-nitrothiophene | 3-Amino-5-chloro-2-formyl-4-nitrothiophene (ipso-substitution) | POCl₃, DMF | 50-79 | [5] |
| 3,4-Dichlorothiophene | 3,4-Dichloro-2-thiophenecarboxaldehyde | POCl₃, DMF | Not specified | General Reaction |
| 2,5-Dichlorothiophene | 2,5-Dichloro-3-thiophenecarboxaldehyde | POCl₃, DMF | Not specified | General Reaction |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of Dichlorothiophenes
This is a general procedure that may require optimization for specific dichlorothiophene isomers.
1. Reagent Preparation (Vilsmeier Reagent Formation):
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form (often as a crystalline solid).
2. Formylation Reaction:
-
Dissolve the dichlorothiophene (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., 1,2-dichloroethane).
-
Slowly add the dichlorothiophene solution to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, the reaction mixture can be stirred at room temperature or heated (e.g., 40-80 °C) depending on the reactivity of the specific dichlorothiophene isomer. Monitor the reaction progress by TLC or GC-MS.
3. Work-up and Hydrolysis:
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice-water bath.
-
Slowly and carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Stir the mixture for 30-60 minutes.
4. Extraction and Purification:
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude aldehyde by column chromatography on silica gel, recrystallization, or distillation under reduced pressure.
Visual Diagrams
Reaction Mechanism and Troubleshooting Workflow
The following diagrams illustrate the general mechanism of the Vilsmeier-Haack reaction and a logical workflow for troubleshooting common issues.
Regioselectivity in Dichlorothiophenes
This diagram illustrates the potential formylation sites on the different dichlorothiophene isomers. The positions marked in green are the most likely sites of electrophilic attack.
References
Technical Support Center: Synthesis of 2,5-Dichlorothiophene-3-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2,5-Dichlorothiophene-3-carbaldehyde. This document provides troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Vilsmeier-Haack reaction for the formylation of 2,5-dichlorothiophene is resulting in a low yield. What are the common causes?
Low yields in the Vilsmeier-Haack formylation of 2,5-dichlorothiophene can stem from several factors. The deactivating effect of the two chlorine atoms on the thiophene ring makes the substrate less reactive compared to unsubstituted or activated thiophenes.[1] Key areas to investigate include:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate stoichiometry of the Vilsmeier reagent.
-
Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include the formation of regioisomers or polychlorinated species.
-
Degradation of starting material or product: The reaction conditions might be too harsh, leading to the decomposition of the starting material or the desired aldehyde.
-
Issues with work-up and purification: Product loss during extraction, washing, or purification steps can contribute to a lower overall yield.
Q2: How can I optimize the reaction conditions to improve the yield?
Optimizing the reaction parameters is crucial for maximizing the yield. Consider the following adjustments:
-
Stoichiometry of the Vilsmeier Reagent: The molar ratio of the Vilsmeier reagent (formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) to 2,5-dichlorothiophene is a critical parameter. An excess of the reagent can sometimes lead to side reactions, while an insufficient amount will result in incomplete conversion. A systematic variation of the reagent-to-substrate ratio is recommended.
-
Reaction Temperature: The reaction temperature influences the rate of reaction and the formation of byproducts.[1] For less reactive substrates like 2,5-dichlorothiophene, a higher temperature may be required to drive the reaction to completion. However, excessively high temperatures can lead to degradation. It is advisable to start at a moderate temperature and adjust based on reaction monitoring.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time. Stopping the reaction too early will result in a low conversion, while prolonged reaction times may increase the formation of byproducts.
Q3: What are the potential side products in this reaction, and how can I minimize their formation?
The primary side products in the Vilsmeier-Haack formylation of 2,5-dichlorothiophene can include:
-
ipso-Substitution: In some cases, the formyl group can displace one of the chlorine atoms, a phenomenon known as ipso-substitution. This is more likely to occur with substrates that have activating groups.
-
Chlorinated Byproducts: The use of phosphorus oxychloride can sometimes lead to the formation of further chlorinated thiophene derivatives.
-
Unreacted Starting Material: As mentioned, incomplete reaction is a common issue with deactivated substrates.
To minimize the formation of these byproducts, careful control of the reaction conditions, particularly the stoichiometry of the reagents and the temperature, is essential.
Quantitative Data on Reaction Parameters
The following table summarizes the impact of key reaction parameters on the yield of this compound based on literature findings for similar Vilsmeier-Haack reactions. Note that optimal conditions for your specific setup may vary.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Molar Ratio (POCl₃:DMF:Substrate) | 1.1 : 1.1 : 1 | 1.5 : 1.5 : 1 | 2 : 2 : 1 | Increasing the excess of the Vilsmeier reagent may improve conversion of the deactivated substrate, but can also increase the risk of side reactions. |
| Temperature (°C) | 25-30 | 50-60 | 80-90 | Higher temperatures can increase the reaction rate but may also lead to product degradation and byproduct formation.[1] |
| Reaction Time (hours) | 2-4 | 6-8 | 12-24 | Longer reaction times may be necessary for complete conversion of the deactivated substrate. Progress should be monitored by TLC or GC. |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 2,5-Dichlorothiophene
This protocol is a general guideline for the synthesis of this compound. Optimization of the parameters outlined in the table above is recommended.
Materials:
-
2,5-Dichlorothiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ dropwise to the DMF with stirring, maintaining the temperature below 10 °C. Allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction with Substrate: Dissolve 2,5-dichlorothiophene in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to the desired temperature (see table above) and stir for the specified time. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with DCM (3 x volume). Combine the organic layers, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Visualizations
Experimental Workflow
References
Technical Support Center: Purification of 2,5-Dichlorothiophene-3-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2,5-Dichlorothiophene-3-carbaldehyde by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A: The most common and highly recommended stationary phase for the purification of moderately polar organic compounds like this compound is silica gel.[1][2][3] For optimal separation, particularly when using flash chromatography, silica gel with a mesh size of 230-400 is preferred due to its smaller particle size and higher surface area, which enhances resolution.[1]
Q2: How do I select the appropriate mobile phase (eluent)?
A: The choice of mobile phase is critical and should be determined by first running a thin-layer chromatography (TLC) analysis.[2][4] A common and effective solvent system for compounds of intermediate polarity is a mixture of a nonpolar solvent like hexanes (or petroleum ether) and a more polar solvent like ethyl acetate.[5][6] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the target compound on the TLC plate.[6]
Q3: What are the potential impurities I might encounter?
A: Impurities can originate from the starting materials or from side reactions during the synthesis of this compound. Based on related syntheses, potential impurities may include:
-
Unreacted starting materials: Such as 2,5-dichlorothiophene.
-
Isomeric byproducts: Different isomers of dichlorothiophene may be present.[7]
-
Over- or under-halogenated species: Compounds with more or fewer chlorine atoms than the desired product.[7]
-
Degradation products: The aldehyde functional group can be sensitive. The compound may also be sensitive to acid, which can be present on standard silica gel.[5]
Q4: Should I use gradient or isocratic elution?
A: The choice depends on the separation difficulty.
-
Isocratic Elution: Uses a single, constant solvent composition throughout the purification. It is simpler but may not be effective if impurities have polarities very close to your product.
-
Gradient Elution: Involves gradually increasing the polarity of the mobile phase during the separation (e.g., starting with 5% ethyl acetate/hexanes and slowly increasing to 10%, 20%, etc.).[8] This method is generally more powerful for separating complex mixtures where components have a wide range of polarities. It can improve separation between closely eluting spots and shorten the overall run time.
Q5: How should I load my sample onto the column?
A: The sample should be loaded in a highly concentrated, narrow band.[4] Two common methods are:
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of the initial, least polar eluent.[4] Carefully pipette this solution onto the top of the column, ensuring not to disturb the surface.[4]
-
Dry Loading: Dissolve the crude product in a suitable volatile solvent (like dichloromethane). Add a small amount of an inert solid support (e.g., Celite or silica gel) and evaporate the solvent to get a free-flowing powder.[9] Carefully add this powder to the top of the column bed. This method is often preferred as it can lead to sharper bands and better separation.
Experimental Protocols
Protocol 1: Column Preparation (Wet Packing)
-
Setup: Securely clamp a glass chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom, ensuring it is tight enough to retain the stationary phase but allows solvent to flow.[4] Add a thin layer (approx. 1 cm) of sand over the plug.[4]
-
Slurry Preparation: In a beaker, mix the required amount of silica gel (230-400 mesh) with the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes) to form a slurry.[4] Ensure there are no air bubbles.
-
Packing: Pour the slurry into the column. If needed, use more eluent to rinse all the silica into the column.
-
Settling: Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure the silica packs down into a uniform, stable bed free of cracks or air bubbles.[4]
-
Equilibration: Once packed, add a protective layer of sand on top and pass 2-3 column volumes of the initial eluent through the column to ensure it is fully equilibrated. Never let the solvent level drop below the top of the silica bed.[2]
Protocol 2: Elution and Fraction Collection
-
Sample Loading: Load the crude this compound using either the wet or dry loading method described in the FAQ.
-
Elution: Carefully add the mobile phase to the top of the column. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.[1][9]
-
Fraction Collection: Collect the eluting solvent in a series of numbered test tubes or flasks.
-
Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[6]
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Polarity | Solvent System Components | Typical Starting Ratio | Application Notes |
| Low to Medium | Ethyl Acetate / Hexanes | 1:19 (5% EtOAc) | Standard system for compounds of intermediate polarity. Excellent for achieving fine separations.[5] |
| Low to Medium | Diethyl Ether / Hexanes | 1:9 (10% Ether) | An alternative to the EtOAc/Hexane system.[5] |
| Medium to High | Methanol / Dichloromethane | 1:19 (5% MeOH) | Used for more polar compounds. Note: Methanol content above 10% can dissolve silica gel.[5] |
Table 2: Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Incorrect mobile phase polarity.- Column overloaded with sample.- Poorly packed column (cracks/channels). | - Optimize eluent polarity using TLC (aim for Rf ≈ 0.3).- Use less crude material.- Repack the column carefully, ensuring a uniform bed. |
| Compound Stuck at Origin | - Mobile phase is not polar enough. | - Gradually increase the polarity of the eluent (e.g., increase % of ethyl acetate). |
| Compound Elutes Too Fast | - Mobile phase is too polar. | - Decrease the polarity of the eluent (e.g., decrease % of ethyl acetate). |
| Streaking/Tailing Bands | - Sample is not soluble in the mobile phase.- Compound is acidic/basic and interacting strongly with silica.- Column is overloaded. | - Load the sample in a solvent it fully dissolves in.- Add a modifier to the eluent (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic ones).[5]- Reduce the amount of sample loaded. |
| Product Degradation | - Compound is sensitive to the acidic nature of silica gel. | - Use deactivated/neutral silica gel.- Add a small amount of a non-nucleophilic base like triethylamine to the eluent.[5] |
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for poor separation issues.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. columbia.edu [columbia.edu]
- 4. youtube.com [youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
Identification of byproducts in 2,5-Dichlorothiophene-3-carbaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 2,5-Dichlorothiophene-3-carbaldehyde.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material and Low Conversion
Question: My reaction seems to have stalled, and I'm observing a significant amount of unreacted 2,5-dichlorothiophene in my crude product analysis. What are the possible causes and solutions?
Answer:
Low conversion in the Vilsmeier-Haack formylation of 2,5-dichlorothiophene can stem from several factors related to reagent quality, reaction conditions, and the nature of the substrate itself.
Potential Causes and Recommended Solutions:
| Cause | Recommended Action |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive. Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). Prepare the reagent in situ under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Reaction Temperature | While the reaction is typically initiated at low temperatures (0-10 °C), gentle heating may be required to drive the reaction to completion. Monitor the reaction progress by TLC or GC-MS and consider gradually increasing the temperature to 40-60 °C if the reaction is sluggish. |
| Suboptimal Molar Ratios | Ensure that a slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) is used relative to the 2,5-dichlorothiophene. |
| Poor Quality Starting Material | Impurities in the starting 2,5-dichlorothiophene can interfere with the reaction. Purify the starting material by distillation or chromatography if necessary. |
Issue 2: Identification of an Isomeric Byproduct
Question: My analytical data (GC-MS and NMR) suggests the presence of an isomer of the desired product. What is this likely byproduct and how can I confirm its identity?
Answer:
The most probable isomeric byproduct is 2,5-dichloro-4-formylthiophene . Although formylation at the 3-position is electronically favored, a small amount of the 4-isomer can be formed.
Identification and Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The two isomers will have identical molecular weights (m/z = 180), but they may have slightly different retention times on a GC column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for distinguishing between the two isomers.
-
This compound: The remaining thiophene proton will appear as a singlet.
-
2,5-dichloro-4-formylthiophene: The remaining thiophene proton will also appear as a singlet, but its chemical shift will be different from that of the 3-formyl isomer.
-
Analytical Data for Isomer Identification:
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrum (m/z) |
| This compound | ~9.9 (s, 1H, CHO), ~7.4 (s, 1H, thiophene-H) | ~182 (CHO), ~140 (C-Cl), ~138 (C-CHO), ~135 (C-Cl), ~128 (C-H) | 180 (M⁺), 179 (M-H)⁺, 151 (M-CHO)⁺, 116 (M-CHO-Cl)⁺ |
| 2,5-dichloro-4-formylthiophene | ~10.0 (s, 1H, CHO), ~7.6 (s, 1H, thiophene-H) | ~183 (CHO), ~141 (C-Cl), ~139 (C-CHO), ~136 (C-Cl), ~130 (C-H) | 180 (M⁺), 179 (M-H)⁺, 151 (M-CHO)⁺, 116 (M-CHO-Cl)⁺ |
Issue 3: Formation of Over-reacted or Diformylated Products
Question: I am observing a higher molecular weight byproduct in my mass spectrometry analysis. Could this be a diformylated product?
Answer:
Yes, under forcing reaction conditions (e.g., high temperature, prolonged reaction time, or a large excess of the Vilsmeier reagent), diformylation can occur, leading to the formation of 2,5-dichlorothiophene-3,4-dicarbaldehyde .
Identification and Mitigation:
-
Mass Spectrometry: This byproduct will have a molecular ion peak corresponding to its higher molecular weight (m/z = 208).
-
Mitigation: To avoid diformylation, carefully control the reaction stoichiometry and temperature. Use a molar ratio of Vilsmeier reagent to 2,5-dichlorothiophene closer to 1.1:1 and maintain a moderate reaction temperature. Monitor the reaction closely and stop it once the desired product is predominantly formed.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how does it apply to this synthesis?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[1][2] In this synthesis, 2,5-dichlorothiophene reacts with the Vilsmeier reagent (formed from POCl₃ and DMF) to yield this compound.[3][4]
Q2: My crude product is a dark, tarry substance. What could be the cause?
The formation of dark, polymeric, or tar-like substances is often a result of excessive heating or the presence of acidic impurities. Thiophenes, especially when activated, can be sensitive to strong acids and high temperatures, leading to polymerization or decomposition. To prevent this, maintain careful temperature control and ensure that the workup procedure effectively neutralizes any strong acids.
Q3: How can I purify the final product and remove the identified byproducts?
Purification of this compound can typically be achieved through the following methods:
-
Distillation: If the byproducts have significantly different boiling points, vacuum distillation can be an effective purification method.
-
Column Chromatography: Flash column chromatography on silica gel is a common method for separating the desired product from isomers and other impurities. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is often effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, hexane) can be used to obtain a highly pure product.
Experimental Protocols
General Protocol for the Synthesis of this compound via Vilsmeier-Haack Reaction
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.2 eq.). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C. Stir the resulting mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Reaction with Thiophene: To this mixture, add 2,5-dichlorothiophene (1.0 eq.) dropwise, ensuring the temperature does not exceed 20 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship for Byproduct Identification
Caption: Decision tree for identifying potential byproducts in the synthesis.
References
Technical Support Center: Optimizing Knoevenagel Condensation with Substituted Thiophenes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Knoevenagel condensation reactions involving substituted thiophenes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Knoevenagel condensation of substituted thiophenes in a question-and-answer format.
Question: My Knoevenagel condensation with a substituted thiophene aldehyde is resulting in a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the Knoevenagel condensation with substituted thiophenes can be attributed to several factors, including the electronic nature of the substituents on the thiophene ring, suboptimal reaction conditions, or incomplete conversion. Here’s a systematic approach to troubleshoot this issue:
-
Catalyst Selection: The choice of a suitable catalyst is critical. Weak bases are generally preferred to avoid self-condensation of the aldehyde.[1]
-
Recommendation: Piperidine is a commonly used and effective catalyst for this reaction.[2] Other options include ammonium salts like ammonium acetate or organic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[3] For reactions with less reactive thiophenes, consider exploring alternative catalysts like basic alumina.[2]
-
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield.
-
Temperature and Reaction Time: The optimal temperature depends on the reactivity of the specific substituted thiophene.
-
Water Removal: The Knoevenagel condensation produces water as a byproduct, which can shift the equilibrium back towards the reactants.[1]
-
Recommendation: For stubborn reactions, consider removing water using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[1]
-
Question: I am observing the formation of side products in my reaction mixture. How can I minimize them?
Answer:
Side product formation is often due to an overly strong base or excessively high reaction temperatures.
-
Catalyst Strength: A base that is too strong can promote the self-condensation of the thiophene aldehyde.[1]
-
Recommendation: If you are using a strong base, consider switching to a weaker base like piperidine or ammonium acetate. Also, ensure you are using a catalytic amount (typically 0.1 equivalents) of the base.[2]
-
-
Temperature Control: High temperatures can lead to decomposition of starting materials or products, or promote unwanted side reactions.
-
Recommendation: Try running the reaction at a lower temperature for a longer period. Monitoring by TLC will help you find the sweet spot where the desired reaction proceeds efficiently with minimal side product formation.[5]
-
Question: My substituted thiophene aldehyde is poorly soluble in the reaction solvent. What can I do?
Answer:
Poor solubility can hinder the reaction rate.
-
Solvent Screening: Experiment with a range of solvents to find one that effectively dissolves your specific substituted thiophene.
-
Recommendation: Consider solvents like ethanol, methanol, DMF, or toluene. A mixture of co-solvents can also sometimes improve solubility.
-
-
Microwave Irradiation: Microwave-assisted synthesis can often overcome solubility issues and significantly reduce reaction times.[4]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knoevenagel condensation?
A1: The Knoevenagel condensation is a base-catalyzed reaction. It involves the deprotonation of an active methylene compound to form a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. The resulting intermediate then undergoes dehydration to form the α,β-unsaturated product.[6]
Q2: How do electron-donating or electron-withdrawing substituents on the thiophene ring affect the reaction?
A2: The electronic properties of the substituents on the thiophene ring influence the reactivity of the aldehyde.
-
Electron-withdrawing groups (e.g., nitro, halogens) increase the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophilic attack.[2][7] This can lead to faster reaction rates.
-
Electron-donating groups (e.g., methyl, methoxy) can decrease the reactivity of the aldehyde.[3] In such cases, slightly more forcing conditions (e.g., higher temperature or a more active catalyst) may be required to achieve a good yield.
Q3: Can I use ketones instead of aldehydes in this reaction with substituted thiophenes?
A3: While the Knoevenagel condensation can be performed with ketones, they are generally less reactive than aldehydes due to steric hindrance and electronic factors.[8] Reactions with substituted thiophene ketones may require more vigorous conditions, such as higher temperatures, longer reaction times, and potentially a stronger base.
Q4: Are there any "green" or environmentally friendly approaches for this reaction?
A4: Yes, several green chemistry approaches have been successfully applied to the Knoevenagel condensation. These include the use of water as a solvent, solvent-free reaction conditions (e.g., grinding), and the use of recyclable heterogeneous catalysts.[4][9] Microwave-assisted synthesis is another green technique that can reduce energy consumption and reaction times.[4]
Data Presentation
Table 1: Reaction Conditions for Knoevenagel Condensation with Substituted Thiophene Aldehydes
| Thiophene Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Thiophenecarboxaldehyde | Cyanoacetic Acid | KOH (20 mol%) | Water | 75 (Microwave) | 20 min | >95 | [3] |
| 3-Methyl-2-thiophenecarboxaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | - | 90 | [3] |
| 2-Nitrothiophene-3-carbaldehyde | Malononitrile | Piperidine (cat.) | Ethanol | Reflux | 1-2 h | High | [2] |
| 2-Nitrothiophene-3-carbaldehyde | Ethyl Cyanoacetate | Basic Alumina | Solvent-free | 300W (Microwave) | 3-5 min | High | [2] |
| 2-Nitrothiophene-3-carbaldehyde | Barbituric Acid | None | Water | Reflux | 2-4 h | High | [2] |
| 5-Methyl-2-thiophenecarboxaldehyde | Malononitrile | DBU | Water | Room Temp | 5 min | 98 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation using Piperidine in Ethanol [2]
Materials:
-
Substituted thiophene aldehyde (1.0 eq)
-
Active methylene compound (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the substituted thiophene aldehyde in ethanol.
-
Add the active methylene compound to the solution and stir until it is completely dissolved.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Knoevenagel Condensation using Basic Alumina [2]
Materials:
-
2-Nitrothiophene-3-carbaldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.2 eq)
-
Basic alumina
-
Microwave reactor tube
-
Microwave synthesizer
Procedure:
-
To a microwave reactor tube, add 2-nitrothiophene-3-carbaldehyde and ethyl cyanoacetate.
-
Add an equal weight of basic alumina to the reactants.
-
Thoroughly mix the solids using a spatula.
-
Place the tube in the microwave synthesizer and irradiate at a suitable power (e.g., 300W) for 3-5 minutes.
-
Monitor the reaction progress by TLC after completion of the irradiation.
-
After cooling, add ethanol to the reaction mixture and filter to remove the basic alumina. Wash the alumina with additional ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Mechanism of the Knoevenagel Condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. benchchem.com [benchchem.com]
- 8. organicreactions.org [organicreactions.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Grignard Reactions with Chlorinated Aromatic Compounds
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving chlorinated aromatic compounds. The inherent low reactivity of aryl chlorides compared to their bromide and iodide counterparts presents unique challenges, primarily in reaction initiation and the suppression of side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is forming a Grignard reagent from an aryl chloride so challenging?
Aryl chlorides are significantly less reactive than aryl bromides or iodides in the formation of Grignard reagents. This difficulty stems from two primary factors:
-
Carbon-Halogen Bond Strength: The C-Cl bond in an aromatic ring is stronger and less easily broken than a C-Br or C-I bond, making the insertion of magnesium metal more difficult.[1]
-
Magnesium Surface Passivation: All magnesium metal is coated with a thin, unreactive layer of magnesium oxide (MgO).[2][3] This layer must be physically or chemically bypassed to expose the reactive magnesium surface to the aryl chloride.[4]
Q2: My Grignard reaction with chlorobenzene won't initiate. What are the most common causes?
Failure to initiate is the most common problem. The likely causes are:
-
Inactive Magnesium Surface: The passivating MgO layer has not been sufficiently activated.[5]
-
Presence of Moisture: Grignard reagents are potent bases and are rapidly destroyed by even trace amounts of water.[6][7] All glassware must be rigorously flame- or oven-dried, and anhydrous solvents are essential.[3][8]
-
Low Reactivity of the Aryl Chloride: The inert nature of the C-Cl bond may require more forcing conditions or specific activation methods to overcome.[9][10]
-
Inappropriate Solvent: While diethyl ether is a common Grignard solvent, tetrahydrofuran (THF) is generally more effective for less reactive halides like aryl chlorides due to its superior ability to solvate and stabilize the Grignard reagent.[11][12]
Q3: What is the primary side reaction, and how does it occur?
The main side reaction is Wurtz-type coupling (or Wurtz-Fittig reaction), which produces a homocoupled dimer (e.g., biphenyl from chlorobenzene).[6][13][14] This occurs when a newly formed Grignard reagent molecule (Ar-MgX) reacts with a molecule of unreacted aryl chloride (Ar-X) instead of with the intended electrophile.[14][15] This side reaction consumes both the starting material and the desired Grignard reagent, complicating purification and reducing yield.[14]
Troubleshooting Guides
Problem 1: Reaction Fails to Initiate
If no signs of reaction (gentle bubbling, cloudiness, or an exotherm) are observed after adding a small amount of the aryl chloride, the magnesium surface is likely inactive.[5]
Solution: Magnesium Activation
Several methods can be employed to activate the magnesium surface. The choice depends on the specific substrate and available laboratory equipment.
Table 1: Comparison of Common Magnesium Activation Methods
| Activation Method | Description | Advantages | Disadvantages |
| Iodine | A small crystal of I₂ is added to the magnesium. The iodine etches the oxide layer.[2] | Simple, visually easy to monitor (color disappears upon initiation).[16][17] | Can be insufficient for very unreactive chlorides. |
| 1,2-Dibromoethane (DBE) | A few drops of DBE are added. It reacts with Mg to form ethylene gas and MgBr₂, cleaning the surface.[2][16] | Highly effective; bubbling of ethylene provides clear indication of activation.[2] | Introduces a bromide source into the reaction. |
| Mechanical Agitation | Crushing the magnesium turnings with a glass rod in the dry flask or using an ultrasonic bath.[2][16] | Avoids chemical activators. Sonication can be very effective.[16] | Crushing can be difficult and inconsistent. |
| Chemical Activators | Using reagents like diisobutylaluminum hydride (DIBAH).[18] | Very reliable, can allow initiation at lower temperatures.[18] | Introduces additional reagents that may need to be accounted for. |
| Pre-formed Grignard | Adding a small amount of a pre-formed, reactive Grignard reagent (e.g., EtMgBr) to start the reaction.[2] | Often effective at kick-starting the reaction.[9] | Introduces a different Grignard reagent into the mixture. |
Experimental Protocol: Activation with 1,2-Dibromoethane (DBE)
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and dropping funnel under a vacuum. Allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Reagent Setup: Add magnesium turnings (1.2 equivalents) to the flask.
-
Solvent Addition: Add enough anhydrous THF to cover the magnesium.
-
Initiation: While stirring, add a small amount (e.g., 0.05 equivalents) of 1,2-dibromoethane via syringe. Gentle warming with a heat gun may be necessary.
-
Observation: Initiation is marked by the onset of bubbling (ethylene gas) and the formation of a gray, cloudy solution.[2]
-
Aryl Chloride Addition: Once activation is confirmed, begin the slow, dropwise addition of the aryl chloride solution.
Visualization: Magnesium Activation and Reaction Initiation Workflow
Caption: Workflow for activating magnesium and initiating the Grignard reaction.
Problem 2: Low Yield and/or High Biphenyl Byproduct Formation
A high yield of the Wurtz coupling byproduct is often caused by poor control of reaction conditions.[14]
Solution: Optimizing Reaction Conditions
Minimizing the formation of the biphenyl dimer requires careful control over the addition rate and temperature.
-
Slow Addition: The aryl chloride solution must be added dropwise. A rapid addition increases the local concentration of the halide, making it more likely that a Grignard molecule will encounter and react with another aryl chloride molecule rather than the intended electrophile.[6][14]
-
Temperature Control: Grignard formation is exothermic.[6] Elevated temperatures accelerate the rate of Wurtz coupling.[14] Use an ice bath to maintain a steady, controlled reaction temperature, especially during the initial addition.
-
Solvent Selection: The choice of solvent can significantly impact the ratio of the desired product to the Wurtz byproduct. For reactive halides like benzylic chlorides, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling compared to THF.[14][19]
Table 2: Effect of Solvent on Benzyl Grignard Reaction Yield
| Solvent | Yield of Desired Alcohol Product (after reaction with electrophile) | Notes |
| Diethyl Ether (Et₂O) | 94% | Excellent yield with minimal Wurtz coupling observed.[14] |
| Tetrahydrofuran (THF) | 27% | Poor yield due to significant Wurtz byproduct formation. [14] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90% | High yield, demonstrating suppression of the side reaction.[19][20] |
| Cyclopentyl methyl ether (CPME) | 45% | Moderate yield, requires higher temperature.[19] |
| (Data adapted from studies on benzyl chloride, a reactive aryl-type halide)[14][19][20] |
Experimental Protocol: Minimizing Wurtz Coupling
-
Setup: Use the activated magnesium setup described previously. Prepare a solution of the aryl chloride (1.0 eq) in anhydrous THF (or 2-MeTHF) in the dropping funnel.
-
Initiation: Add a small portion (approx. 5-10%) of the aryl chloride solution to the activated magnesium to initiate the reaction.
-
Controlled Addition: Once the reaction begins, cool the flask in an ice bath. Add the remaining aryl chloride solution dropwise over an extended period (e.g., 40-60 minutes), maintaining a gentle reflux but preventing a vigorous exotherm.
-
Completion: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes to ensure full conversion. The resulting gray or brownish suspension is the Grignard reagent, ready for use.
Visualization: Competing Reaction Pathways
Caption: Competing pathways for Grignard formation versus Wurtz coupling.
References
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. byjus.com [byjus.com]
- 8. quora.com [quora.com]
- 9. US2959596A - Aryl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 10. Sciencemadness Discussion Board - anyone have experience forming grignards from chlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. reddit.com [reddit.com]
- 12. leah4sci.com [leah4sci.com]
- 13. scribd.com [scribd.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: 2,5-Dichlorothiophene-3-carbaldehyde in Organic Synthesis
Welcome to the technical support center for 2,5-Dichlorothiophene-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this versatile reagent during chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is susceptible to decomposition under certain conditions. Key concerns include:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially in the presence of strong oxidizing agents.
-
Cannizzaro Reaction: In the presence of a strong base, this aldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.[1][2][3][4]
-
Dechlorination: The chlorine atoms on the thiophene ring can be replaced by hydrogen or other nucleophiles, particularly in the presence of strong bases or certain metal catalysts.
-
Polymerization/Self-Condensation: Like many aldehydes, it can undergo self-condensation or polymerization, especially under harsh conditions or during prolonged storage.
Q2: How should this compound be properly stored to minimize degradation?
A2: To ensure the longevity and reactivity of your reagent, adhere to the following storage guidelines:
-
Temperature: Store in a cool, dry place, ideally refrigerated between 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Container: Keep the compound in a tightly sealed container to protect it from moisture and air.
-
Stabilizers: Some commercial preparations of similar aldehydes are stabilized with small amounts of antioxidants like hydroquinone. While not always standard for this specific compound, it is a potential strategy for long-term storage.[5]
Troubleshooting Guides for Common Reactions
This section provides troubleshooting for specific issues you might encounter during common synthetic transformations involving this compound.
Issue 1: Low Yields or Product Decomposition in Base-Catalyzed Reactions (e.g., Aldol, Wittig)
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Formation of 2,5-Dichlorothiophene-3-carboxylic acid and 2,5-Dichlorothiophen-3-yl)methanol. | Cannizzaro Reaction: The use of a strong base is promoting the disproportionation of the aldehyde.[1][2][3][4] | 1. Use a milder base: Opt for weaker bases like triethylamine (Et3N), diisopropylethylamine (DIPEA), or potassium carbonate (K2CO3) instead of strong bases like NaOH or KOH. 2. Control stoichiometry: Use the base in catalytic amounts whenever possible. 3. Lower reaction temperature: Perform the reaction at lower temperatures to minimize the rate of the Cannizzaro reaction. |
| Loss of one or both chlorine atoms from the final product. | Dechlorination: Strong bases or organometallic reagents can induce dechlorination of the thiophene ring. | 1. Use non-nucleophilic bases: Employ sterically hindered, non-nucleophilic bases. 2. Optimize reaction time: Minimize the reaction time to reduce the exposure of the substrate to harsh conditions. 3. Consider alternative synthetic routes: If dechlorination is persistent, explore routes that introduce the aldehyde functionality after the desired C-C bond formation. |
| Complex mixture of unidentified byproducts. | Aldehyde Instability/Self-Condensation: The aldehyde may be degrading under the reaction conditions. | 1. Protect the aldehyde: Convert the aldehyde to a more stable functional group, such as an acetal or an imine, before performing the base-catalyzed step. The protecting group can be removed in a subsequent step. 2. Use fresh reagent: Ensure the starting material is pure and has not degraded during storage. |
Issue 2: Poor Performance in Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Low conversion of the starting aldehyde. | Steric Hindrance: The chlorine atoms on the thiophene ring may sterically hinder the approach of bulky nucleophiles. | 1. Use less hindered nucleophiles: If possible, switch to smaller Grignard or organolithium reagents. 2. Increase reaction temperature: Cautiously increase the reaction temperature to overcome the activation energy barrier. Monitor for decomposition. |
| Formation of dechlorinated byproducts. | Reaction of Nucleophile with Chlorine: The organometallic reagent may be reacting with the chlorine atoms on the thiophene ring. | 1. Use a less reactive organometallic reagent: Consider using an organozinc or organocuprate reagent, which are generally less reactive towards aryl halides. 2. Perform a halogen-metal exchange: Use a reagent like n-BuLi at low temperatures to selectively perform a lithium-halogen exchange, followed by the addition of the electrophile. |
Issue 3: Complications in Reductive Amination
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield of the desired amine. | Inefficient Imine Formation: The electron-withdrawing nature of the dichlorothiophene ring can deactivate the aldehyde towards nucleophilic attack by the amine. | 1. Use a catalyst: Add a catalytic amount of a mild acid (e.g., acetic acid) to promote imine formation. 2. Remove water: Use a Dean-Stark apparatus or molecular sieves to remove the water formed during imine formation, driving the equilibrium towards the product. |
| Formation of the corresponding alcohol as a byproduct. | Reduction of the Aldehyde: The reducing agent is reducing the starting aldehyde before it can form the imine. | 1. Use a selective reducing agent: Employ a reducing agent that is more selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN). 2. Two-step procedure: First, form the imine and, if stable enough, isolate it. Then, reduce the imine in a separate step. |
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the protection of the aldehyde group as a diethyl acetal, which is stable to many basic and nucleophilic reagents.
Materials:
-
This compound
-
Triethyl orthoformate
-
Ethanol (anhydrous)
-
Catalytic amount of p-toluenesulfonic acid (p-TSA)
-
Anhydrous sodium carbonate
-
Anhydrous organic solvent (e.g., toluene or dichloromethane)
Procedure:
-
Dissolve this compound (1.0 eq.) in the anhydrous organic solvent.
-
Add triethyl orthoformate (1.2 eq.) and anhydrous ethanol (3.0 eq.).
-
Add a catalytic amount of p-TSA.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by adding anhydrous sodium carbonate to neutralize the acid.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting acetal by vacuum distillation or column chromatography.
Caption: Workflow for the acetal protection of this compound.
Protocol 2: Optimized Wittig Reaction
This protocol provides a general method for performing a Wittig reaction while minimizing base-induced decomposition.
Materials:
-
A phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A mild, non-nucleophilic base (e.g., potassium tert-butoxide or sodium bis(trimethylsilyl)amide)
-
This compound
-
Anhydrous THF or Toluene
Procedure:
-
Suspend the phosphonium salt (1.1 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0°C or lower.
-
Slowly add the base (1.05 eq.) and stir the mixture until the characteristic color of the ylide appears.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.
Caption: Optimized workflow for the Wittig reaction.
Logical Relationships
The following diagram illustrates the decision-making process when encountering issues with reactions involving this compound.
Caption: Troubleshooting decision tree for reactions.
References
Technical Support Center: Side Reactions of 2,5-Dichlorothiophene-3-carbaldehyde with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of 2,5-Dichlorothiophene-3-carbaldehyde when treated with strong bases. The information is tailored for professionals in research and development who may encounter unexpected outcomes during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when this compound is subjected to strong basic conditions?
A1: The most prevalent side reaction is the Cannizzaro reaction . Since this compound lacks α-hydrogens, it cannot undergo aldol condensation with itself. In the presence of a strong base, it will undergo a disproportionation reaction where one molecule of the aldehyde is reduced to the corresponding alcohol (2,5-dichloro-3-thiophenemethanol) and another molecule is oxidized to the carboxylic acid (2,5-dichlorothiophene-3-carboxylic acid)[1][2]. Under ideal conditions, this typically results in a 1:1 molar ratio of the two products[2].
Q2: Can this compound undergo other side reactions with strong bases?
A2: While the Cannizzaro reaction is the most common, other side reactions are possible depending on the specific base and reaction conditions. These can include:
-
Intramolecular Cyclization: Depending on the reaction conditions and the presence of suitable nucleophiles, intramolecular cyclization reactions leading to fused ring systems like thieno[3,2-b]pyridines or thieno[3,2-b]thiophenes could potentially occur, although this is less commonly reported as a direct side reaction of the aldehyde with a simple strong base.
-
Reactions with Organolithium Bases: When using extremely strong and nucleophilic bases like organolithium reagents (e.g., n-BuLi), direct nucleophilic addition to the carbonyl group is expected. However, side reactions such as metallation of the thiophene ring can also occur.
Q3: How can I minimize the Cannizzaro reaction if I am targeting a different transformation?
A3: To suppress the Cannizzaro reaction, consider the following strategies:
-
Use of a Milder Base: If the desired reaction allows, using a weaker base can significantly reduce the rate of the Cannizzaro reaction.
-
Crossed Cannizzaro Reaction: If a reduction of the aldehyde is desired, a "crossed" Cannizzaro reaction can be employed. This involves using a more reactive, inexpensive aldehyde, such as formaldehyde, as a sacrificial reductant. Formaldehyde is preferentially oxidized to formate, while this compound is reduced to the alcohol[1].
-
Careful Control of Reaction Conditions: Lowering the reaction temperature and using a stoichiometric amount of the base can help to control the reaction and minimize side products.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during reactions of this compound with strong bases.
Issue 1: Low yield of the desired product and formation of significant amounts of alcohol and carboxylic acid byproducts.
| Possible Cause | Troubleshooting Step |
| Cannizzaro reaction is competing with the desired reaction. | 1. Lower the reaction temperature: The Cannizzaro reaction is often accelerated at higher temperatures. 2. Reduce the concentration of the strong base: Use the minimum effective concentration of the base. 3. Change the base: If possible, switch to a non-hydroxide base that is less prone to initiating the Cannizzaro reaction. 4. Protect the aldehyde group: If the subsequent reaction conditions permit, protect the aldehyde as an acetal, perform the desired transformation, and then deprotect. |
| Reaction time is too long. | Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed to prevent further degradation or side reactions. |
Issue 2: Formation of unexpected, complex byproducts.
| Possible Cause | Troubleshooting Step |
| Intramolecular cyclization or other rearrangements. | 1. Analyze the byproducts: Isolate and characterize the unexpected products to understand the reaction pathway. 2. Modify the solvent: The polarity of the solvent can influence the propensity for intramolecular reactions. 3. Re-evaluate the choice of base: Some bases may promote specific cyclization pathways. |
| Reaction with solvent or impurities. | Ensure all solvents and reagents are pure and dry, especially when using highly reactive bases like organolithiums. |
Quantitative Data
The following table summarizes the expected product distribution for the Cannizzaro reaction of an aldehyde lacking α-hydrogens.
| Reactant | Base | Product 1 (Alcohol) | Product 2 (Carboxylic Acid) | Theoretical Molar Ratio |
| This compound | Strong Base (e.g., KOH, NaOH) | 2,5-dichloro-3-thiophenemethanol | 2,5-dichlorothiophene-3-carboxylic acid | 1:1[2] |
Experimental Protocols
Protocol 1: General Procedure for a Cannizzaro Reaction of an Aromatic Aldehyde
This is a general protocol and should be adapted for this compound with appropriate safety precautions.
-
Dissolve the aldehyde: Dissolve this compound in a suitable solvent (e.g., methanol or a mixture of an organic solvent and water).
-
Add the base: Slowly add a concentrated aqueous solution of a strong base (e.g., 50% KOH) to the aldehyde solution with vigorous stirring. The reaction is often exothermic, so cooling in an ice bath may be necessary.
-
Reaction monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the disappearance of the aldehyde by TLC.
-
Work-up:
-
Dilute the reaction mixture with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to isolate the alcohol product.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter and dry the precipitated carboxylic acid.
-
Dry the organic layer containing the alcohol over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the alcohol and carboxylic acid products by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the key reaction pathways discussed.
Caption: Mechanism of the Cannizzaro Reaction.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Regioselective Formylation of 2,5-Dichlorothiophene
This technical support guide provides researchers, scientists, and drug development professionals with detailed answers and troubleshooting advice for improving the regioselectivity of 2,5-dichlorothiophene formylation.
Frequently Asked Questions (FAQs)
Q1: Why is the direct formylation of 2,5-dichlorothiophene challenging under standard electrophilic conditions like the Vilsmeier-Haack reaction?
Direct formylation of 2,5-dichlorothiophene is challenging primarily due to the electronic properties of the starting material. The two chlorine atoms are strongly electron-withdrawing, which deactivates the thiophene ring towards electrophilic aromatic substitution.[1] The Vilsmeier-Haack reaction, a common method for formylating electron-rich aromatic and heteroaromatic compounds, relies on an electrophilic attack by the Vilsmeier reagent (a chloromethyliminium salt).[2][3][4][5] Since the 2,5-dichlorothiophene ring is electron-deficient, it is a poor nucleophile, making the reaction sluggish and often requiring harsh conditions, which can lead to low yields and a mixture of products.
Q2: What is the most effective and regioselective method for introducing a formyl group at the C3 position of 2,5-dichlorothiophene?
The most effective strategy for achieving high regioselectivity is to bypass electrophilic aromatic substitution and instead use a directed metalation approach. Specifically, a directed magnesiation using a strong, non-nucleophilic base like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to be highly effective. This method selectively deprotonates the C3 position, creating a stable Grignard reagent intermediate. This intermediate can then be trapped with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired 3-formyl-2,5-dichlorothiophene with high precision.[6]
Q3: Can formylation be directed to the C4 position?
Yes, the same directed metalation strategy can be extended to functionalize the C4 position. After the C3 position has been functionalized (for example, by silylation to protect it), a second magnesiation can be performed under similar conditions to deprotonate the remaining C4 position. Subsequent trapping with DMF would then install the formyl group at C4. This sequential approach allows for the complete and regioselective functionalization of all positions on the thiophene ring.[6]
Troubleshooting Guides
Problem: My Vilsmeier-Haack reaction on 2,5-dichlorothiophene resulted in no product or an inseparable mixture.
-
Explanation: As detailed in FAQ 1, the 2,5-dichlorothiophene ring is highly deactivated, making the Vilsmeier-Haack reaction inherently difficult. Halogen substituents deactivate the thiophene ring, requiring higher temperatures for any reaction to occur.[1] The low reactivity often leads to decomposition under forced conditions or the recovery of unreacted starting material. Poor regioselectivity between the electronically similar C3 and C4 positions is also expected.
-
Recommended Solution: It is strongly recommended to switch to a more robust and regioselective method. The directed magnesiation at the C3 position using TMPMgCl·LiCl followed by quenching with DMF is the preferred route for obtaining 3-formyl-2,5-dichlorothiophene cleanly and in high yield.[6]
Data Summary
The following table summarizes the results for the directed metalation of 2,5-dichlorothiophene and subsequent reaction with various electrophiles, demonstrating the high efficiency and selectivity of this method.
| Entry | Electrophile | Product | Yield (%) |
| 1 | PhCHO | 2,5-Dichloro-3-(hydroxy(phenyl)methyl)thiophene | 92 |
| 2 | I₂ | 2,5-Dichloro-3-iodothiophene | 96 |
| 3 | (TMS)₂ | 2,5-Dichloro-3-(trimethylsilyl)thiophene | 98 |
| 4 | DMF | 2,5-Dichloro-3-formylthiophene | (Implied High) |
| Table adapted from data on 3,4-difunctionalized dichlorothiophenes.[6] The yield for DMF is inferred to be high based on the success of other electrophiles in the study. |
Experimental Protocols
Protocol: Regioselective C3-Formylation of 2,5-Dichlorothiophene via Directed Magnesiation
This protocol is based on the methodology developed by Knochel and coworkers for the regioselective functionalization of 2,5-dichlorothiophene.[6]
Materials:
-
2,5-Dichlorothiophene
-
TMPMgCl·LiCl (2,2,6,6-Tetramethylpiperidylmagnesium chloride lithium chloride complex) in THF/Toluene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Addition of Substrate: To the flask, add 2,5-dichlorothiophene (1.0 equiv) and dissolve it in anhydrous THF (e.g., 2 mL per 1 mmol of substrate).
-
Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath or cryocooler).
-
Addition of Base: Slowly add TMPMgCl·LiCl (1.1 equiv) dropwise to the stirred solution while maintaining the temperature at -15 °C.
-
Magnesiation: Stir the reaction mixture at -15 °C for 1 hour to ensure the complete formation of the 3-magnesiated intermediate.
-
Trapping with Electrophile: Slowly add anhydrous DMF (1.5 equiv) dropwise to the reaction mixture. A slight exotherm may be observed.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Carefully quench the reaction by pouring the mixture into a beaker containing a stirred, saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain pure 3-formyl-2,5-dichlorothiophene.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Regio- and chemoselective synthesis of fully substituted thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polythiophene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the removal of unreacted 2,5-dichlorothiophene from their product mixtures, particularly in the context of polythiophene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unreacted 2,5-dichlorothiophene from a polythiophene product?
A1: The most effective and widely used methods for removing unreacted 2,5-dichlorothiophene from a polythiophene product are precipitation, Soxhlet extraction, and column chromatography. The choice of method depends on the scale of the synthesis, the desired purity of the final polymer, and the specific properties of the polythiophene derivative.
Q2: Why is it crucial to remove residual 2,5-dichlorothiophene from the final polymer product?
A2: Residual 2,5-dichlorothiophene can significantly impact the final properties and performance of the polythiophene. It can act as a trap for charge carriers, thereby reducing the electrical conductivity of the material. Furthermore, its presence can quench fluorescence and alter the optical properties of the polymer. For applications in electronic devices, even small amounts of monomer impurity can be detrimental to device performance and stability.
Q3: How can I quench the polymerization reaction to prevent further reaction of 2,5-dichlorothiophene?
A3: For Grignard Metathesis (GRIM) polymerization, a common method for synthesizing polythiophenes, the reaction is typically quenched by pouring the reaction mixture into a non-solvent for the polymer, such as methanol.[1] This protonates the active Grignard species and precipitates the polymer, effectively stopping the polymerization. For other polymerization methods, the quenching agent will depend on the specific catalyst and reaction conditions used.
Q4: What is the purpose of the different solvent washes in Soxhlet extraction for polythiophene purification?
A4: In the purification of polythiophenes by Soxhlet extraction, a sequence of solvents with increasing polarity is used to remove different types of impurities.[1] A typical sequence is:
-
Methanol: To remove polar impurities, including residual salts (e.g., MgBrCl) and the catalyst.[2]
-
Hexane or Acetone: To remove low molecular weight oligomers and any remaining unreacted monomer.[2]
-
Chloroform or Tetrahydrofuran (THF): To dissolve and collect the desired high molecular weight polymer, leaving behind any insoluble impurities.[1]
Q5: How can I confirm that the unreacted 2,5-dichlorothiophene has been successfully removed?
A5: The purity of the final polythiophene product can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the characteristic signals of the 2,5-dichlorothiophene monomer, which will be distinct from the broader peaks of the polymer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for detecting and quantifying volatile impurities like 2,5-dichlorothiophene.
-
UV-Vis Spectroscopy: The presence of monomer can sometimes be inferred from changes in the absorption spectrum of the polymer.[3][4]
Troubleshooting Guides
Problem 1: After precipitation, my polymer is still contaminated with 2,5-dichlorothiophene.
-
Possible Cause: The unreacted monomer may have been trapped within the precipitating polymer chains.
-
Solution:
-
Re-dissolution and Re-precipitation: Dissolve the polymer in a good solvent (e.g., chloroform, THF) and precipitate it again into a large excess of a non-solvent (e.g., methanol). Repeat this process 2-3 times.
-
Vigorous Stirring: Ensure vigorous stirring of the non-solvent during the precipitation to promote the formation of fine polymer particles and minimize monomer trapping.
-
Problem 2: Soxhlet extraction is not effectively removing all impurities.
-
Possible Cause 1: The extraction time for each solvent may be insufficient.
-
Solution 1: Increase the duration of each solvent extraction cycle. A common practice is to run each cycle for 24 hours.[5]
-
Possible Cause 2: The incorrect sequence or choice of solvents is being used.
-
Solution 2: Ensure the solvent sequence goes from less polar to more polar for the initial washes to remove monomer and oligomers, followed by a good solvent for the polymer to extract it. A typical sequence is methanol, then hexane, and finally chloroform.[1]
-
Possible Cause 3: The Soxhlet thimble is clogged.
-
Solution 3: Ensure the polymer is in a fine powder form before placing it in the thimble. If clogging persists, the thimble may need to be replaced.
Problem 3: My final polymer product has a low yield after purification.
-
Possible Cause: Some of the desired polymer may be dissolving in the washing solvents (e.g., hexane).
-
Solution:
-
Optimize Washing Solvents: If the polymer has a lower molecular weight, it might have some solubility in hexane. Consider using a solvent in which the polymer is completely insoluble for the initial washes.
-
Check for Product in Washings: Concentrate the washing solvents and analyze them by TLC or NMR to see if a significant amount of product is being discarded.
-
Problem 4: I am having difficulty separating the monomer from a low molecular weight oligomer using column chromatography.
-
Possible Cause: The polarity difference between the monomer and the oligomer is small.
-
Solution:
-
Use a Gradient Elution: Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). This can improve the separation of compounds with similar polarities.
-
Optimize Stationary Phase: While silica gel is common, other stationary phases like alumina could provide different selectivity.
-
Data Presentation
Table 1: Physical Properties of 2,5-Dichlorothiophene
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₂S | |
| Molecular Weight | 153.03 g/mol | |
| Boiling Point | 162 °C (lit.) | |
| Density | 1.442 g/mL at 25 °C (lit.) | |
| Appearance | Colorless to light yellow liquid | [6] |
Table 2: Qualitative Solubility of 2,5-Dichlorothiophene in Common Solvents
| Solvent | Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Hexane | Soluble |
| Chloroform | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Water | Insoluble |
Table 3: Comparison of Purification Methods for Removing Unreacted 2,5-Dichlorothiophene from Polythiophenes
| Method | Typical Purity Achieved | Scale | Advantages | Disadvantages |
| Precipitation | Good to High | Small to Large | Fast, simple, and effective for removing the bulk of the monomer. | May not remove all traces of monomer; can trap impurities.[5] |
| Soxhlet Extraction | High to Very High | Small to Large | Highly effective for removing monomer, oligomers, and catalyst residues; can narrow the molecular weight distribution.[2] | Time-consuming (often requires 24-48 hours).[7] |
| Column Chromatography | Very High | Small to Medium | Excellent for separating compounds with similar polarities; can yield very pure polymer fractions. | Can be labor-intensive and require large volumes of solvent; potential for product loss on the column. |
Experimental Protocols
Protocol 1: Quenching of GRIM Polymerization and Initial Precipitation
-
Reaction Quenching: After the desired polymerization time, pour the reaction mixture in a slow stream into a beaker containing a large excess (at least 10 times the reaction volume) of methanol with vigorous stirring.[1]
-
Precipitation: Continue stirring the methanol mixture for at least 30 minutes to ensure complete precipitation of the polymer.
-
Filtration: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Washing: Wash the polymer cake on the filter with copious amounts of methanol to remove residual salts and some of the unreacted monomer.
-
Drying: Dry the polymer under vacuum to obtain the crude product.
Protocol 2: Purification by Soxhlet Extraction
-
Thimble Preparation: Place the crude, dried polymer powder into a cellulose extraction thimble.
-
Apparatus Setup: Assemble the Soxhlet extractor with a round-bottom flask containing the first extraction solvent (methanol) and a condenser.
-
Methanol Extraction: Heat the methanol to reflux. Allow the Soxhlet to cycle for at least 12-24 hours to remove polar impurities.[5]
-
Hexane/Acetone Extraction: Replace the methanol with hexane or acetone and repeat the extraction for another 12-24 hours to remove oligomers and residual monomer.[2]
-
Polymer Extraction: Replace the hexane/acetone with a good solvent for the polymer, such as chloroform or THF. Continue the extraction until the solvent in the Soxhlet chamber is colorless, indicating that all the soluble polymer has been extracted.
-
Solvent Removal: Collect the chloroform/THF solution containing the purified polymer and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the purified polymer under high vacuum to a constant weight.
Protocol 3: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and a slightly more polar solvent like dichloromethane or ethyl acetate. The goal is to have the polymer remain at the baseline (Rf = 0) while the 2,5-dichlorothiophene has an Rf of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully add this to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent. The unreacted 2,5-dichlorothiophene will elute first. Collect fractions and monitor them by TLC.
-
Polymer Elution: Once the monomer has been completely eluted, switch to a more polar solvent system to elute the polymer if it is soluble and needs to be collected from the column. Alternatively, if the polymer is of high molecular weight and insoluble in the eluent, it will remain at the top of the column.
-
Fraction Analysis: Combine the fractions containing the pure product (if eluted) and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Workflow for the removal of unreacted 2,5-dichlorothiophene.
References
- 1. benchchem.com [benchchem.com]
- 2. The influence of polymer purification on the efficiency of poly(3-hexylthiophene):fullerene organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hielscher.com [hielscher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Dichlorothiophene | 3172-52-9 [amp.chemicalbook.com]
- 7. hielscher.com [hielscher.com]
Technical Support Center: Scaling Up the Synthesis of 2,5-Dichlorothiophene-3-carbaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,5-Dichlorothiophene-3-carbaldehyde. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: The most prevalent and industrially viable method for the formylation of 2,5-dichlorothiophene is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich thiophene ring.[1][2][3]
Q2: What are the primary challenges when scaling up the Vilsmeier-Haack reaction for this compound?
A2: Key challenges during scale-up include:
-
Exothermic Reaction Control: The formation of the Vilsmeier reagent and the subsequent formylation are exothermic processes. Inadequate heat dissipation in larger reactors can lead to temperature spikes, promoting side reactions and decomposition.
-
Reagent Addition and Mixing: Ensuring uniform mixing of the viscous reaction mixture is critical to avoid localized "hot spots" and ensure complete reaction. The rate of addition of POCl₃ to DMF and subsequently the substrate becomes a crucial parameter at scale.
-
Work-up and Product Isolation: The hydrolysis of the intermediate iminium salt is also exothermic and requires careful control.[5] Phase separation and extraction can be more complex at a larger scale, potentially leading to product loss.
-
Impurity Profile: Side products, such as diformylated thiophenes or isomers, may become more significant at a larger scale if reaction conditions are not precisely controlled.[5]
Q3: What are the critical safety considerations for the large-scale synthesis of this compound?
A3: Safety is paramount. Key considerations include:
-
Handling of POCl₃: Phosphorus oxychloride is highly corrosive and reacts violently with water. All equipment must be dry, and the reaction should be conducted under an inert atmosphere.
-
Exothermic Nature: The reactor must have adequate cooling capacity to manage the heat generated during the reaction. Emergency cooling plans should be in place.
-
Quenching Procedure: The quenching of the reaction with water or a basic solution is highly exothermic and can generate corrosive fumes. This step must be performed slowly and with efficient cooling.
-
Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat, is essential at all times.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Vilsmeier Reagent Formation | Ensure POCl₃ and DMF are of high purity and anhydrous. The formation of the Vilsmeier reagent is often performed at a low temperature (0-10°C); ensure this temperature is maintained during addition. |
| Insufficient Reaction Time or Temperature | While the initial reagent formation is done at a low temperature, the formylation step may require heating. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to determine the optimal reaction time and temperature. For less reactive substrates, a moderate increase in temperature may be necessary.[2] |
| Poor Mixing | In larger reactors, mechanical stirring is crucial. Ensure the stirrer design and speed are adequate to maintain a homogeneous mixture, especially during the addition of reagents. |
| Incomplete Hydrolysis of the Iminium Salt Intermediate | The work-up procedure is critical. Ensure the reaction mixture is quenched by adding it to a sufficient amount of ice and water with vigorous stirring to facilitate complete hydrolysis of the iminium salt to the aldehyde.[5] |
| Product Loss During Work-up | This compound may have some solubility in the aqueous phase, especially if the pH is not optimal. Adjust the pH of the aqueous layer before extraction to minimize solubility. Perform multiple extractions with a suitable organic solvent to ensure complete recovery. |
Issue 2: Formation of Significant Impurities
| Possible Cause | Suggested Solution |
| Over-reaction (Diformylation) | This can occur if an excess of the Vilsmeier reagent is used or if the reaction temperature is too high.[5] Use a stoichiometric amount of the formylating reagent and carefully control the reaction temperature.[5] |
| Isomer Formation | While the 3-position is the expected site of formylation on 2,5-dichlorothiophene, temperature excursions or impurities in the starting material could potentially lead to the formation of other isomers. Maintain strict temperature control throughout the reaction. |
| Degradation of Starting Material or Product | High reaction temperatures or prolonged reaction times can lead to the degradation of the thiophene ring. Optimize the reaction conditions to achieve a balance between reaction rate and stability. |
| Side Reactions from Impure Reagents | Use high-purity, anhydrous DMF and POCl₃. Impurities in the starting 2,5-dichlorothiophene can also lead to unwanted side products. |
Experimental Protocols
Lab-Scale Synthesis (Illustrative)
This protocol is a general representation and should be optimized for specific laboratory conditions.
Reagents:
-
2,5-Dichlorothiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10°C.
-
Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 2,5-dichlorothiophene (1 equivalent) in anhydrous DCM.
-
Add the 2,5-dichlorothiophene solution dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Considerations for Scaling Up
| Parameter | Lab Scale (e.g., 10g) | Pilot/Production Scale (e.g., 10kg) | Key Considerations for Scale-Up |
| Reactor | Glass flask | Glass-lined or stainless steel reactor | Ensure adequate heat transfer and chemical resistance. |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer (e.g., impeller, turbine) | Critical for maintaining homogeneity and preventing localized heating. |
| Temperature Control | Ice bath, heating mantle | Jacketed reactor with a thermal control unit | Precise temperature control is crucial to prevent runaway reactions and side product formation. |
| Reagent Addition | Dropping funnel | Metering pump | Allows for controlled and consistent addition rates, which is vital for managing exotherms. |
| Work-up/Quench | Pouring into a beaker of ice | Slow addition of the reaction mixture to a separate, cooled quench vessel with vigorous agitation. | The quench is highly exothermic and requires careful management at scale. |
| Purification | Column chromatography, simple distillation | Fractional distillation under vacuum | More efficient for separating the product from impurities at a larger scale. |
Visualizations
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Characterization of Impurities in Commercial 2,5-Dichlorothiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the characterization of impurities in commercial 2,5-Dichlorothiophene-3-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Impurities in commercial this compound primarily originate from the synthesis process. The most common synthetic route is the Vilsmeier-Haack formylation of 2,5-dichlorothiophene. Therefore, potential impurities include:
-
Isomers of the starting material: 2,3-dichlorothiophene, 2,4-dichlorothiophene, and 3,4-dichlorothiophene may be present in the 2,5-dichlorothiophene starting material and carried through the synthesis.
-
Isomeric products: The formylation reaction may occur at different positions on the thiophene ring, leading to the formation of isomeric carbaldehydes such as 2,4-dichloro-3-thiophenecarbaldehyde and 3,4-dichloro-3-thiophenecarbaldehyde.
-
Unreacted starting material: Residual 2,5-dichlorothiophene.
-
Byproducts of the Vilsmeier-Haack reaction: The Vilsmeier-Haack reaction is known to sometimes produce minor byproducts, the nature of which can depend on the specific reaction conditions.[1][2][3][4][5]
-
Degradation products: The aldehyde functional group can be susceptible to oxidation, leading to the corresponding carboxylic acid, 2,5-dichlorothiophene-3-carboxylic acid.
Q2: What analytical techniques are most suitable for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities, such as the dichlorothiophene isomers and the final product. The mass spectrometer provides structural information for identification.[6][8]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of the main component and less volatile impurities. It is particularly useful for purity assessment and can be coupled with a mass spectrometer (LC-MS) for enhanced identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main component and any impurities present in sufficient concentration. It is a powerful tool for the unambiguous identification of isomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups present in the molecule and can be a quick check for major impurities.
Troubleshooting Guides
GC-MS Analysis
Issue: Co-elution of dichlorothiophene isomers.
-
Possible Cause: The column stationary phase may not have sufficient selectivity for the isomers.
-
Troubleshooting Steps:
-
Optimize the temperature program: A slower temperature ramp or an isothermal segment at a lower temperature may improve separation.
-
Select a different column: A column with a more polar stationary phase (e.g., a wax column) or a longer column may provide better resolution.
-
Check injection parameters: Ensure a split injection is used to avoid column overload, which can worsen peak shape and resolution.
-
Issue: Poor peak shape (tailing or fronting) for the aldehyde.
-
Possible Cause: The aldehyde may be interacting with active sites in the GC system (e.g., inlet liner, column).
-
Troubleshooting Steps:
-
Use a deactivated inlet liner: A liner with a high-quality deactivation will minimize active sites.
-
Condition the column: Bake the column at a high temperature (within its specified limits) to remove any contaminants.
-
Derivatization: In some cases, derivatizing the aldehyde to a more stable and less active compound can improve peak shape.
-
HPLC Analysis
Issue: Unstable retention times for the main peak.
-
Possible Cause: Fluctuations in mobile phase composition, temperature, or pump flow rate.[1][3][4][5][9]
-
Troubleshooting Steps:
-
Ensure proper mobile phase preparation: Freshly prepare and thoroughly degas the mobile phase.
-
Use a column oven: Maintain a constant column temperature to ensure reproducible retention.
-
Check the pump: Purge the pump to remove any air bubbles and check for leaks.
-
Issue: Ghost peaks appearing in the chromatogram.
-
Possible Cause: Contamination in the mobile phase, sample, or carryover from previous injections.
-
Troubleshooting Steps:
-
Use high-purity solvents: Ensure all mobile phase components are HPLC grade or higher.
-
Implement a needle wash: Use a strong solvent in the autosampler's needle wash to minimize carryover.
-
Run a blank gradient: Inject a blank solvent to identify if the ghost peaks originate from the system or mobile phase.
-
Data Presentation
Table 1: Potential Impurities and their Characterization Data
| Impurity Name | Potential Origin | Analytical Technique for Detection | Expected Observations |
| 2,3-Dichlorothiophene | Starting Material Isomer | GC-MS | Different retention time and mass spectrum from 2,5-dichlorothiophene. |
| 2,4-Dichlorothiophene | Starting Material Isomer | GC-MS | Different retention time and mass spectrum from 2,5-dichlorothiophene. |
| 3,4-Dichlorothiophene | Starting Material Isomer | GC-MS | Different retention time and mass spectrum from 2,5-dichlorothiophene. |
| 2,5-Dichlorothiophene | Unreacted Starting Material | GC-MS, HPLC | Peak corresponding to the standard of 2,5-dichlorothiophene. |
| 2,4-Dichlorothiophene-3-carbaldehyde | Isomeric Product | GC-MS, HPLC, NMR | Different retention times and spectral data compared to the main product. |
| 3,4-Dichlorothiophene-3-carbaldehyde | Isomeric Product | GC-MS, HPLC, NMR | Different retention times and spectral data compared to the main product. |
| 2,5-Dichlorothiophene-3-carboxylic acid | Degradation Product | HPLC | More polar compound with a shorter retention time in reversed-phase HPLC. |
Experimental Protocols
Protocol 1: GC-MS Method for Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of dichloromethane.
Protocol 2: HPLC Method for Purity Assay
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 10 mL of acetonitrile.
Protocol 3: NMR Analysis for Structural Confirmation
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Procedure:
-
Accurately weigh approximately 10-20 mg of the sample.
-
Dissolve the sample in ~0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
For impurity identification, 2D NMR experiments like COSY and HSQC may be beneficial.
-
Visualizations
Caption: Experimental workflow for impurity characterization.
Caption: Logical relationship of synthesis and potential impurities.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. aelabgroup.com [aelabgroup.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. labcompare.com [labcompare.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Purity Assessment of 2,5-Dichlorothiophene-3-carbaldehyde: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate determination of purity for starting materials and intermediates like 2,5-Dichlorothiophene-3-carbaldehyde is paramount. This guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other widely used analytical techniques—Gas Chromatography-Flame Ionization Detection (GC-FID) and Differential Scanning Calorimetry (DSC)—for the purity assessment of this critical thiophene derivative.
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on various factors, including the nature of the analyte, potential impurities, required accuracy, and available instrumentation. Below is a comparative overview of qNMR, GC-FID, and DSC for the analysis of this compound.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography-FID (GC-FID) | Differential Scanning Calorimetry (DSC) |
| Principle | Signal intensity is directly proportional to the number of nuclei (protons). | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, followed by detection by flame ionization. | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined from the melting point depression. |
| Primary Use | Absolute purity determination against a certified internal standard. Provides structural information. | Excellent for separating and quantifying volatile impurities. | Determination of the purity of highly crystalline solids. |
| Sample Requirements | Soluble sample, ~5-20 mg. | Volatile and thermally stable sample, ~1 mg/mL solution. | Crystalline solid, ~1-5 mg. |
| Quantification | Absolute, traceable to a primary standard. | Relative, requires a reference standard of the analyte for absolute purity, or assumes equal response factors for impurities. | Absolute, based on the Van't Hoff equation. |
| Selectivity | High (structure-specific). | High (separation-based). | Dependent on the thermal behavior of impurities. |
| Strengths | - Non-destructive- Provides structural confirmation- High precision and accuracy- Can quantify multiple components simultaneously | - High sensitivity for volatile impurities- Robust and widely available | - Fast analysis- No solvent required- Good for highly pure, crystalline samples |
| Limitations | - Lower sensitivity than GC-FID- Requires a suitable internal standard with no overlapping signals- Not suitable for insoluble samples | - Requires a volatile and thermally stable analyte- May require derivatization for non-volatile compounds- Does not provide structural information | - Not suitable for amorphous or thermally labile compounds- Impurities must be soluble in the melt of the main component |
Experimental Protocols
Quantitative NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Materials:
-
This compound sample
-
Internal Standard (e.g., Maleic acid, certified reference material)
-
Deuterated solvent (e.g., Chloroform-d, CDCl3) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Analytical balance (accurate to 0.01 mg)
-
Volumetric flasks and pipettes
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of CDCl3 containing TMS.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
Use a 90° pulse angle.
-
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals used in quantification).
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the aldehyde proton (CHO, ~10.1 ppm) and the thiophene ring proton (H-4, ~7.5 ppm) are suitable for integration. For maleic acid, the two olefinic protons appear as a singlet.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To identify and quantify volatile impurities in this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane, HPLC grade)
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Capillary column suitable for separating chlorinated aromatic compounds (e.g., DB-5 or equivalent)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.
-
-
GC-FID Analysis:
-
Set the GC-FID parameters as follows (example conditions, may require optimization):
-
Injector temperature: 250 °C
-
Detector temperature: 300 °C
-
Oven temperature program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
Injection volume: 1 µL (split or splitless injection).
-
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. The major peak will correspond to this compound.
-
Potential impurities could include unreacted starting materials such as 2,5-dichlorothiophene or other chlorinated thiophene isomers.
-
Calculate the area percent of each peak to estimate the relative purity. For a more accurate quantification, a certified reference standard of this compound and any identified impurities would be required to determine their respective response factors.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the purity of crystalline this compound.
Materials:
-
This compound sample (crystalline)
-
Differential Scanning Calorimeter
-
Aluminum pans and lids
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
-
Data Analysis:
-
Analyze the resulting thermogram. The purity is calculated by the instrument's software based on the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.
-
Potential Impurities in this compound
The synthesis of this compound can potentially introduce several impurities. A common synthetic route involves the formylation of 2,5-dichlorothiophene. Based on this, potential impurities could include:
-
Unreacted 2,5-dichlorothiophene: The starting material for the formylation reaction.
-
Other dichlorothiophene isomers: If the starting material is not pure, other isomers (e.g., 2,3-, 2,4-, 3,4-dichlorothiophene) may be present.
-
Over-formylated or under-formylated products: Depending on the reaction conditions.
-
Residual solvents: From the reaction and purification steps.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for the purity assessment of this compound.
Conclusion
For a comprehensive and robust purity assessment of this compound, a multi-technique approach is recommended. Quantitative NMR serves as a powerful primary method for absolute purity determination and structural confirmation. This should be complemented by orthogonal techniques such as GC-FID to profile volatile impurities and DSC for assessing the purity of the crystalline solid form. This combined strategy provides a high degree of confidence in the quality of this important chemical intermediate for research and drug development.
A Comparative Analysis of 1H NMR Spectra: From 2,5-Dichlorothiophene to 2,5-Dichlorothiophene-3-carbaldehyde
A detailed examination of the 1H NMR spectra of 2,5-Dichlorothiophene-3-carbaldehyde and its precursor, 2,5-dichlorothiophene, reveals key transformations in chemical shifts, providing valuable insights for researchers and professionals in drug development and organic synthesis. This guide presents a comparative analysis of their spectral data, supported by experimental protocols.
Executive Summary
The introduction of a carbaldehyde group at the 3-position of the 2,5-dichlorothiophene ring induces a significant downfield shift of the remaining thiophene proton. This is attributed to the electron-withdrawing nature of the aldehyde functionality. The 1H NMR spectrum of the precursor, 2,5-dichlorothiophene, displays a singlet for its two equivalent protons, which is replaced by a distinct singlet for the single proton and a new singlet for the aldehyde proton in the product.
Comparative 1H NMR Data
The following table summarizes the key 1H NMR spectral data for this compound and its precursor.
| Compound | Proton | Chemical Shift (δ) ppm | Multiplicity | Solvent |
| 2,5-Dichlorothiophene | H3, H4 | ~6.83 | Singlet | CCl₄ |
| This compound | H4 | ~7.66 | Singlet | THF-d₈ |
| -CHO | ~10.13 (estimated) | Singlet | CDCl₃ |
Note: The chemical shift for the aldehyde proton of this compound is an estimation based on the analogous compound Benzo[b]thiophene-3-carbaldehyde.[1]
Spectral Interpretation
The 1H NMR spectrum of the precursor, 2,5-dichlorothiophene, is characterized by a single peak, a singlet, appearing at approximately 6.83 ppm. This is due to the chemical equivalence of the two protons at the 3 and 4 positions of the thiophene ring.
Upon formylation at the 3-position to yield this compound, two significant changes are observed in the 1H NMR spectrum. Firstly, the signal corresponding to the thiophene proton (now at the 4-position) shifts significantly downfield to around 7.66 ppm.[2] This deshielding effect is a direct consequence of the strong electron-withdrawing nature of the newly introduced carbaldehyde group. Secondly, a new singlet appears in the highly deshielded region of the spectrum, typically between 9-10 ppm, which is characteristic of an aldehyde proton. For a similar structure, Benzo[b]thiophene-3-carbaldehyde, this signal is observed at 10.13 ppm.[1]
The logical progression from a single proton environment in the precursor to two distinct proton environments in the product is a key analytical confirmation of the successful synthesis.
References
Spectroscopic comparison of 2,5-Dichlorothiophene-3-carbaldehyde and its derivatives
A Spectroscopic Comparison of 2,5-Dichlorothiophene-3-carbaldehyde and Its Derivatives
This guide provides a detailed spectroscopic comparison of this compound and two of its halogenated derivatives: 5-chloro-2-thiophenecarboxaldehyde and 2,5-dibromothiophene-3-carbaldehyde. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of their spectral properties to aid in their identification, characterization, and application in synthesis.
The following sections present a summary of nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also provided.
Spectroscopic Data Comparison
The spectroscopic data for this compound and its derivatives are summarized in the tables below. These tables facilitate a direct comparison of key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | CDCl₃ | 7.26 (s, 1H, H4), 10.01 (s, 1H, CHO) | 184.6, 151.4, 141.4, 138.1, 133.3, 129.2, 128.2, 125.9, 122.2, 13.8[1] |
| 5-chloro-2-thiophenecarboxaldehyde | CDCl₃ | 9.85 (s, 1H, CHO), 7.68 (d, J=4.0 Hz, 1H, H3), 7.00 (d, J=4.0 Hz, 1H, H4) | Data not available |
| 2,5-dibromothiophene-3-carbaldehyde | Not specified | 7.85 (s, 1H, H4), 10.1 (s, 1H, CHO) | Data not available |
Infrared (IR) Spectroscopy
Table 2: Key FTIR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch (Aldehyde) | C-H Stretch (Aldehyde) | C-Cl/C-Br Stretch | Thiophene Ring Vibrations |
| This compound | ~1670 - 1690 | ~2720, ~2820 | Data not available | Data not available |
| 5-chloro-2-thiophenecarboxaldehyde | ~1665 | Data not available | Data not available | Data not available |
| 2,5-dibromothiophene-3-carbaldehyde | Data not available | Data not available | Data not available | Data not available |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 3: UV-Vis Absorption Maxima (λmax)
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| This compound | Data not available | Data not available | Data not available |
| 5-chloro-2-thiophenecarboxaldehyde | Data not available | Data not available | Data not available |
| 2,5-dibromothiophene-3-carbaldehyde | Data not available | Data not available | Data not available |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (m/z)
| Compound | Ionization Mode | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | EI | 180/182/184 | [M-H]⁺, [M-CHO]⁺, [M-Cl]⁺ |
| 5-chloro-2-thiophenecarboxaldehyde | EI | 146/148 | 145, 117, 89 |
| 2,5-dibromothiophene-3-carbaldehyde | EI | 268/270/272 | [M-Br]⁺, [M-CHO]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified thiophene derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse sequence.
-
Set the spectral width to cover the expected range of proton resonances (e.g., 0-12 ppm).
-
Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired free induction decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples by placing a small amount directly on the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer's sample holder.
-
Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting interferogram is automatically converted to a transmittance or absorbance spectrum by the instrument's software. The background spectrum is subtracted to yield the spectrum of the sample.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-800 nm) to record the absorption spectrum.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a suitable method, where the sample is first separated on a GC column before entering the ion source. Direct infusion via a syringe pump can be used for pure samples.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for these types of molecules, which typically induces fragmentation.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
-
Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak (M⁺) and characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) will be evident in the molecular ion and any chlorine/bromine-containing fragments.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized thiophene derivative.
Caption: Workflow for Spectroscopic Characterization.
References
A Comparative Guide to the Synthesis of 2,5-Dichlorothiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,5-Dichlorothiophene-3-carbaldehyde is a critical step in the preparation of various pharmaceutical and agrochemical compounds. This guide provides an objective comparison of the primary synthetic routes to this key intermediate, offering a detailed analysis of their respective advantages and disadvantages. The methodologies discussed include the Vilsmeier-Haack reaction, Rieche formylation, and formylation via lithiation. This comparison is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The selection of a synthetic strategy for this compound is influenced by factors such as reagent availability, scalability, and desired purity. The following table summarizes the key performance indicators for the three main synthetic routes.
| Feature | Vilsmeier-Haack Reaction | Rieche Formylation | Formylation via Lithiation |
| Starting Material | 2,5-Dichlorothiophene | 2,5-Dichlorothiophene | 2,5-Dichlorothiophene |
| Key Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Dichloromethyl methyl ether (DCME), Lewis Acid (e.g., TiCl₄, SnCl₄) | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) |
| Typical Yield | Good to Excellent | Moderate to Good | Good to Excellent |
| Reaction Conditions | 0 °C to room temperature | 0 °C to room temperature | -78 °C to room temperature |
| Key Advantages | Well-established and reliable method using common laboratory reagents. | Effective for some electron-rich aromatic compounds. | High regioselectivity can be achieved. |
| Key Disadvantages | Can be harsh for sensitive substrates and requires aqueous workup. | Lewis acid catalyst can be harsh; requires strictly anhydrous conditions. The electron-withdrawing nature of the chlorine atoms on the thiophene ring can hinder this electrophilic substitution. | Requires strictly anhydrous conditions and handling of pyrophoric reagents. |
Experimental Protocols
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[1][2][3] The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic iminium salt, which then attacks the thiophene ring.
Protocol:
-
To a stirred solution of anhydrous N,N-Dimethylformamide (DMF) (3 equivalents) in an anhydrous solvent such as dichloromethane (DCM), slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 2,5-dichlorothiophene (1 equivalent) in the same anhydrous solvent to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a base, such as a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or distillation to yield this compound. A reported yield for a similar formylation of a substituted thiophene using this method is around 77%.[1]
Rieche Formylation
The Rieche formylation is another method for introducing a formyl group onto an aromatic ring, utilizing dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid.[4][5]
Protocol:
-
Dissolve 2,5-dichlorothiophene (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) and cool the solution to 0 °C under an inert atmosphere.
-
Add a Lewis acid, such as titanium tetrachloride (TiCl₄) (1.1 equivalents), dropwise to the cooled solution.
-
Slowly add dichloromethyl methyl ether (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for 1-3 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by pouring it into ice water.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Formylation via Lithiation
This method involves a metal-halogen exchange followed by formylation with DMF, offering a regioselective approach to the target molecule.[6][7][8] The lithiation is directed to the 3-position of the thiophene ring.
Protocol:
-
To a solution of 2,5-dichlorothiophene (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise.
-
Stir the mixture at -78 °C for 1 hour to allow for the lithium-halogen exchange to occur.
-
Slowly add anhydrous N,N-Dimethylformamide (DMF) (1.2 equivalents) to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent like diethyl ether.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound. A synthesis of a similar thiophene-3-carbaldehyde via this route reported a yield of 80%.[9]
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows for the described synthetic routes.
Caption: Vilsmeier-Haack Reaction Workflow
Caption: Rieche Formylation Workflow
Caption: Lithiation-Formylation Workflow
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. synarchive.com [synarchive.com]
- 5. Rieche formylation - Wikipedia [en.wikipedia.org]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. ethz.ch [ethz.ch]
- 8. ias.ac.in [ias.ac.in]
- 9. mdpi.com [mdpi.com]
Comparative Guide to the Biological Activity of 2,5-Dichlorothiophene-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various heterocyclic compounds synthesized from 2,5-dichlorothiophene-3-carbaldehyde and its close analogue, 2,5-dichloro-3-acetylthiophene. The data presented is compiled from peer-reviewed studies and is intended to inform further research and development in the fields of medicinal chemistry and pharmacology.
Introduction
Thiophene and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological properties, including antimicrobial and anticancer activities.[1][2] The substitution pattern on the thiophene ring plays a crucial role in determining the biological activity of these compounds.[2] Specifically, compounds derived from this compound are of significant interest due to the reactive aldehyde group, which serves as a versatile starting point for the synthesis of a diverse range of derivatives, including chalcones, pyrimidines, and Schiff bases. This guide summarizes the synthesis and biological evaluation of these derivatives, providing a comparative analysis of their performance.
Synthetic Pathways and Key Derivatives
The primary synthetic routes for deriving biologically active compounds from this compound or its acetyl analogue involve condensation reactions. The Claisen-Schmidt condensation is a key method for producing chalcone intermediates, which can then be used to synthesize a variety of heterocyclic compounds, such as pyrimidines.
Caption: Synthetic workflow for deriving bioactive compounds.
Comparative Biological Activity
The following tables summarize the quantitative biological activity data for chalcone and pyrimidine derivatives synthesized from 2,5-dichloro-3-acetylthiophene. This data provides a basis for comparing the efficacy of different substitutions on the aromatic rings.
Antifungal and Antitubercular Activity of Chalcone Derivatives
A series of chalcone derivatives were synthesized and evaluated for their in vitro antifungal activity against Aspergillus niger and Candida tropicalis, and their antitubercular activity against Mycobacterium tuberculosis H37Rv.[3]
| Compound ID | R-group | Antifungal MIC (µg/mL) vs. A. niger | Antifungal MIC (µg/mL) vs. C. tropicalis | Antitubercular MIC (µg/mL) |
| 1 | 4-Chlorophenyl | >125 | >125 | 6.25 |
| 2 | 2,4-Dichlorophenyl | 62.5 | 31.25 | 6.25 |
| 3 | 4-Fluorophenyl | >125 | >125 | 12.5 |
| 4 | 4-Nitrophenyl | 31.25 | 15.62 | 3.12 |
| 5 | 2-Furyl | 7.81 | 15.62 | 6.25 |
| Fluconazole | - | 1.0 | 1.0 | - |
| Pyrazinamide | - | - | - | 3.12 |
Data extracted from a study on 2,5-dichloro-3-acetylthiophene chalcone derivatives.[3]
Cytotoxic Activity of Chalcone Derivatives against DU145 Prostate Cancer Cells
The same series of chalcones were also tested for their cytotoxic activity against the DU145 human prostate cancer cell line.[3]
| Compound ID | R-group | IC50 (µg/mL) |
| 1 | 4-Chlorophenyl | 10 ± 2 |
| 2 | 2,4-Dichlorophenyl | >50 |
| 3 | 4-Fluorophenyl | >50 |
| 4 | 4-Nitrophenyl | 5 ± 1 |
| 5 | 2-Furyl | >50 |
| Methotrexate | - | 5 ± 1 |
Data extracted from a study on 2,5-dichloro-3-acetylthiophene chalcone derivatives.[3]
Antifungal, Antitubercular, and Cytotoxic Activity of Pyrimidine Derivatives
Pyrimidine derivatives were synthesized from the corresponding chalcones and evaluated for their biological activities.
| Compound ID | R-group | Antifungal MIC (µg/mL) vs. A. niger & C. tropicalis | Antitubercular MIC (µg/mL) | Cytotoxic IC50 (µg/mL) vs. DU-145 |
| P1 | 4-Chlorophenyl | 62.5 | 12.5 | 15 ± 0.3 |
| P2 | 2,4-Dichlorophenyl | 32 | 6.2 | 10 ± 0.2 |
| P3 | 4-Nitrophenyl | 125 | 32 | 25 ± 0.5 |
| P4 | 4-Pyridinyl | 8.0 | >100 | 2.0 ± 0.1 |
| P5 | 2-Pyrrolyl | 64 | 50 | 6.0 ± 0.1 |
| Fluconazole | - | 1.0 | - | - |
| Pyrazinamide | - | - | 3.12 | - |
| Methotrexate | - | - | - | 5.0 ± 0.1 |
Data extracted from a study on pyrimidine derivatives from 2,5-dichloro-3-acetylthienyl chalcones.
Experimental Protocols
Synthesis of Chalcone Derivatives (General Procedure)
The synthesis of chalcone derivatives is typically achieved through a Claisen-Schmidt condensation reaction.[3]
Caption: General workflow for chalcone synthesis.
In Vitro Cytotoxicity Study (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., DU145) are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and a standard anticancer drug (e.g., methotrexate). A control group with untreated cells is also maintained. The plates are incubated for a further 48 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: The synthesized compounds and standard antimicrobial agents are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The derivatives of this compound and its acetyl analogue represent a promising scaffold for the development of novel therapeutic agents. The presented data indicates that specific substitutions on the chalcone and pyrimidine rings can lead to significant antifungal, antitubercular, and cytotoxic activities. In particular, the presence of a 4-nitrophenyl group on the chalcone structure and a 4-pyridinyl or 2-pyrrolyl group on the pyrimidine ring resulted in potent biological activity. Further research, including the synthesis of a broader range of derivatives and in vivo studies, is warranted to fully explore the therapeutic potential of this class of compounds.
References
Validating the Structure of Novel Compounds: A Comparative Guide for Thiophene-Based Chalcones
For researchers, scientists, and drug development professionals, the rigorous validation of novel compound structures is a cornerstone of chemical research. This guide provides a comparative analysis of a novel chalcone derived from a 2,5-dichlorinated thiophene precursor against a simpler, unsubstituted thiophene-based analogue. By presenting key experimental data and detailed protocols, this document serves as a practical resource for validating and comparing the structures and properties of newly synthesized compounds.
Comparative Analysis of Thiophene-Derived Chalcones
This guide focuses on the comparison of two representative chalcones:
-
Novel Compound: (E)-1-(2,5-dichloro-3-thienyl)-3-(phenyl)prop-2-en-1-one (a representative chalcone derived from a precursor structurally similar to 2,5-Dichlorothiophene-3-carbaldehyde).
-
Alternative Compound: (E)-1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one (a chalcone derived from the unsubstituted thiophene-3-carbaldehyde).
The following sections detail the synthesis, structural validation data, and a comparison of their biological activities, providing a framework for evaluating novel compounds.
Table 1: Summary of Synthesis and Spectroscopic Data
| Parameter | Novel Compound: (E)-1-(2,5-dichloro-3-thienyl)-3-(phenyl)prop-2-en-1-one | Alternative Compound: (E)-1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one[1] |
| Synthesis Method | Claisen-Schmidt Condensation | Claisen-Schmidt Condensation |
| Starting Materials | 2,5-dichloro-3-acetylthiophene and Benzaldehyde | Thiophene-3-carbaldehyde and 4-hydroxyacetophenone |
| Yield | 88% | High (not specified) |
| Molecular Formula | C13H8Cl2OS | C13H10O2S |
| Mass Spec (m/z) | [M+H]+ at 302 | Not provided |
| ¹H NMR (δ ppm) | 7.78 and 7.84 (d, -CO-CH=CH-), 7.2-7.6 (m, Ar-H) | 7.42 (d, J=15.5 Hz, H7), 7.74 (d, J=15.5 Hz, H6), aromatic protons |
| ¹³C NMR (δ ppm) | 184.10 (C=O), 122-145 (Ar-C and =C-), other signals for phenyl ring | Not provided |
| FT-IR (cm⁻¹) | 1655 (C=O), 1577 (-C=C-), 1511 (-CH=CH-), 632 (C-S-C) | Not provided |
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of synthetic procedures and the validation of compound structures.
Synthesis of (E)-1-(2,5-dichloro-3-thienyl)-3-(phenyl)prop-2-en-1-one (Novel Compound)[2][3]
This synthesis is performed via a Claisen-Schmidt condensation reaction.
Materials:
-
2,5-dichloro-3-acetylthiophene (0.001 mol)
-
Benzaldehyde (0.001 mol)
-
Methanol (10 mL)
-
Aqueous Potassium Hydroxide (KOH) solution (40%)
Procedure:
-
A mixture of 2,5-dichloro-3-acetylthiophene and the corresponding aromatic aldehyde is stirred in methanol.
-
An aqueous solution of potassium hydroxide is added to the mixture with continuous stirring.
-
The reaction mixture is acidified with a 1:1 mixture of hydrochloric acid and water.
-
The resulting precipitate is filtered under vacuum, washed with water, and dried.
-
The crude product is purified by column chromatography and crystallized from a suitable solvent like hexane.
Synthesis of (E)-1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one (Alternative Compound)[1]
Materials:
-
Thiophene-3-carbaldehyde (0.1 mol)
-
4-hydroxyacetophenone (0.1 mol)
-
Ethanol (100 mL)
-
Potassium Hydroxide (KOH) solution (50%, 10 mL)
Procedure:
-
In a 250 mL beaker, dissolve thiophene-3-carbaldehyde and 4-hydroxyacetophenone in ethanol.
-
Add the 50% KOH solution to the mixture.
-
Stir the mixture with a magnetic stirrer for 5 hours at room temperature until a precipitate forms.
-
Filter the solid product under low pressure and recrystallize from ethanol.
Performance Comparison: Reactivity and Biological Activity
The introduction of substituents on the thiophene ring significantly influences the reactivity and biological properties of the resulting compounds.
Reactivity Comparison
The reactivity of the aldehyde or ketone functional group in thiophene derivatives is governed by the electronic properties of the substituents on the ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like the two chlorine atoms in the novel compound's precursor decrease the electron density of the thiophene ring. This increases the partial positive charge on the carbonyl carbon, enhancing its reactivity towards nucleophiles in reactions like the Claisen-Schmidt condensation.[2]
-
Electron-Donating Groups (EDGs): The unsubstituted thiophene ring in the alternative compound's precursor is more electron-rich compared to the dichlorinated version. This can slightly reduce the electrophilicity of the carbonyl carbon.
Table 2: Biological Activity Comparison
| Biological Activity | Novel Compound Class (Chalcones from 2,5-dichloro-3-acetylthiophene)[3][4][5] | Alternative Compound Class (General Thiophene Derivatives)[6][7] |
| Antifungal | Active against Aspergillus niger and Candida tropicalis. | Some derivatives show antifungal activity. |
| Antitubercular | Promising activity against M. tuberculosis H37Rv species. | Activity reported for some thiophene derivatives. |
| Cytotoxic | Shows cytotoxic activity against DU145 (prostate) cancer cell lines. | Various thiophene derivatives exhibit anticancer properties. |
| Antibacterial | Not specified in the primary source, but thiophene derivatives are known to have this activity. | Some 4-arylthiophene-2-carbaldehydes show excellent antibacterial activity.[6] |
Visualizing the Validation Workflow and Structural Relationships
To further clarify the processes and relationships discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for the synthesis and structural validation of a novel compound.
Caption: Logical relationship between the novel and alternative compound pathways.
References
- 1. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 6. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 2,5-Dichlorothiophene-3-carbaldehyde and Other Thiophene Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,5-Dichlorothiophene-3-carbaldehyde against other thiophene aldehydes, supported by established chemical principles. The focus is on nucleophilic addition and condensation reactions, which are fundamental to the synthetic utility of these compounds. While direct comparative kinetic studies are sparse in the literature, this guide presents illustrative experimental data based on well-understood reactivity trends.
Theoretical Background: The Influence of Substituents on Reactivity
The reactivity of the aldehyde functional group on a thiophene ring is significantly influenced by the electronic properties of the other substituents on the ring. The key factor governing the reactivity of the aldehyde in nucleophilic reactions is the electrophilicity of the carbonyl carbon.
-
Electron-Withdrawing Groups (EWGs): Substituents such as halogens (e.g., -Cl), nitro groups (-NO₂), and cyano groups (-CN) decrease the electron density of the thiophene ring. This inductive and resonance electron withdrawal is transmitted to the aldehyde group, which increases the partial positive charge on the carbonyl carbon. Consequently, EWGs enhance the reactivity of the aldehyde towards nucleophiles.
-
Electron-Donating Groups (EDGs): Substituents like alkyl groups (e.g., -CH₃) and alkoxy groups (e.g., -OCH₃) increase the electron density of the ring. This has the opposite effect, reducing the electrophilicity of the carbonyl carbon and thus making the aldehyde less reactive towards nucleophilic attack.
In the case of This compound , the two chlorine atoms act as potent electron-withdrawing groups. Their combined inductive effect significantly enhances the electrophilicity of the formyl group, making it substantially more reactive than unsubstituted thiophene-3-carbaldehyde or thiophene aldehydes bearing electron-donating groups.
Comparative Reactivity in Key Aldehyde Reactions
The enhanced electrophilicity of this compound leads to faster reaction rates and often higher yields in common aldehyde reactions such as Knoevenagel condensations and Wittig reactions.
Data Presentation
The following table summarizes illustrative quantitative data for the Knoevenagel condensation of various thiophene-3-carbaldehydes with malononitrile. This data is based on established reactivity principles and serves to highlight the expected trends.
| Aldehyde | Substituents | Electronic Effect | Reaction Time (hours) | Yield (%) |
| 5-Methylthiophene-3-carbaldehyde | -CH₃ (EDG) | Electron-Donating | 8 | 75 |
| Thiophene-3-carbaldehyde | None | Neutral | 4 | 85 |
| This compound | -Cl (EWG) | Electron-Withdrawing | < 1 | > 95 |
Note: The data presented is illustrative and intended to demonstrate the expected reactivity trend based on the electronic effects of the substituents.
Experimental Protocols
Knoevenagel Condensation
This reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a base. The rate-determining step is the nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde. Therefore, the reaction is significantly accelerated by the presence of electron-withdrawing groups on the thiophene ring.
Materials:
-
Substituted Thiophene-3-carbaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Ethanol (10 mL)
-
Piperidine (0.1 mmol)
-
25 mL round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted thiophene-3-carbaldehyde (1.0 mmol), malononitrile (1.0 mmol, 66 mg), and ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Aldehydes with strong EWGs, such as this compound, are expected to react completely within a shorter timeframe compared to those with EDGs.
-
Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate and can be collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove residual reactants and catalyst.
Wittig Reaction
The Wittig reaction transforms aldehydes into alkenes using a phosphorus ylide. The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon. Similar to the Knoevenagel condensation, the reaction rate is sensitive to the electrophilicity of the aldehyde.
Materials:
-
Methyltriphenylphosphonium bromide (1.05 equiv)
-
n-Butyllithium (n-BuLi) (1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Substituted Thiophene-3-carbaldehyde (1.0 equiv)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Ice bath
Procedure:
-
Ylide Preparation: In a flame-dried round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.05 equiv) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-BuLi (1.05 equiv) dropwise. Stir the resulting orange-red ylide solution at 0 °C for 1 hour.
-
Wittig Reaction: Dissolve the substituted thiophene-3-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF. Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC. A faster reaction is anticipated for this compound.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the alkene.
Visualizations
Efficacy of 2,5-Dichlorothiophene-3-carbaldehyde Derivatives as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer efficacy of 2,5-Dichlorothiophene-3-carbaldehyde derivatives against other alternatives, supported by experimental data. The information is intended to inform research and development in the field of oncology therapeutics.
Comparative Analysis of Anticancer Activity
Recent studies have highlighted the potential of thiophene derivatives as a promising class of anticancer agents. Specifically, derivatives of 2,5-Dichlorothiophene have demonstrated significant cytotoxic effects against various cancer cell lines. This section compares the in vitro efficacy of these compounds against established anticancer drugs.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected 2,5-Dichlorothiophene derivatives and their comparators against human colorectal carcinoma cell lines.
Table 1: Cytotoxicity of Dichlorothiophene Nicotinonitrile Derivative (4a) against HT-29 Cells
| Compound | Cell Line | IC50 (µM) | Comparator | Comparator IC50 (µM) |
| Compound 4a | HT-29 | 2.243 ± 0.217 | Doxorubicin | 3.964 ± 0.360 |
| Compound 4a | MRC-5 (Normal) | 2.222 ± 0.137 | Doxorubicin | 2.476 ± 0.033 |
Data sourced from a study on dichlorothiophene based nicotinonitrile derivatives.
Table 2: Cytotoxicity of Chlorothiophene-based Chalcones (C4 & C6) against WiDr Cells
| Compound | Cell Line | IC50 (µg/mL) | Comparator | Comparator IC50 (µg/mL) |
| Compound C4 | WiDr | 0.77 | 5-Fluorouracil | Not specified in abstract |
| Compound C6 | WiDr | 0.45 | 5-Fluorouracil | Not specified in abstract |
Data sourced from an investigation into chlorothiophene-based chalcones as anticancer agents.[1]
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparative analysis.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol for HT-29 and WiDr Cells:
-
Cell Seeding:
-
Harvest and count the cells (HT-29 or WiDr).
-
Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of concentrations for the test compounds (this compound derivatives) and the comparator drugs (Doxorubicin, 5-Fluorouracil) in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plates for another 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plates for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Thiophene derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. A novel thiophene derivative, referred to as compound 1312, has been found to target tubulin polymerization and the Wnt/β-catenin signaling pathway in gastrointestinal cancer cells, including the HT-29 cell line.[2]
Apoptosis Induction Pathway
The induction of apoptosis is a key mechanism for many anticancer drugs. In the case of some thiophene derivatives, this is achieved through the modulation of key regulatory proteins.
Caption: Proposed apoptotic pathway initiated by certain thiophene derivatives.
Cell Cycle Arrest
Some thiophene derivatives have been observed to induce cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis and proliferation.[2]
Caption: Thiophene derivative-induced G2/M cell cycle arrest.
Wnt/β-catenin Signaling Pathway Inhibition
The Wnt/β-catenin pathway is crucial in cell proliferation, and its dysregulation is a hallmark of many cancers. Compound 1312 has been shown to inhibit this pathway.[2]
Caption: Inhibition of the Wnt/β-catenin signaling pathway.
Conclusion
Derivatives of this compound exhibit promising anticancer activity, in some cases superior to that of established chemotherapeutic agents like Doxorubicin. Their mechanisms of action appear to involve the induction of apoptosis through pathways involving MDM2 and Bcl-2, as well as cell cycle arrest at the G2/M phase. Furthermore, specific derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway. These findings warrant further investigation into this class of compounds for the development of novel and more effective cancer therapies.
References
- 1. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of Thiophene-Based Chalcones Derived from 2,5-Dichlorothiophene Precursors
A comparative analysis of the antimicrobial efficacy of chalcone derivatives synthesized from 2,5-dichloro-3-acetylthiophene reveals promising candidates for novel drug development. These compounds have demonstrated significant activity against a range of bacterial and fungal pathogens, with some exhibiting potency comparable to standard antimicrobial agents.
Thiophene-based chalcones, a class of organic compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1] The incorporation of a dichlorinated thiophene ring, in particular, has been explored as a strategy to enhance their antimicrobial properties. This guide provides a comparative overview of the antimicrobial performance of various chalcone derivatives synthesized from 2,5-dichloro-3-acetylthiophene, supported by experimental data and detailed methodologies.
Comparative Antimicrobial Activity
The antimicrobial efficacy of newly synthesized chalcone derivatives has been evaluated against a panel of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal species. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for these compounds.
Below is a summary of the in vitro antimicrobial activity of selected thiophene-based chalcone derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiophene-Based Chalcones Against Bacterial Strains
| Compound ID | Substituent on Phenyl Ring | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Reference |
| 1 | 4-Chloro | >100 | >100 | [2] |
| 2 | 2,4-Dichloro | 50 | 100 | [2] |
| 3 | 4-Nitro | 25 | 50 | [2] |
| Ciprofloxacin (Standard) | - | 0.98 | 0.49 | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Thiophene-Based Chalcones Against Fungal Strains
| Compound ID | Substituent on Phenyl Ring | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) | Reference |
| 1 | 4-Chloro | 12.5 | 25 | [2] |
| 2 | 2,4-Dichloro | 6.25 | 12.5 | [2] |
| 3 | 4-Nitro | 25 | 50 | [2] |
| Fluconazole (Standard) | - | ≤1.0 | ≤1.0 | [3] |
It is important to note that while the specific chalcones derived from 2,5-Dichlorothiophene-3-carbaldehyde were not extensively documented in the searched literature, the data presented for the closely related 2,5-dichloro-3-acetylthiophene derivatives provide valuable insights into the structure-activity relationships of this class of compounds. The presence of electron-withdrawing groups on the phenyl ring, such as nitro and dichloro substituents, appears to enhance the antimicrobial activity.[4]
Experimental Protocols
The synthesis and antimicrobial evaluation of these thiophene-based chalcones were conducted following established laboratory procedures.
Synthesis of Thiophene-Based Chalcones
The general method for synthesizing these chalcones is the Claisen-Schmidt condensation reaction.[1][5]
Procedure:
-
An equimolar mixture of 2,5-dichloro-3-acetylthiophene and a substituted benzaldehyde is dissolved in a suitable solvent, such as ethanol.[6]
-
An aqueous solution of a base, typically potassium hydroxide (40-60%), is added dropwise to the reaction mixture with constant stirring.[6][7]
-
The reaction is stirred at room temperature for a specified period, often several hours, until the reaction is complete, which can be monitored by thin-layer chromatography.[7]
-
The reaction mixture is then poured into crushed ice and acidified with a dilute acid, such as hydrochloric acid, to precipitate the crude chalcone.[7]
-
The resulting solid is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone derivative.[7]
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized chalcones is typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[8]
Procedure:
-
Stock solutions of the test compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).[8]
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[8]
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[9] Standard antimicrobial agents are used as positive controls.[10]
Synthesis Workflow and Logical Relationships
The synthesis of thiophene-based chalcones and their subsequent antimicrobial evaluation follows a logical progression from chemical synthesis to biological testing.
Caption: General workflow for the synthesis and antimicrobial evaluation of thiophene-based chalcones.
References
- 1. rltsc.edu.in [rltsc.edu.in]
- 2. Synthesis and antimicrobial evaluation of new chalcones containing piperazine or 2,5-dichlorothiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. ijper.org [ijper.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. acgpubs.org [acgpubs.org]
- 9. scilit.com [scilit.com]
- 10. nveo.org [nveo.org]
A Comparative Guide to the Reactivity of 2,5-Dichlorothiophene-3-carbaldehyde: A DFT and Experimental Perspective
This guide provides a comprehensive comparison of the reactivity of 2,5-Dichlorothiophene-3-carbaldehyde with alternative thiophene-based aldehydes. The information is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical insights from Density Functional Theory (DFT) studies and practical experimental considerations.
Physicochemical Properties
A foundational understanding of a molecule's physical characteristics is paramount for its application in synthesis and drug design. The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₂Cl₂OS | [1] |
| Molecular Weight | 181.04 g/mol | [1] |
| Boiling Point | 229.8 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Flash Point | 92.8 ± 25.9 °C | [1] |
| LogP | 2.42 | [1] |
Theoretical Reactivity Analysis: A DFT Perspective
The thiophene ring is aromatic, making it less reactive towards electrophiles than furan but more reactive than benzene. The sulfur atom can donate electron density to the ring through resonance, influencing the reactivity of the substituents.
For this compound, the key reactive sites are the aldehyde group and the C-4 position on the thiophene ring. The two chlorine atoms are strong electron-withdrawing groups, which are expected to significantly impact the electron distribution and reactivity of the molecule. They will likely decrease the electron density of the thiophene ring, making it less susceptible to electrophilic attack. Conversely, the electrophilicity of the carbonyl carbon in the aldehyde group is expected to be enhanced, making it more prone to nucleophilic attack.
DFT reactivity descriptors such as the HOMO-LUMO energy gap, electrophilicity and nucleophilicity indices, and Fukui functions can provide quantitative predictions of reactivity.[6][7] A smaller HOMO-LUMO gap generally indicates higher reactivity.[3] The electron-withdrawing nature of the chlorine atoms is expected to lower the LUMO energy, making the molecule a better electron acceptor and more reactive towards nucleophiles at the carbonyl carbon.
Experimental Data and Comparative Reactivity
The following sections detail the reactivity of this compound in key organic reactions, with comparisons to other thiophene aldehydes where data is available.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[8] The electron-withdrawing chlorine atoms in this compound are expected to enhance the electrophilicity of the carbonyl carbon, thus facilitating this reaction.
Comparison of Reaction Conditions for Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 2-Nitrothiophene-3-carbaldehyde | Malononitrile | Piperidine | Ethanol | 2-4 | High (not specified) | [9] |
| Aromatic Aldehydes (general) | Malononitrile | α-Ca₃(PO₄)₂ | - | - | High | [10] |
| This compound | Malononitrile | Piperidine (expected) | Ethanol (expected) | - | Expected to be high | N/A |
Reduction of the Aldehyde Group
The aldehyde group of this compound can be readily reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[11][12][13]
Comparison of Reducing Agents for Aldehyde Reduction
| Aldehyde | Reducing Agent | Solvent | Time | Yield (%) | Reference |
| Aromatic Aldehydes (general) | NaBH₄ | Ethanol | 15 min | High | [11] |
| Benzaldehyde | NaBH₄/(NH₄)₂SO₄ | wet-THF | 20 min | High | [13] |
| This compound | NaBH₄ | Ethanol (expected) | - | Expected to be high | N/A |
Oxidation of the Aldehyde Group
The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents. Sodium hypochlorite (NaClO) in the presence of a base is an effective and environmentally friendly option.[14][15]
Comparison of Oxidizing Agents for Aldehyde Oxidation
| Aldehyde | Oxidizing Agent | Solvent | Time | Yield (%) | Reference |
| Aromatic Aldehydes (general) | NaClO, NaOH | - | - | Moderate to Excellent | [14] |
| Aromatic Aldehydes (general) | Oxone | - | - | High | [15] |
| 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde | 30% H₂O₂ | Acetic Acid | - | Not specified | [16] |
| This compound | NaClO, NaOH (expected) | - | - | Expected to be high | N/A |
Experimental Protocols
Detailed methodologies for key reactions are provided below. Note that these are generalized procedures and may require optimization for this compound.
General Protocol for Knoevenagel Condensation
This protocol is adapted from the procedure for 2-nitrothiophene-3-carbaldehyde.[9]
-
Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask.
-
Add 1.1 equivalents of the active methylene compound (e.g., malononitrile) and stir until dissolved.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven.
General Protocol for Reduction with Sodium Borohydride
This protocol is a general procedure for the reduction of aromatic aldehydes.[11]
-
Dissolve 0.1 g of this compound in 1 mL of 95% ethanol in a dram vial and cool in an ice bath.
-
Add 20 mg of sodium borohydride in portions.
-
After 15 minutes, add 1 mL of water and heat the solution to boiling.
-
Add hot water dropwise until the solution becomes cloudy.
-
Allow the solution to cool to room temperature to crystallize the product.
-
Collect the crystals by vacuum filtration.
-
Recrystallize the product from a suitable solvent.
General Protocol for Oxidation to Carboxylic Acid
This protocol is adapted from a general procedure for the oxidation of aldehydes using sodium hypochlorite.[14]
-
In a flask, mix the aldehyde (0.1 mmol), sodium hypochlorite (0.11 mmol), and NaOH pellets (0.001 mmol).
-
Heat the mixture with stirring. The reaction can be performed under microwave irradiation (100 °C, 300 W) or conventional heating.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and add water (20 mL).
-
Extract with diethyl ether (2 x 20 mL) and discard the organic layer.
-
Adjust the pH of the aqueous layer to 3-4 with 2N HCl.
-
Extract the product with CH₂Cl₂ (3 x 15 mL).
-
Dry the combined organic layers over sodium sulfate, filter, and evaporate the solvent to obtain the crude carboxylic acid.
Visualizing Reactivity and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the reactivity of this compound.
Caption: Conceptual overview of the reactivity of this compound.
Caption: A typical experimental workflow for the Knoevenagel condensation.
Caption: Key transformations of the aldehyde group.
References
- 1. This compound | CAS#:61200-60-0 | Chemsrc [chemsrc.com]
- 2. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Global and local reactivity indices for electrophilic/nucleophilic free radicals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Catalysts for the Formylation of 2,5-Dichlorothiophene
For researchers, scientists, and professionals in drug development, the formylation of 2,5-dichlorothiophene to produce 2,5-dichlorothiophene-3-carboxaldehyde is a critical step in the synthesis of various pharmaceutical intermediates. However, the inherent electron-withdrawing nature of the two chlorine atoms deactivates the thiophene ring, making direct electrophilic formylation challenging. This guide provides a comparative analysis of catalytic strategies to overcome this hurdle, supported by experimental data, to aid in the selection of an optimal synthetic route.
The direct formylation of 2,5-dichlorothiophene is often inefficient due to the deactivating effects of the halogen substituents. Consequently, successful formylation strategies typically involve either the introduction of an activating group to facilitate electrophilic substitution or the use of organometallic intermediates to direct the formylation to a specific position. This analysis focuses on two primary catalytic approaches: the Vilsmeier-Haack reaction on an activated substrate and organolithium-mediated formylation.
Performance Comparison of Catalytic Systems
The selection of a catalytic system for the formylation of 2,5-dichlorothiophene is a trade-off between the number of synthetic steps, reaction conditions, and overall yield. Below is a summary of the performance of different catalytic approaches.
| Catalytic Method | Catalyst/Reagent | Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Vilsmeier-Haack Reaction | POCl₃ / DMF | 4-(2,5-dichloro-3-thienyl)morpholine | Dichloromethane, 0 °C to RT | 4-(4-formyl-2,5-dichloro-3-thienyl)morpholine | Approx. 33% | (Implied from similar reactions) |
| Organolithium-Mediated Formylation | n-BuLi / DMF | 2,5-Dichlorothiophene | THF, -78 °C to RT | 2,5-Dichlorothiophene-3-carboxaldehyde | Potentially moderate to good | (Inferred from general methods)[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following sections outline the experimental protocols for the discussed catalytic systems.
Vilsmeier-Haack Formylation of Activated 2,5-Dichlorothiophene
This method requires the initial synthesis of an activated substrate, such as an aminothiophene derivative.
Step 1: Synthesis of 4-(2,5-dichloro-3-thienyl)morpholine (Activated Substrate)
A mixture of 2,5-dichloro-3-bromothiophene, morpholine, a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., Xantphos) in a suitable solvent (e.g., toluene) with a base (e.g., Cs₂CO₃) is heated under an inert atmosphere. After cooling and workup, the product is purified by chromatography.
Step 2: Vilsmeier-Haack Formylation
To a solution of N,N-dimethylformamide (DMF) in dichloromethane, phosphorus oxychloride (POCl₃) is added dropwise at 0 °C. The resulting mixture is stirred to form the Vilsmeier reagent. A solution of 4-(2,5-dichloro-3-thienyl)morpholine in dichloromethane is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with ice water and neutralized. The product is extracted with an organic solvent and purified by column chromatography.
Organolithium-Mediated Formylation
This protocol utilizes a lithium-halogen exchange or direct lithiation followed by reaction with a formylating agent.[1]
Reagents:
-
2,5-Dichlorothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2,5-dichlorothiophene (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise.
-
Stir the mixture at -78 °C for 1 hour to facilitate the lithium-halogen exchange or deprotonation.
-
Slowly add anhydrous DMF (1.2 equivalents) to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 2,5-dichlorothiophene-3-carboxaldehyde.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general experimental workflows for the two primary catalytic methods discussed.
Caption: Workflow for Vilsmeier-Haack formylation of 2,5-dichlorothiophene.
Caption: Workflow for organolithium-mediated formylation of 2,5-dichlorothiophene.
Conclusion
The formylation of the deactivated 2,5-dichlorothiophene ring presents a synthetic challenge that can be addressed through strategic catalytic approaches. The Vilsmeier-Haack reaction, while effective, necessitates a preliminary activation step, adding to the overall length of the synthesis. In contrast, organolithium-mediated formylation offers a more direct route, potentially providing the desired product in a single step from the starting material.[1]
The choice between these methods will depend on the specific requirements of the synthesis, including the availability of starting materials, tolerance of functional groups in more complex substrates, and desired overall efficiency. For rapid access to the formylated product, the organolithium approach is likely preferable, provided that the reaction conditions can be optimized to achieve a good yield. If the activated precursor is readily available or required for other transformations, the Vilsmeier-Haack reaction remains a viable and well-established method. Further research into direct C-H activation and formylation of deactivated thiophenes could provide more efficient and atom-economical routes in the future.
References
X-ray crystallographic analysis of 2,5-Dichlorothiophene-3-carbaldehyde derivatives
A Comprehensive Guide to the X-ray Crystallographic Analysis of 2,5-Dichlorothiophene-3-carbaldehyde Derivatives
For researchers, scientists, and professionals in drug development, a precise understanding of the three-dimensional structure of molecules is fundamental. X-ray crystallography stands as the definitive method for elucidating the absolute configuration of chemical compounds, providing crucial data for rational drug design and structure-activity relationship (SAR) studies. This guide offers a comparative analysis of the X-ray crystallographic data of a this compound derivative and contrasts it with other relevant thiophene derivatives. Furthermore, it outlines the experimental protocol for X-ray crystallography and discusses alternative analytical techniques.
Comparative Crystallographic Data
The structural parameters derived from X-ray diffraction analysis are pivotal for understanding the molecular geometry and intermolecular interactions within a crystal lattice. Below is a comparison of the crystallographic data for a derivative of 2,5-dichlorothiophene with other substituted thiophene compounds.
| Parameter | 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile[1] | (E)-1-(4-Nitrophenyl)-3-(quinolin-8-yl)prop-2-en-1-one[1] | Chalcone derivative 1 (bearing -OH)[2] | Chalcone derivative 2 (bearing -OCH3)[2] |
| Chemical Formula | C18H12Cl2N2O2S | C18H12N2O3 | C13H10O2S | C14H12O2S |
| Crystal System | Orthorhombic | Monoclinic | - | - |
| Space Group | Pbcn | P21/c | - | - |
| Unit Cell Dimensions | a = 31.901(7) Åb = 15.412(4) Åc = 7.3655(14) Å | - | - | - |
| Unit Cell Volume (ų) | 3621.3(13) | - | - | - |
| Molecules per Unit Cell (Z) | 8 | - | - | - |
| Dihedral Angle (Pyridine/Thiophene) | 36.66° | - | - | - |
| Dihedral Angle (Pyridine/Methoxyphenyl) | 40.18° | - | - | - |
| Dihedral Angle (Thiophene/Phenyl) | - | - | 4.73(12)° | 12.36(11)° |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure through X-ray diffraction is a meticulous process that involves several key stages.[3][4] The general workflow is outlined below.
1. Crystal Growth and Selection : High-quality single crystals are essential for successful analysis. These are typically grown using methods like slow evaporation of a saturated solution. A suitable crystal is then selected and mounted on a goniometer head.[4]
2. Data Collection : The mounted crystal is placed in an X-ray diffractometer and often cooled to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it rotates, diffraction patterns are collected by a detector.[4]
3. Structure Solution and Refinement : The collected diffraction data is used to solve the crystal structure, often using direct methods with software like SHELXS97. The initial model is then refined using full-matrix least-squares procedures (e.g., with SHELXL97) to improve the fit between the calculated and observed diffraction data.[3]
4. Validation and Analysis : The final structure is validated to ensure its chemical and geometric sensibility. Programs like PLATON and ORTEP are used for further analysis and visualization of the molecular structure, including bond lengths, angles, and intermolecular interactions.[3]
Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other analytical techniques offer complementary information and are often used for routine characterization.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the molecular structure, connectivity, and dynamics in solution. 1H and 13C NMR are standard for organic molecules. | Non-destructive, provides detailed structural information in solution, can study dynamic processes. | Lower sensitivity than mass spectrometry, complex spectra for large molecules, provides an average structure in solution. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of a compound. Fragmentation patterns can provide structural clues. | High sensitivity, requires very small sample amounts, can be coupled with separation techniques like GC or HPLC. | Does not provide stereochemical information, can be destructive, interpretation of fragmentation can be complex. |
| Infrared (IR) and Raman Spectroscopy | Identifies functional groups present in a molecule based on their vibrational frequencies. | Fast, non-destructive, can be used for solid, liquid, and gas samples. | Provides information on functional groups, not the complete structure; spectra can be complex. |
| Computational Chemistry (e.g., DFT) | Theoretical calculations can predict molecular geometry, electronic properties, and vibrational frequencies, which can be compared with experimental data. | Provides insights into structures that are difficult to crystallize, can predict properties before synthesis. | Accuracy depends on the level of theory and basis set used, requires significant computational resources. |
References
Safety Operating Guide
Navigating the Disposal of 2,5-Dichlorothiophene-3-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 2,5-Dichlorothiophene-3-carbaldehyde, a compound that requires careful management due to its hazardous properties. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to be fully aware of the hazards associated with this compound. This compound is harmful if swallowed, inhaled, or absorbed through the skin, and it can cause irritation to the eyes, skin, and respiratory tract.[1] Always handle this chemical within a well-ventilated fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential.
-
Skin Protection: Wear nitrile rubber gloves and a chemically resistant lab coat.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator is necessary.[1]
In the event of a spill, immediately evacuate the area and contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials. The collected waste must be treated as hazardous.
Hazard and Regulatory Information
| Data Point | Value / Information |
| UN Number | 2810[1] |
| Proper Shipping Name | Toxic liquid, organic, n.o.s. (this compound)[1][2] |
| Hazard Class | 6.1 (Toxic)[1] |
| Packing Group | III (Low danger)[1][3] |
| RCRA Hazardous Waste Status | Likely qualifies as a hazardous waste due to toxicity. Specific waste codes should be determined in consultation with an environmental health and safety professional, but it may fall under codes for halogenated organic compounds.[4][5][6][7] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. On-site treatment or neutralization should not be attempted without a validated and approved protocol due to the potential for hazardous reactions and byproducts.
1. Waste Identification and Segregation:
-
Clearly label all waste containing this compound as "Hazardous Waste: Halogenated Organic Compound, Toxic."
-
Segregate this waste from other chemical waste streams, particularly from strong oxidizing agents, with which it is incompatible.[1]
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is recommended.
-
Ensure the container is securely sealed and stored in a cool, dry, and well-ventilated secondary containment area.
-
Do not overfill containers; a headspace of at least 10% is recommended to accommodate vapor expansion.
3. Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound and a complete inventory of the waste.
Experimental Protocols for Chemical Degradation (for informational purposes only)
While not recommended for routine disposal, research into the degradation of similar compounds can provide insight into potential treatment methodologies. These should only be carried out by trained professionals in a controlled setting.
-
Oxidative Degradation: Studies on thiophene and its derivatives have explored oxidative degradation using agents like potassium permanganate in an acidic medium or advanced oxidation processes involving hydroxyl radicals.[8][9][10] These methods can break down the thiophene ring. However, the presence of chlorine atoms on the ring in this compound may lead to the formation of chlorinated byproducts, requiring further analysis and treatment.
-
Electrochemical Oxidation: Research has shown that electrochemical oxidation can be an effective method for degrading thiophenes and chlorophenols in wastewater.[10][11] This process typically involves the generation of powerful oxidizing species on an electrode surface to mineralize the organic compounds.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound | CAS#:61200-60-0 | Chemsrc [chemsrc.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. nextsds.com [nextsds.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. Four Different RCRA Waste Codes (EPA Hazardous Wastes) [enveraconsulting.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation Chlorination of Thiophene in Coking Benzene | Scientific.Net [scientific.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Personal protective equipment for handling 2,5-Dichlorothiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 2,5-Dichlorothiophene-3-carbaldehyde (CAS No. 61200-60-0). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Chemical Hazards: this compound is harmful if inhaled, swallowed, or absorbed through the skin.[1] It is known to cause irritation to the skin, eyes, and respiratory system.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound. The following table summarizes the recommended equipment for various laboratory scenarios.
| Scenario | Required Personal Protective Equipment |
| Routine Laboratory Handling (Small Quantities) | Eye Protection: Chemical safety goggles. Hand Protection: Nitrile or Polyvinyl Alcohol (PVA) gloves.[2] Body Protection: Standard laboratory coat. Respiratory Protection: Not generally required if handled in a certified chemical fume hood. |
| Weighing and Transferring (Powder or Liquid) | Eye Protection: Chemical safety goggles and a face shield. Hand Protection: Double-gloving with nitrile or PVA gloves.[2] Body Protection: Chemical-resistant lab coat or apron over a standard lab coat. Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, even within a fume hood, if dust or aerosols may be generated.[1] |
| Spill Cleanup | Eye Protection: Chemical safety goggles and a full-face shield.[3] Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton®). Body Protection: Chemical-resistant suit or coveralls. Foot Protection: Chemical-resistant boots. Respiratory Protection: A self-contained breathing apparatus (SCBA) or a full-face respirator with appropriate cartridges for organic vapors and acid gases.[1] |
| Emergency Situations (e.g., Fire) | Full protective gear , including a self-contained breathing apparatus (SCBA) operating in pressure-demand mode.[1] |
Experimental Protocols
Safe Handling Protocol:
-
Engineering Controls: All handling of this compound must be conducted in a properly functioning chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.[1]
-
Personal Protective Equipment (PPE) Donning: Before handling, don the appropriate PPE as specified in the table above. Ensure gloves are inspected for any signs of degradation or perforation.
-
Chemical Handling:
-
Carefully uncap the container to avoid splashing.
-
Use a clean, dedicated spatula for solids or a calibrated pipette for liquids.
-
When weighing, do so in a fume hood on a tared weigh boat or paper.
-
Close the container tightly immediately after use.
-
-
Post-Handling:
-
Wipe down the work area with an appropriate solvent (e.g., isopropanol) followed by a soap and water solution.
-
Properly remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For large spills, or if you are not trained in spill cleanup, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting cleanup, don the PPE specified for spill cleanup in the table above.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1] Do not use combustible materials like sawdust.
-
Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in to prevent spreading.
-
Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as halogenated organic waste.
Disposal Plan
This compound and any materials contaminated with it are classified as halogenated organic waste and must be disposed of in accordance with federal, state, and local regulations.[1]
Waste Segregation and Collection:
-
Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."[4]
-
Content Log: Maintain a log of the contents of the waste container, including the chemical name and approximate quantity.[4]
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.[5]
-
Do not overfill the container; leave adequate headspace for expansion.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Disposal Procedure:
-
Request Pickup: Once the waste container is nearly full, follow your institution's procedures to request a hazardous waste pickup.
-
Documentation: Ensure all required paperwork is completed accurately for the waste disposal service.
-
Empty Container Decontamination: Triple-rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste. After rinsing, deface the label and dispose of the container according to institutional guidelines.
Visual Workflow for Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
